4-Bromo-7-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGLPIZIAXVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653675 | |
| Record name | 4-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-24-1 | |
| Record name | 4-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-7-methylquinoline: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-7-methylquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry and materials science. Its quinoline core is a well-established "privileged scaffold," frequently found in a multitude of biologically active agents. The strategic placement of a bromine atom at the C4-position and a methyl group at the C7-position imparts a unique combination of reactivity and structural characteristics, making it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for a suite of cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, detailing robust synthetic protocols, exploring its reactivity, and highlighting its applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine substituent at the 4-position significantly influences the electronic properties of the pyridine ring, rendering the carbon atom susceptible to nucleophilic attack. The methyl group at the 7-position on the carbocyclic ring can modulate the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Chemical Structure
The IUPAC name for this compound is this compound.[1] Its structure is depicted below.
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1070879-24-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not reported (Est. based on isomers: 60-80 °C) | [2][3] |
| Boiling Point | Not reported | |
| LogP | 3.41 | [1] |
| SMILES | CC1=CC=C2C(Br)=CC=NC2=C1 | [1] |
| InChI Key | OCLGLPIZIAXVLN-UHFFFAOYSA-N | [1] |
Note: Some data points are predicted or based on isomeric compounds and should be confirmed experimentally.
Synthesis and Mechanistic Considerations
The synthesis of 4-bromo-substituted quinolines typically involves the construction of the quinoline core followed by a regioselective halogenation step. While a specific, published protocol for this compound is elusive, a robust and validated pathway can be extrapolated from established methods for analogous structures, such as the synthesis of 7-Bromo-4-chloro-8-methylquinoline.[7][8] A plausible and efficient synthetic route commences from m-toluidine.
Proposed Synthetic Pathway
The synthesis can be logically divided into three primary stages:
-
Combes Quinoline Synthesis: Construction of the 4-hydroxy-7-methylquinoline core.
-
Bromination: Conversion of the 4-hydroxy group to the 4-bromo functionality.
Detailed Experimental Protocol (Adapted)
This protocol is based on well-established transformations in quinoline chemistry and provides a self-validating framework for the synthesis.[7][8]
Step 1: Synthesis of 7-Methyl-4-methyl-1H-quinolin-4-one (Combes Reaction)
-
Causality: The Combes synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form the quinoline ring system. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent to drive the cyclization.
-
Protocol:
-
In a fume hood, cautiously add m-toluidine (1.0 equiv.) to pre-chilled concentrated sulfuric acid (3-4 equiv.) in a flask equipped with a magnetic stirrer, maintaining the temperature below 20°C.
-
Once the aniline salt has formed and dissolved, add acetylacetone (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 100-110°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 4-hydroxyquinoline intermediate.
-
Step 2: Synthesis of this compound
-
Causality: The hydroxyl group at the 4-position of the quinoline ring can be converted to a bromine atom using a standard brominating agent like phosphorus oxybromide (POBr₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.
-
Protocol:
-
In a fume hood, carefully add the dried 7-Methyl-4-methyl-1H-quinolin-4-one (1.0 equiv.) to an excess of phosphorus oxybromide (POBr₃, 3-5 equiv.).
-
Heat the mixture to reflux (approximately 120-130°C) and maintain for 3-5 hours. The reaction should be protected from atmospheric moisture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.
-
The crude product will precipitate. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Chemical Reactivity and Derivatization
This compound is a versatile synthetic intermediate due to the reactivity of the C-Br bond. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position particularly susceptible to transformations that are central to modern synthetic organic chemistry.
Key Transformations
The bromine atom serves as an excellent leaving group and a handle for metal-catalyzed cross-coupling reactions.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemsynthesis.com [chemsynthesis.com]
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- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-7-methylquinoline CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the broader scientific context surrounding this molecule.
Core Molecular Attributes
This compound is a heterocyclic aromatic compound. The quinoline core is a well-established pharmacophore in drug discovery, and the strategic placement of the bromo and methyl groups offers versatile handles for synthetic elaboration.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1070879-24-1 | [1] |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC=C2C(Br)=CC=NC2=C1 | [1] |
| InChI Key | OCLGLPIZIAXVLN-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥97% | [1] |
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// Edges for the quinoline ring system edge [color="#202124"]; N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid];
// Substituents C4 -- Br [style=solid]; C7 -- C_Me [style=solid]; C_Me -- H_Me1 [style=solid]; C_Me -- H_Me2 [style=solid]; C_Me -- H_Me3 [style=solid]; }
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach would involve the construction of the 7-methylquinoline core followed by a regioselective bromination at the 4-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction):
-
React 3-methylaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.
-
Thermal cyclization of the intermediate in a high-boiling solvent (e.g., diphenyl ether) yields 7-methylquinolin-4-ol.
-
-
Bromination to this compound:
-
The conversion of the 4-hydroxy group to a bromo group can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃).
-
The reaction is typically performed by heating the 7-methylquinolin-4-ol with an excess of the brominating agent.
-
The crude product is then isolated by carefully quenching the reaction mixture with ice and neutralizing the solution.
-
Purification can be achieved by recrystallization or column chromatography.
-
Reactivity and Applications in Drug Discovery
The reactivity of this compound is primarily dictated by the bromine substituent at the 4-position of the quinoline ring. This position is susceptible to various chemical transformations, making it a valuable intermediate in organic synthesis.
-
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the quinoline ring can activate the bromo group for nucleophilic aromatic substitution, allowing for the introduction of amines, alkoxides, and other nucleophiles.[6]
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] While specific biological data for this compound is limited, its structural motifs suggest potential applications in:
-
Anticancer Agents: Halogenated quinolines have shown promise as scaffolds for the development of novel anticancer drugs.[7][8] The bromo substituent provides a reactive handle for the synthesis of libraries of compounds for screening.
-
Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, such as chloroquine.
-
Antibacterial and Antifungal Agents: The antimicrobial properties of halogenated quinolines are well-documented.
Caption: Potential synthetic transformations and therapeutic applications.
Safety and Handling
Substituted quinolines, including halogenated derivatives, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Biological Versatility of 4-Bromo-7-Methylquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing specific halogen and alkyl substitutions have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of 4-bromo-7-methylquinoline derivatives, a class of compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this specific scaffold is emerging, this guide synthesizes findings from structurally related bromo- and methyl-substituted quinolines to provide a comprehensive overview of their potential mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Quinoline Core in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the design of numerous synthetic drugs and is a core component of various natural alkaloids with potent pharmacological activities.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties.[2] The introduction of substituents such as halogens and alkyl groups can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.[3]
The this compound scaffold incorporates two key features: a bromine atom at the C4-position and a methyl group at the C7-position. The bromine atom, a halogen, can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions like the Suzuki-Miyaura coupling or nucleophilic substitution, allowing for the generation of diverse chemical libraries.[4][5] The methyl group at the C7-position can influence the molecule's orientation within a binding pocket and impact its metabolic stability. This guide will delve into the evidenced and projected biological activities of derivatives based on this promising scaffold.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6] While specific data on this compound derivatives is limited, extensive research on structurally similar compounds, such as other bromo-substituted and 7-methyl-substituted quinolines, provides valuable insights into their probable anticancer activities and mechanisms of action.
Inhibition of Key Signaling Pathways
Many quinoline-based compounds exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.[7] These pathways play a pivotal role in cell proliferation, survival, angiogenesis, and metastasis.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell growth and division.[8] Overexpression or mutation of EGFR is common in various cancers. Quinoline derivatives, particularly 4-anilinoquinolines, have been developed as potent EGFR inhibitors.[8][9] The quinoline core mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of the EGFR kinase domain.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors, often functioning as ATP-competitive inhibitors.[11][12]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[7] Quinoline-based molecules have been developed as inhibitors of PI3K, thereby blocking the downstream effects of Akt and inducing apoptosis.
Below is a conceptual diagram illustrating the inhibition of these key cancer-related signaling pathways by quinoline derivatives.
Caption: Inhibition of key cancer signaling pathways.
Topoisomerase Inhibition
Topoisomerases are nuclear enzymes that play a crucial role in DNA replication and transcription by resolving DNA topological problems.[13] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain quinoline derivatives have been identified as inhibitors of both topoisomerase I and II.[6]
Cytotoxicity Data of Structurally Related Compounds
The cytotoxic potential of quinoline derivatives is typically evaluated against a panel of human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the IC50 values of various bromo- and methyl-substituted quinoline and quinazoline derivatives against several cancer cell lines. It is important to note that these are structurally related compounds, and the activity of specific this compound derivatives would require dedicated experimental evaluation.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [12] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [12] |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal) | 1.871 | [3] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [3] |
| 5,7-Dibromo-8-hydroxyquinolines | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 (µg/mL) | [14] |
| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon) | 1.99 - 4.9 | [15] |
| 4-anilinoquinoline-3-carbonitrile derivative | EGFR kinase | 0.0075 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[16]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The quinoline scaffold is the backbone of several important antimicrobial agents.[17] The emergence of antimicrobial resistance necessitates the development of new compounds with novel mechanisms of action.[18] Halogenated quinoline derivatives have shown promising activity against a range of bacteria and fungi.[5][7]
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.
-
Metal Chelation: Some quinoline derivatives can chelate essential metal ions, disrupting microbial enzymatic processes.[7]
-
Membrane Disruption: Certain derivatives may interfere with the integrity of the microbial cell membrane.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some quinolines have been shown to inhibit biofilm formation.
Antimicrobial Activity Data of Structurally Related Compounds
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[19] The following table presents MIC values for various quinoline derivatives against representative bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [18] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [18] |
| Novel quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [20] |
| Novel quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [20] |
| 5-nitroquinolin-8-ol (Nitroxoline) | Diarrheal E. coli | 2-4 | [7] |
| 7-chloro-(4-thioalkylquinoline) derivatives | C. albicans | 7.812 | [3] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[19]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the this compound derivative, typically in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[19]
-
Microorganism: Use a fresh, pure culture of the test organism.
-
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-72 hours for fungi.[19]
-
Reading and Interpreting Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[21] Quinoline derivatives have emerged as a promising class of anti-inflammatory agents.[22][23]
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.
-
Modulation of Cytokine Production: Quinoline derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[21][24]
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response.[21]
Anti-inflammatory Activity of Structurally Related Compounds
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit inflammatory mediators in cell-based assays or in animal models of inflammation.
| Compound Class | Assay | Target/Effect | Reference |
| Cryptolepine (Indoloquinoline) | In vitro | Decreases NO production and NF-ĸB DNA binding | [21] |
| 7-amino quinoline derivatives | In vivo (carrageenan-induced paw edema) | Potent anti-inflammatory activity | [25] |
| 4(3H)-quinazolinone derivatives | In vivo (carrageenan-induced hind paw edema) | Statistically significant anti-inflammatory effects | [13] |
| 5,6,7,8-tetrahydroquinolines | In vivo (rat carrageenan paw edema) | Good anti-inflammatory activity | [26] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with LPS. The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO production).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of the bromo and methyl groups offers opportunities for both enhanced biological activity and further chemical diversification. While direct experimental data on this specific scaffold is still emerging, the wealth of information on structurally related quinoline derivatives provides a strong rationale for its investigation.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features that govern potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will pave the way for the development of novel and effective therapies for a range of human diseases.
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Introduction: The Enduring Legacy of the Quinoline Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted Quinolines
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant heterocyclic systems in medicinal chemistry and materials science.[1][2][3] Its journey from a byproduct of coal tar to the core of life-saving pharmaceuticals is a testament to over a century of chemical innovation. First isolated in 1834 by Friedlieb Ferdinand Runge, this bicyclic aromatic heterocycle has proven to be a "privileged scaffold," a structural framework that can interact with a wide range of biological targets.[4][5][6] This versatility has led to the development of a vast array of compounds with profound biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][7][8]
This technical guide provides a comprehensive exploration of the discovery and history of substituted quinolines. We will journey through the classical era of synthesis that first unlocked the potential of this molecule, delve into the landmark discoveries that established quinolines as powerful antimalarial and antibacterial agents, and examine the structure-activity relationships that guided their evolution. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also detailed experimental protocols and mechanistic insights to inform contemporary research and development.
The Dawn of Quinoline: Isolation and Foundational Syntheses
The story of quinoline begins not in a sophisticated laboratory but in the industrial byproduct of coal gasification.
-
1834: Isolation from Coal Tar: German chemist Friedlieb Ferdinand Runge first extracted a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (white oil).[3][6]
-
1842: Synthesis from Alkaloids: French chemist Charles Gerhardt obtained the same compound by distilling the natural antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinoilin" or "Chinolein."[3]
-
Structural Elucidation: It was August Hoffmann who later recognized that Runge's "leukol" and Gerhardt's "Chinoilin" were identical, and the structure, a fusion of a benzene and pyridine ring, was definitively established.[3]
The limited availability from natural sources spurred the development of synthetic methods. The late 19th century saw a rapid succession of discoveries that laid the groundwork for all subsequent quinoline chemistry. These classical "named reactions" remain pillars of heterocyclic synthesis.[9]
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[6][10] The reaction is famously vigorous, characterized by the acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent.[4][10][11]
Causality and Mechanism: The brilliance of the Skraup synthesis lies in its in-situ generation of the key reactant. Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is a crucial oxidation, driven by an agent like nitrobenzene or arsenic acid, which aromatizes the heterocyclic ring to yield the stable quinoline product.[11][12][13] The use of ferrous sulfate is a field-proven insight to moderate the highly exothermic nature of the reaction.[10]
Caption: The four key stages of the Skraup quinoline synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline [6]
-
Setup: In a 1-liter round-bottom flask fitted with a reflux condenser, cautiously mix concentrated sulfuric acid (100 mL) with aniline (24 mL).
-
Addition of Reagents: To this mixture, add anhydrous glycerol (87 mL) and nitrobenzene (30 mL) as the oxidizing agent.
-
Reaction Initiation: Heat the mixture gently on a sand bath. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction is highly exothermic.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Workup: Allow the mixture to cool and pour it into a large beaker of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil. Extract the quinoline using steam distillation or solvent extraction (e.g., with diethyl ether).
-
Purification: Dry the extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude quinoline by vacuum distillation.
The Doebner-von Miller Reaction (1881)
A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines.[14][15] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones.[4][14]
Causality and Mechanism: This reaction proceeds via a similar pathway to the Skraup synthesis: a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization of the resulting β-anilino carbonyl compound. Subsequent dehydration and oxidation yield the substituted quinoline.[14] A key insight is that this method provides access to a wider variety of substituted quinolines because the α,β-unsaturated starting material can be easily varied.[16]
Caption: General workflow of the Doebner-von Miller reaction.
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this method is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[9][17][18][19] It is exceptionally reliable for constructing polysubstituted quinolines.
Causality and Mechanism: The reaction's logic follows a two-part sequence. First, an intermolecular aldol condensation occurs between the two carbonyl partners. This is followed by a cyclizing dehydration where the amino group attacks the newly formed carbonyl, leading to the formation of the quinoline ring through the elimination of water.[17][18] The choice of an acid or base catalyst depends on the specific substrates, allowing for fine-tuning of the reaction conditions.[19][20]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (approx. 0.1 g).
-
Reflux: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into cold water (100 mL). A solid precipitate of 2-phenylquinoline will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.
The Combes Quinoline Synthesis (1888)
The Combes synthesis is a distinct acid-catalyzed reaction between an aniline and a β-diketone.[21][22][23] It is a powerful method for producing 2,4-disubstituted quinolines.
Causality and Mechanism: The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[4][24] In the presence of a strong acid (e.g., concentrated H₂SO₄), the second carbonyl group is protonated, activating it for electrophilic attack. The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation), where the enamine attacks the benzene ring to close the second ring. A final dehydration step yields the aromatic quinoline product.[21]
Caption: Mechanistic flow of the Combes quinoline synthesis.
The Gould-Jacobs Reaction (1939)
This reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones), a substructure central to the quinolone antibiotics.[25][26][27][28] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[27]
Causality and Mechanism: The reaction proceeds in distinct stages. First, a nucleophilic substitution occurs where the aniline displaces the alkoxy group to form an anilidomethylenemalonate intermediate. The crucial and most energy-intensive step is a high-temperature thermal 6-electron electrocyclization to form the quinoline ring.[27] This is followed by saponification (hydrolysis) of the ester group to a carboxylic acid and subsequent thermal decarboxylation to yield the final 4-hydroxyquinoline product.[25] The high temperatures often required (over 250 °C) have been a limitation, though modern methods using microwave irradiation have significantly improved efficiency.[27]
The Antimalarial Saga: From Cinchona Bark to Chloroquine
The first and most impactful application of the quinoline core was in the fight against malaria.[29] For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[30][31][32] The quest for a synthetic, more reliable alternative during the World Wars drove intense research into quinoline chemistry.[29]
This research led to two major classes of synthetic antimalarial quinolines:
-
4-Aminoquinolines: Based on the quinine scaffold, German scientists synthesized "Resochin" in 1934, which was later modified by American researchers and renamed chloroquine .[29][30] Chloroquine proved to be highly effective, safe, and inexpensive, becoming the frontline antimalarial drug for decades.[31] Its mechanism involves inhibiting the parasite's ability to detoxify heme within red blood cells.
-
8-Aminoquinolines: The discovery of mild antimalarial activity in methylene blue led to the development of 8-aminoquinolines like primaquine .[29] These compounds are uniquely effective at eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale malaria.[29]
| Key Antimalarial Quinolines | Year of Discovery/Introduction | Class | Key Structural Features |
| Quinine | Isolated 1820 | Natural Alkaloid | Methoxy group at C6', vinyl group |
| Pamaquine | 1926 | 8-Aminoquinoline | First synthetic antimalarial |
| Chloroquine | 1934 | 4-Aminoquinoline | Chlorine at C7, diethylamino side chain |
| Primaquine | 1940s | 8-Aminoquinoline | Methoxy at C6, terminal primary amine |
| Amodiaquine | 1940s | 4-Aminoquinoline | Mannich base modification of chloroquine |
| Mefloquine | 1977 | 4-Methanolquinoline | Trifluoromethyl groups at C2 and C8 |
The Antibacterial Revolution: The Rise of the (Fluoro)quinolones
The second major therapeutic chapter for substituted quinolines began with a serendipitous discovery during the synthesis of chloroquine.[33][34]
-
1962: The First Quinolone: While working on chloroquine synthesis, George Lesher and colleagues at Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, nalidixic acid , became the first quinolone antibiotic.[34][35] Though its spectrum was narrow (primarily Gram-negative bacteria) and its serum levels were low, it established a new mechanism of antibacterial action: the inhibition of bacterial DNA gyrase (topoisomerase II).[35][36]
-
The Fluorine Breakthrough: The true revolution came with the addition of a fluorine atom at the C6 position of the quinolone ring, creating the fluoroquinolones .[36] This single modification dramatically increased potency and broadened the antibacterial spectrum. Norfloxacin, introduced in 1986, was the first fluoroquinolone, followed by the highly successful ciprofloxacin in 1987.[36]
The development of fluoroquinolones is a masterclass in medicinal chemistry, with systematic modifications at key positions to enhance activity, improve pharmacokinetics, and overcome resistance.
Caption: Key sites for modification on the fluoroquinolone core.
This systematic modification led to the classification of fluoroquinolones into generations, each with an expanded spectrum of activity.[34][36]
| Generation | Key Examples | Year Introduced | Primary Spectrum of Activity |
| First | Nalidixic acid | 1962 | Narrow; primarily Gram-negative enterics (UTIs) |
| Second | Ciprofloxacin, Norfloxacin | 1980s | Expanded Gram-negative, some Gram-positive, and atypical coverage |
| Third | Levofloxacin | 1990s | Enhanced activity against Gram-positive bacteria (especially S. pneumoniae) |
| Fourth | Moxifloxacin | 1990s | Broad-spectrum; retains excellent Gram-positive and Gram-negative coverage with added anaerobic activity |
Conclusion
From its humble origins in coal tar, the quinoline ring system has become one of the most productive scaffolds in the history of drug discovery. The classical syntheses developed over a century ago remain foundational, while the systematic application of medicinal chemistry principles transformed the core structure into powerful agents against two of humanity's greatest infectious threats: malaria and bacterial disease. The history of substituted quinolines is a compelling narrative of scientific inquiry, serendipity, and rational design. Its enduring legacy continues to inspire the search for novel therapeutic agents, cementing its place as a truly privileged structure in the pharmacopeia.[7][8]
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4-Bromo-7-methylquinoline: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Core
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for specific molecular interactions, making it a cornerstone in medicinal chemistry and materials science.[1][2] Within this class of compounds, halogenated quinolines serve as exceptionally versatile building blocks, offering reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.[3] This guide focuses on a particularly valuable derivative: 4-Bromo-7-methylquinoline. The strategic placement of the bromine atom at the 4-position and the methyl group at the 7-position imparts a unique combination of reactivity and structural definition, making it an ideal starting material for the synthesis of novel therapeutic agents and advanced organic materials.[1][3]
This document, intended for chemists and drug discovery scientists, provides a comprehensive overview of the synthesis, reactivity, and application of this compound. We will delve into the mechanistic intricacies of its key transformations and provide actionable, field-proven protocols to empower your research endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a solid at room temperature with the key properties summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [4] |
| Molecular Weight | 222.08 g/mol | [4][5] |
| Appearance | Solid | |
| CAS Number | 1070879-24-1 | [5] |
| Purity | Typically ≥97% | [5] |
Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[3] It is designated with the GHS signal word "Danger" and is associated with hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage).
Synthetic Pathways to this compound
The synthesis of substituted quinolines often involves multi-step sequences. While a direct, high-yield synthesis of this compound is not extensively detailed in the provided search results, a plausible and commonly employed strategy for analogous structures involves the construction of the quinoline core followed by halogenation. A general approach, adapted from the synthesis of similar quinoline derivatives, is the Gould-Jacobs reaction.[6][7]
A logical synthetic pathway would commence with 3-methylaniline, which would undergo condensation with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxy-7-methylquinoline intermediate. Subsequent treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus oxychloride (POCl₃) and a bromide source would yield the desired this compound.
The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. This versatile handle allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of novel quinoline derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[8][9][10] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly expanded the scope and efficiency of the Suzuki-Miyaura coupling.[10]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction: Olefin Functionalization
The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This transformation is particularly valuable for introducing vinyl groups onto the quinoline scaffold, which can serve as versatile intermediates for further synthetic manipulations. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[11] The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[13]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from aryl halides.[14] Applying this methodology to this compound enables the introduction of diverse amine functionalities at the 4-position, a key transformation in the synthesis of many biologically active molecules.[16] The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a broad range of amines and aryl halides.[14][15]
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18][19] This reaction is instrumental for installing alkynyl groups onto the 4-position of the quinoline ring. These alkynyl-substituted quinolines are valuable precursors for further transformations and are also of interest in materials science due to their extended π-conjugated systems.[17]
Applications in Medicinal Chemistry and Materials Science
The derivatives of this compound are of significant interest in several fields, primarily driven by the biological activity and photophysical properties of the quinoline scaffold.
Kinase Inhibitors in Oncology
The quinoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[20][21][22] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[23] By functionalizing the 4-position of the 7-methylquinoline scaffold through the cross-coupling reactions described above, libraries of novel compounds can be synthesized and screened for their ability to inhibit specific kinases involved in cancer progression, such as EGFR, VEGFR-2, and PI3K/Akt.[1]
Antimalarial and Anti-inflammatory Agents
Historically, quinoline derivatives have been a cornerstone in the treatment of malaria. The ability to introduce diverse substituents at the 4-position of this compound allows for the exploration of new derivatives with potential antimalarial activity. Furthermore, certain substituted quinolines have demonstrated anti-inflammatory properties, making this scaffold a promising starting point for the development of novel therapeutics for inflammatory diseases.[24]
Organic Light-Emitting Diodes (OLEDs)
The rigid, aromatic structure of the quinoline ring makes it an attractive component in the design of organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs).[2][25][26][27] By incorporating this compound derivatives into larger conjugated systems, materials with tailored electronic and photophysical properties can be developed for use as emitters or charge-transport layers in OLED devices.[2]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous substrates and serve as a starting point for the application of this compound in organic synthesis. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern provides a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck-Mizoroki, Buchwald-Hartwig, and Sonogashira couplings. The ability to readily introduce a wide array of substituents at the 4-position opens the door to the synthesis of novel and complex quinoline derivatives. This capability is of paramount importance in the fields of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, as well as in the design of advanced functional materials for applications such as OLEDs. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of the next generation of pharmaceuticals and materials.
References
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- The Buchwald-Hartwig Amin
- Suzuki reaction - Wikipedia. (URL: [Link])
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (URL: [Link])
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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- 7-Bromo-4-methylquinoline - MySkinRecipes. (URL: [Link])
- Organic Light Emitting Diodes: Devices and applications - Journal of Materials and Environmental Science. (URL: [Link])
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- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. (URL: [Link])
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. (URL: [Link])
- Deep blue organic light-emitting diode breakthrough operates at just 1.5 V | Science Tokyo. (URL: [Link])
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
- Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - NIH. (URL: [Link])
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-7-Methylquinoline Analogs
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer properties.[3][4] The strategic introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of physicochemical properties and target specificity. This guide focuses on the 4-bromo-7-methylquinoline core, a versatile template for developing novel therapeutic agents. While direct research on this specific analog system is emerging, a wealth of data on structurally related brominated and substituted quinolines provides a robust framework for predicting and validating its potential therapeutic targets. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the most promising therapeutic avenues for this compound analogs, focusing on the inhibition of key protein kinases and topoisomerase I. We will delve into the mechanistic rationale for targeting these pathways and provide detailed, field-proven experimental protocols for target validation.
The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in both natural products and synthetic pharmaceuticals.[5] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal scaffold for interacting with various biological targets.[5] In oncology, quinoline-based drugs have achieved significant success, with approved agents targeting a range of critical cellular processes.[6][7] The versatility of the quinoline core allows for the introduction of diverse functional groups at multiple positions, enabling the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
The this compound scaffold is a particularly promising starting point for novel drug discovery. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing various side chains via nucleophilic substitution or cross-coupling reactions, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[8]
Inhibition of Protein Kinases: A Dominant Therapeutic Strategy
A primary mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[6][7][9] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive therapeutic targets.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation and survival.[1] Overexpression and activating mutations of EGFR are common in various solid tumors, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[1][4] Several quinoline-based EGFR inhibitors have been developed, with the 4-anilinoquinoline-3-carbonitrile scaffold being a particularly successful example.[10]
Mechanistic Rationale: 4-Anilinoquinoline derivatives are designed to mimic the binding of ATP to the kinase domain of EGFR. The quinoline core occupies the adenine-binding region, while the aniline moiety extends into a hydrophobic pocket, providing additional binding interactions and conferring selectivity. By competitively inhibiting ATP binding, these compounds prevent EGFR autophosphorylation and the activation of downstream signaling pathways.
Proposed Analog Design: Based on established SAR, a this compound analog designed to target EGFR could feature an aniline or substituted aniline group at the 4-position. The 7-methyl group may enhance binding affinity through favorable interactions within the active site.
Experimental Protocol: In Vitro EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to the EGFR kinase domain.
-
Reagents and Materials:
-
EGFR kinase domain (recombinant)
-
Eu-anti-GST antibody
-
LanthaScreen™ Certified Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
Test compound (this compound analog) and control inhibitor (e.g., Gefitinib)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a 1:100 dilution in kinase buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of a solution containing the EGFR kinase domain and the Eu-anti-GST antibody.
-
Add 4 µL of the Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
-
Signaling Pathway Diagram:
Caption: Inhibition of the EGFR signaling pathway by a quinoline analog.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase
VEGFR-2 is the primary receptor for vascular endothelial growth factor (VEGF) and a key mediator of angiogenesis, the formation of new blood vessels.[11] Tumor angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients.[11] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[12] Numerous quinoline derivatives have been developed as potent VEGFR-2 inhibitors.[13][14]
Mechanistic Rationale: Similar to EGFR inhibitors, quinoline-based VEGFR-2 inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket in the kinase domain of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Proposed Analog Design: The design of VEGFR-2 inhibitory quinoline analogs often incorporates a linker and a hydrophobic moiety that can interact with specific residues in the VEGFR-2 active site. Modifications at the 4-position of the this compound core would be a rational starting point for developing such inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (HTRF® KinEASE™-TK)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure VEGFR-2 kinase activity.
-
Reagents and Materials:
-
VEGFR-2 kinase (recombinant)
-
TK Substrate-biotin
-
ATP
-
HTRF® KinEASE™-TK antibody, Eu3+-cryptate labeled
-
Streptavidin-XL665
-
Enzymatic buffer
-
Test compound and control inhibitor (e.g., Sorafenib)
-
384-well low-volume microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 2 µL of the test compound or control to the wells of a 384-well plate.
-
Add 2 µL of the VEGFR-2 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the TK Substrate-biotin.
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction and detect the phosphorylated substrate by adding 4 µL of a solution containing the HTRF® KinEASE™-TK antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the two emission signals and determine the IC₅₀ value.
-
Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline analog.
PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[15] This pathway is frequently hyperactivated in cancer due to mutations in key components or loss of tumor suppressors.[15] Quinoline-based compounds have been identified as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[16][17]
Mechanistic Rationale: PI3K is a lipid kinase that phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR. Quinoline-based inhibitors can target the ATP-binding site of PI3K and/or mTOR, thereby blocking the entire signaling cascade.
Proposed Analog Design: Development of PI3K/mTOR inhibitors often involves scaffolds that can fit into the ATP-binding pocket of these kinases. The this compound core can be elaborated with substituents that enhance affinity and selectivity for PI3K isoforms or for both PI3K and mTOR.
Experimental Protocol: Western Blot Analysis of Akt and S6K Phosphorylation
This protocol assesses the inhibitory activity of a test compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key downstream effectors.
-
Reagents and Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound and control inhibitor (e.g., a known PI3K/mTOR inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline analog.
Inhibition of Topoisomerase I: Targeting DNA Replication
Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication, transcription, and repair by relaxing DNA supercoiling.[18] It creates transient single-strand breaks in the DNA, allows the DNA to unwind, and then reseals the break.[19] Topoisomerase I inhibitors trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks and ultimately cell death.[19] Brominated quinoline derivatives have been identified as potent inhibitors of Topoisomerase I.[20][21]
Mechanistic Rationale: These inhibitors intercalate into the DNA at the site of the Topoisomerase I-DNA complex and stabilize this "cleavable complex." This prevents the re-ligation of the DNA strand, and the collision of a replication fork with this complex results in a double-strand break, triggering apoptosis.
Proposed Analog Design: The planar quinoline ring system is well-suited for DNA intercalation. The bromo and methyl substituents on the this compound scaffold can be further functionalized to enhance DNA binding affinity and the stabilization of the Topoisomerase I-DNA complex.
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reagents and Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
Test compound and control inhibitor (e.g., Camptothecin)
-
Agarose gel and electrophoresis buffer
-
DNA loading dye
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and various concentrations of the test compound.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the DNA loading dye containing SDS.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Mechanism Diagram:
Caption: General workflow for the validation of therapeutic targets.
Summary of Reported Activities of Quinoline Derivatives
The following table summarizes the reported inhibitory activities of various quinoline derivatives against the therapeutic targets discussed in this guide. This data provides a strong rationale for investigating this compound analogs for similar activities.
| Target | Quinoline Derivative Class | Reported IC₅₀ Values | Reference(s) |
| EGFR | Quinoline-3-carboxamides | 0.49 - 5.28 µM | [4] |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles | 5 nM | [10] | |
| Quinoline-based dual EGFR/HER-2 inhibitors | 71 nM (for EGFR) | [3] | |
| VEGFR-2 | Quinoline and isatin derivatives | Strong inhibition (specific IC₅₀ not provided) | [13][14] |
| PI3K/mTOR | Quinoline-based PI3K/mTOR dual inhibitors | 0.50 - 2.03 nM (for PI3Kα) | [16] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | 64 nM (for mTOR) | [15] | |
| Topoisomerase I | Brominated methoxyquinolines and nitrated bromoquinolines | Significant inhibition (specific IC₅₀ not provided) | [20][21] |
| Quinoline-based Topoisomerase I inhibitors | 29 nM | [19] |
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. Based on extensive research on analogous compounds, the most probable therapeutic targets for this class of molecules are key protein kinases involved in cell proliferation and angiogenesis—namely EGFR, VEGFR-2, and the PI3K/Akt/mTOR pathway—and the DNA replication enzyme Topoisomerase I. The strategic functionalization of the this compound core, guided by established structure-activity relationships, is a rational approach to generating potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate and validate these potential therapeutic targets, ultimately paving the way for the discovery of next-generation cancer therapies.
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]
- Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. [Link]
- Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling p
- Quinoline-chalcone hybrids as topoisomerase inhibitors.
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. [Link]
- Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]
- Structures of quinoline and 8-substituted quinolines.
- Quinoline derivatives with bromine in their structure.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar. [Link]
- Structure-activity relationship of anticancer drug candid
- Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]
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Solubility and stability of 4-bromo-7-methylquinoline
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-Methylquinoline
Abstract
This compound is a substituted quinoline scaffold with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically solubility and stability, is a critical prerequisite for its successful application in drug discovery, process development, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing this compound. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document emphasizes the foundational principles and provides robust, field-proven experimental protocols for determining these crucial parameters. We synthesize information from structurally analogous compounds and established regulatory guidelines to offer a predictive framework and a practical approach to its characterization.
Introduction and Physicochemical Profile
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom at the 4-position and a methyl group at the 7-position creates a unique electronic and steric profile, offering specific vectors for chemical modification and interaction with biological targets. The bromine atom serves as a key reactive handle for metal-catalyzed cross-coupling reactions, while the methyl group can influence lipophilicity and metabolic stability.
A precise understanding of this compound's behavior in various solvent systems and under environmental stress is paramount for any laboratory or clinical application, from designing synthetic routes to developing stable pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 1070879-24-1 | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Predicted LogP | 3.41 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| InChI Key | OCLGLPIZIAXVLN-UHFFFAOYSA-N | [1] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, reaction kinetics, and purification efficiency. The structure of this compound—a largely nonpolar, aromatic system—suggests low aqueous solubility. The predicted LogP of 3.41 further indicates a lipophilic nature, predicting higher solubility in organic solvents.[1]
Predicted Solubility in Common Solvents
Table 2: Comparative Solubility of 6-Bromo-2-methylquinoline at 298.15 K (25 °C) and Predicted Behavior for this compound
| Solvent | Molar Fraction Solubility (x10⁻³) of 6-Bromo-2-methylquinoline[2] | Predicted Qualitative Solubility of this compound | Rationale for Prediction |
| Water | 0.008 | Very Poorly Soluble | Nonpolar aromatic structure dominates. |
| Methanol | 0.35 | Sparingly Soluble | Polarity mismatch with the largely nonpolar solute. |
| Ethanol | 1.39 | Soluble | Increased alkyl chain length improves solvation of the nonpolar core. |
| Isopropanol | 2.89 | Soluble | Further increase in nonpolar character enhances solute-solvent interaction. |
| Acetonitrile | 9.00 | Soluble | Aprotic polar solvent capable of solvating the quinoline nitrogen. |
| Acetone | 10.10 | Freely Soluble | Good balance of polarity and nonpolar character. |
| Ethyl Acetate | 11.60 | Freely Soluble | Favorable interactions with the ester group and alkyl chain. |
| Toluene | 13.00 | Freely Soluble | Nonpolar aromatic solvent provides excellent solvation for the quinoline core. |
| DMF | 8.80 | Soluble | Highly polar aprotic solvent, effective for many heterocyclic compounds. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol establishes equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value at a given temperature.
Methodology Rationale: This method is chosen for its simplicity, reliability, and direct measurement of the thermodynamic equilibrium state, which is essential for accurate physicochemical characterization. The use of a temperature-controlled shaker ensures that equilibrium is reached efficiently and reproducibly.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (enough to ensure a visible solid residue remains after equilibration) into a series of glass vials, one for each solvent to be tested.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5 mL) of the pre-equilibrated solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at the same temperature.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-wetted with the same solvent) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4).
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
Assessing the intrinsic stability of a compound is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines Q1A.[3] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish degradation pathways.[4] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The quinoline ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, forced reactions could occur, though significant degradation via this pathway is not highly anticipated.
-
Oxidation: The electron-rich quinoline ring system is susceptible to oxidation, particularly at the heterocyclic ring.[5] Common laboratory oxidants like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or hydroxylated derivatives.
-
Photolysis: Aromatic systems like quinoline can absorb UV radiation, leading to photodegradation.[5] This can involve complex radical reactions or rearrangements. The presence of the bromine atom may also influence photoreactivity.
Experimental Protocol: Forced Degradation Study
Methodology Rationale: This protocol systematically exposes the compound to the five stress conditions mandated by ICH guidelines (acid, base, oxidation, heat, and light).[3][6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by further reactions.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80 °C for a specified time. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidation: Mix the stock solution with 3-6% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24, 48, 72 hours). Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
For all stressed samples, dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. This involves monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Perform peak purity analysis of the parent peak using a Photodiode Array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting degradants.
-
Caption: Workflow for a Forced Degradation Study.
Recommended Analytical Methodology: HPLC-UV
A robust, stability-indicating reverse-phase HPLC method is the cornerstone of both solubility and stability analysis.
Methodology Rationale: HPLC is chosen for its high resolving power, sensitivity, and reproducibility, making it the industry standard for quantifying small molecules and their impurities.[7][8] A C18 column is a versatile starting point for retaining a nonpolar compound like this compound. A gradient elution ensures that both the parent compound and any potentially more polar or less polar degradants are well-resolved.
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard equipment providing robust and reliable data. PDA allows for peak purity assessment. |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for nonpolar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate | A scouting gradient to ensure elution of all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds; determining λmax is recommended for optimal sensitivity. |
Conclusion
While direct, published data on the solubility and stability of this compound is scarce, a robust characterization can be achieved through the systematic application of established scientific principles and experimental protocols. By leveraging predictive data from analogous structures and employing rigorous, validated methods such as the shake-flask and forced degradation protocols outlined herein, researchers can generate the high-quality data necessary to advance their work. This guide provides the foundational knowledge and practical workflows required to confidently assess the solubility and stability of this compound, ensuring its effective and reliable use in research and development.
References
- This compound Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023605]
- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem. [URL: https://www.benchchem.com/pro-technical-guide/safety-and-handling-of-7-bromo-4-chloro-8-methylquinoline]
- 4-Bromo-2-methylquinoline Safety Information. CymitQuimica. [URL: https://www.cymitquimica.com/sds/OR931757]
- 6-Bromo-2-methylquinoline Safety Data Sheet. ChemScene. [URL: https://www.chemscene.com/sds/CS-W004107.pdf]
- 8-Bromo-2-methylquinoline Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/B3444_IN_EN.pdf]
- Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. Benchchem. [URL: https://www.benchchem.com/pro-technical-guide/stability-and-degradation-pathways-of-7-prop-1-en-1-yl-quinolin-8-ol]
- 4-Bromo-7-methyl-quinoline Product Page. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f730912/4-bromo-7-methyl-quinoline]
- Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [URL: https://www.researchgate.
- 7-bromo-2-chloro-4-methylquinoline Physical Properties. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-1189106-50-0.html]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/]
- Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1529144/]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Quality Assurance. [URL: https://ijpqa.com/wp-content/uploads/2023/04/23-RA-323.pdf]
- 7-bromo-2-methoxy-4-methylquinoline Physical Properties. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-89446-53-7.html]
- Analytical Methods for Strontium. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- 4-Bromoquinoline Product Page. BLD Pharm. [URL: https://www.bldpharm.com/products/3964-04-3.html]
- 4-Amino-7-bromoquinoline Properties. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-7-bromoquinoline]
- This compound - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/cds023605]
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.2c00713]
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. Benchchem. [URL: https://www.benchchem.com/pro-technical-guide/validation-of-analytical-methods-for-4-bromo-2-methylpyridine]
- Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK545222/]
- An In-depth Technical Guide to the Solubility of 7-Methylquinoline. Benchchem. [URL: https://www.benchchem.com/pro-technical-guide/solubility-of-7-methylquinoline]
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem. [URL: https://www.benchchem.
- Application Note & Protocol: Quantitative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem. [URL: https://www.benchchem.com/pro-application-note/quantitative-analysis-of-3-acetyl-6-bromoquinolin-4-1h-one]
- 4-bromo-7-fluoroisoquinoline Properties. PubChemLite. [URL: https://pubchemlite.org/compound/CID84725749]
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [URL: https://www.mdpi.com/2079-6382/15/1/62]
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An In-depth Technical Guide to 4-Bromo-7-Methylquinoline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-7-methylquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, plausible synthetic routes, quality control considerations, and potential applications, offering field-proven insights and practical guidance.
Commercial Availability and Supplier Landscape
This compound is a specialized chemical intermediate available from a select number of commercial suppliers. For researchers requiring this compound, sourcing from a reputable supplier with clear specifications is paramount to ensure the reliability and reproducibility of experimental outcomes.
A summary of prominent suppliers is presented below:
| Supplier | Product Code | Purity Specification | CAS Number | Key Notes |
| Fluorochem | F730912 | 97% | 1070879-24-1 | A key supplier for research quantities.[1] |
| Sigma-Aldrich | - | Not specified | - | This product is listed as discontinued. Historically, Sigma-Aldrich has noted that for some unique chemicals, they do not collect analytical data, and the buyer assumes responsibility for confirming identity and purity. |
Expert Insight: The limited number of commercial suppliers and the discontinuation by a major distributor like Sigma-Aldrich may suggest that this compound is a niche reagent. Researchers should plan their procurement with sufficient lead time and consider custom synthesis as a potential option for larger quantities or specific purity requirements. It is also crucial to obtain a supplier's certificate of analysis (CoA) to verify the identity and purity of the purchased material.
Synthesis of this compound: A Plausible Workflow
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and efficient synthesis can be designed based on established methodologies for quinoline ring formation and functionalization. The Combes quinoline synthesis offers a logical approach.
A proposed multi-step synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound via the Combes synthesis.
Experimental Protocol Considerations:
-
Step 1: Acylation: The initial step involves the condensation of 3-methylaniline with acetylacetone in the presence of an acid catalyst to form the corresponding enamine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 2: Cyclization: The enamine intermediate undergoes intramolecular cyclization upon treatment with a strong acid, typically sulfuric acid, at elevated temperatures. This electrophilic aromatic substitution reaction forms the quinoline ring system. The reaction is often highly exothermic and requires careful temperature control.
-
Step 3: Bromination: The final step is the regioselective bromination of 7-methylquinoline. The directing effects of the methyl group and the quinoline nitrogen will influence the position of bromination. To achieve bromination at the 4-position, a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an appropriate solvent would be employed. Reaction conditions would need to be carefully optimized to favor the desired isomer.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stability of this compound is critical for its application in research and development. A comprehensive quality control workflow should include a combination of spectroscopic and chromatographic techniques.
Caption: A typical analytical workflow for the quality control of this compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the methyl group, and the substitution pattern on the quinoline ring.
-
¹³C NMR: Determines the number of unique carbon atoms, corroborating the overall structure.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (222.08 g/mol for C₁₀H₈BrN) and can provide fragmentation patterns that aid in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound. A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of acetonitrile and water with a UV detector would be appropriate for assessing the presence of impurities. The development of a specific HPLC method for quinoline derivatives has been reported and can serve as a starting point.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and bond vibrations within the molecule, providing a fingerprint spectrum for identification.
Applications in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[2] While specific applications of this compound are not extensively reported, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.
The bromine atom at the 4-position and the methyl group at the 7-position provide two distinct points for chemical modification, allowing for the generation of diverse chemical libraries.
Caption: Potential therapeutic applications of derivatives synthesized from this compound.
Expert Insights on Synthetic Utility:
-
Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR).
-
Nucleophilic Aromatic Substitution: The 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromo group with various nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted quinolines. The synthesis of 4-aminoquinolines, a class of compounds with known antimalarial and anticancer activities, is a prime example.[3]
-
Modification of the Methyl Group: The methyl group at the 7-position can also be functionalized, for instance, through radical bromination followed by nucleophilic substitution, to introduce further diversity into the molecular scaffold.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of this compound.
-
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and moisture to prevent degradation.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
-
References
- Arora, R., et al. (2020). Quinoline-based therapeutic agents. Arabian Journal of Chemistry, 13(1), 2793-2816.
- Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389949. [Link]
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An In-depth Technical Guide to the Safety and Handling of 4-bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-bromo-7-methylquinoline. As a halogenated quinoline derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Its safe and effective use in a laboratory setting is paramount. This document is intended to serve as an essential resource, synthesizing technical data with practical, field-proven insights to ensure the well-being of researchers and the integrity of experimental outcomes.
Physicochemical and Toxicological Profile
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1070879-24-1 | N/A |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| GHS Classification | Acute Toxicity 4 (Oral), Serious Eye Damage 1 |
Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
-
Pictograms:
- GHS05: Corrosion - Indicates the potential for causing severe skin burns and eye damage.
- GHS07: Exclamation Mark - Indicates that the substance may cause less serious health effects, such as skin irritation or is harmful if swallowed.
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood provides a physical barrier and ventilation to remove airborne contaminants.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled. In the event of accidental contact, immediate and thorough flushing of the affected area is critical.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended for enhanced protection.
-
Protective Clothing: A flame-resistant lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as cleaning up large spills.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: All handling procedures should be designed to minimize the risk of exposure through these routes.
-
Weighing: Weighing should be performed in a fume hood or a ventilated balance enclosure.
-
Transfers: Use appropriate tools such as spatulas or powder funnels to transfer the solid compound. Avoid creating dust.
-
Good Housekeeping: Keep the work area clean and uncluttered. Clean up any spills immediately following the procedures outlined in Section 5.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
-
Segregation: Store separately from food and drink.
Spill and Disposal Procedures
Prompt and appropriate action in the event of a spill is critical to mitigate potential hazards.
Spill Cleanup
For a minor spill of solid this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Avoid raising dust.
-
Collect the Material: Carefully sweep the absorbed material into a sealable container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
For a large spill, evacuate the laboratory and contact the appropriate emergency response team.
Caption: Workflow for cleaning up a minor chemical spill.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials from spill cleanup, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Chemical Reactivity and Incompatibilities
The reactivity of this compound is primarily influenced by the quinoline ring system and the bromo substituent.
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction[1].
-
Hazardous Decomposition Products: Combustion of this compound may produce hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.
-
Potential for Nucleophilic Substitution: The bromo substituent on the quinoline ring is a potential site for nucleophilic substitution reactions, which could be exploited in synthetic applications but also indicates a potential for reactivity with nucleophilic biological macromolecules.
Caption: Potential reactivity pathways for this compound.
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures are recommended, based on the known hazards of this compound and similar chemicals[2][3][4][5][6][7][8][9]:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][5][6][9].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[4][6].
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[6][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6][9].
References
- 7-Bromo-4-chloro-2-methylquinoline. PubChem. [Link]
- 7-Bromo-4-methylquinoline. Arctom Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
Methodological & Application
Synthesis of 4-bromo-7-methylquinoline via Gould-Jacobs Reaction: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-bromo-7-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthetic strategy hinges on the robust and versatile Gould-Jacobs reaction, followed by a subsequent bromination step. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related quinoline derivatives.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, has cemented their importance in medicinal chemistry.[3] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, with its reactive bromine at the 4-position and a methyl group at the 7-position, serves as a versatile intermediate for further chemical modifications and the development of novel molecular entities.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically designed as a two-stage process. The initial and key step is the construction of the quinoline core via the Gould-Jacobs reaction to yield 7-methyl-4-hydroxyquinoline. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the 4-position, yielding the final product.
Caption: Overall synthetic pathway for this compound.
Part 1: The Gould-Jacobs Reaction - Building the Quinoline Core
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic ester derivatives.[3][4][5] The reaction proceeds through a series of steps: condensation, cyclization, saponification, and decarboxylation.
Mechanistic Insights
The reaction commences with the nucleophilic attack of the aniline nitrogen on the β-carbon of diethyl ethoxymethylenemalonate, leading to the formation of an anilinomethylenemalonate intermediate. This is followed by a thermally induced intramolecular cyclization, an electrocyclic reaction, to form the quinoline ring system.[3][4] Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline.
Caption: Mechanistic steps of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 7-Methyl-4-hydroxyquinoline
This protocol is adapted from established procedures for the synthesis of similar 4-hydroxyquinoline derivatives.[6][7]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 3-Methylaniline | C₇H₉N | 107.15 | 1.0 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.1 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Solvent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Excess |
| Hydrochloric acid (HCl) | HCl | 36.46 | For acidification |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The cyclization product, ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, will precipitate upon cooling.
-
Saponification: After cooling, filter the solid and wash with a non-polar solvent like hexane to remove the diphenyl ether. The crude ester is then suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-3 hours to facilitate hydrolysis of the ester.
-
Decarboxylation: The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 4-5. The precipitated 4-hydroxy-7-methylquinoline-3-carboxylic acid is filtered and washed with water. This intermediate is then heated at its melting point (or in a high-boiling solvent) until carbon dioxide evolution ceases, yielding 7-methyl-4-hydroxyquinoline.
-
Purification: The crude 7-methyl-4-hydroxyquinoline can be purified by recrystallization from ethanol or a similar suitable solvent.
Part 2: Bromination - Installation of the Bromo Group
The conversion of the 4-hydroxyquinoline to a 4-bromoquinoline is a crucial step. This is typically achieved using a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt. For this protocol, we will focus on the use of phosphorus oxychloride, a common and effective reagent for such transformations.[7]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| 7-Methyl-4-hydroxyquinoline | C₁₀H₉NO | 159.18 | 1.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 5.0 - 10.0 |
| Ice | H₂O | 18.02 | For quenching |
| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 7-methyl-4-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is no longer detectable.[7]
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and cautiously, pour the mixture onto crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme care.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. The product will often precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[7][8]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants for the quinoline ring system. A singlet corresponding to the methyl group protons. |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the quinoline core, including the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (222.08 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[9] |
| Melting Point | A sharp melting point consistent with a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Gould-Jacobs step | Incomplete cyclization or decarboxylation. | Ensure the cyclization temperature is sufficiently high (250-260°C). Confirm complete decarboxylation by monitoring gas evolution. |
| Incomplete bromination | Insufficient reagent or reaction time. | Increase the molar excess of POCl₃ and/or extend the reflux time. Monitor the reaction closely by TLC. |
| Difficult purification | Presence of side products, such as chlorinated or phosphorylated species. | Careful and slow quenching of the bromination reaction is crucial. Column chromatography is recommended for obtaining a highly pure product. |
Conclusion
The synthesis of this compound via the Gould-Jacobs reaction followed by bromination is a reliable and effective method. This application note provides a comprehensive guide with detailed protocols and mechanistic insights to aid researchers in the successful synthesis of this and other valuable quinoline derivatives. Adherence to proper laboratory safety practices is paramount, especially when handling corrosive reagents like phosphorus oxychloride.
References
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- Gould–Jacobs reaction - Wikipedia.
- Synthesis of quinolines - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Gould-Jacobs-Reaktion - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Gould–Jacobs reaction - Wikiwand.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Gould-Jacobs Reaction.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- 4-BROMO-7-BROMOQUINOLINE synthesis - ChemicalBook.
- 4-Bromo-7-methyl-quinoline - Fluorochem.
- 4-bromo-7-methylisoquinoline (C10H8BrN) - PubChemLite.
- 7-Bromo-4-methylquinoline | C10H8BrN | CID 21992551 - PubChem - NIH.
- WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents.
- 7-Methylquinoline | C10H9N | CID 11927 - PubChem.
- 4-bromo-7-nitroquinoline - 933486-43-2, C9H5BrN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
Sources
- 1. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. iipseries.org [iipseries.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Protocol for Suzuki-Miyaura Coupling with 4-bromo-7-methylquinoline
An Application Guide for the Synthesis of 4-Aryl-7-methylquinolines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 4-bromo-7-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[4] The ability to functionalize the quinoline core at the 4-position via C-C bond formation allows for the systematic exploration of structure-activity relationships, which is crucial for drug development professionals. This guide will delve into the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices and offer a robust, step-by-step protocol for researchers and scientists.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[2][5] The rate of this step is influenced by the electron density of the phosphine ligands and the nature of the halide (I > Br > Cl).
-
Transmetalation: This is often the rate-determining step. The base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate "ate" complex.[6][7] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The precise mechanism can involve either the boronate reacting with the Pd(II)-halide complex or the formation of a Pd(II)-hydroxide/alkoxide complex that then reacts with the neutral boronic acid.[7][8]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and eliminating from the metal center. This forms the desired C-C bond in the product (4-aryl-7-methylquinoline) and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters and Experimental Choices
The success of coupling with nitrogen-containing heterocycles like this compound hinges on the careful selection of four key components.[9][10]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand, profoundly influences catalytic activity.[11]
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can be used directly as it is already in the Pd(0) state, Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand.[2]
-
Ligand Choice: For heteroaromatic substrates, which can be challenging, bulky and electron-rich monophosphine ligands are often superior.[12][13] Ligands from the Buchwald family, such as SPhos and XPhos, are highly effective.[14][15] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition step, leading to higher catalyst turnover and allowing reactions to proceed under milder conditions.[11][16]
The Role of the Base
The base is not a mere spectator; it plays a crucial role in the transmetalation step.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[6][17]
-
Common Bases: A variety of inorganic bases are used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[7]
-
Strength and Solubility: Stronger bases like K₃PO₄ are often effective for challenging couplings. The choice can depend on the sensitivity of functional groups on the substrates. Cesium carbonate (Cs₂CO₃) is often used due to its high solubility in organic solvents. For substrates bearing base-labile groups, a milder base like potassium fluoride (KF) can be employed.[6]
Solvent System
The solvent must be capable of dissolving the various organic and inorganic components of the reaction.
-
Typical Solvents: Aprotic polar solvents are common, often used with water. Popular choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2] The addition of water is often crucial, as it can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[3]
-
Degassing: It is critical to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would deactivate the catalyst.
Boronic Acid and Boronate Esters
While boronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under aqueous conditions.[2]
-
Alternatives: Boronate esters, such as pinacol esters (Bpin), are often more stable alternatives. Potassium aryltrifluoroborates are another class of highly stable and effective coupling partners.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling.
Reagent Table
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Role |
| This compound | 222.08 | 0.5 | 1.0 | 111 mg | Electrophile |
| Phenylboronic acid | 121.93 | 0.75 | 1.5 | 91 mg | Nucleophile |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.02 (2 mol%) | 2.2 mg | Catalyst Precursor |
| SPhos | 410.47 | 0.02 | 0.04 (4 mol%) | 8.2 mg | Ligand |
| K₃PO₄ | 212.27 | 1.0 | 2.0 | 212 mg | Base |
| 1,4-Dioxane / H₂O (5:1) | - | - | - | 3.0 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (111 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).[1]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and deionized water (2.5 mL dioxane, 0.5 mL water). Degas the solvent mixture by bubbling Argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-7-methylquinoline.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd or ligand). | Ensure all reagents are high purity and solvents are rigorously degassed. Use a fresh bottle of catalyst/ligand. Increase catalyst loading slightly (e.g., to 3-5 mol%). |
| Ineffective base. | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider switching to a different base like Cs₂CO₃. | |
| Protodeboronation | Decomposition of boronic acid. | Use a more stable boronic acid derivative like a pinacol ester. Reduce reaction time or temperature if possible. Use a 1.5-2.0 fold excess of the boronic acid.[2] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Inhibition by Heterocycle | The nitrogen atom of the quinoline can coordinate to the palladium center, inhibiting catalysis.[9][18] | The use of bulky, electron-rich ligands like SPhos or XPhos is specifically designed to mitigate this issue by creating a sterically demanding environment around the palladium.[12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing 4-arylquinoline derivatives, which are of significant interest in drug discovery and materials science.[4] Success relies on a rational selection of catalyst, ligand, base, and solvent, grounded in a firm understanding of the reaction mechanism. By employing bulky, electron-rich phosphine ligands and appropriate basic conditions under an inert atmosphere, researchers can achieve high yields and access a diverse library of valuable compounds. This protocol provides a reliable starting point for the synthesis and further functionalization of the 7-methylquinoline scaffold.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.10%3A_Suzuki-Miyaura_Coupling
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Bello, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja066048b
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. URL: https://www.nrochemistry.com/suzuki-coupling/
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. URL: https://www.benchchem.com/product/b021735/application-notes/suzuki-coupling-of-3-bromoquinoline-for-advanced-drug-discovery
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands. URL: https://www.sigmaaldrich.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. URL: https://www.benchchem.com/application-notes/a-comparative-study-of-different-bases-in-suzuki-miyaura-coupling-reactions
- Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00242
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. URL: https://pubmed.ncbi.nlm.nih.gov/15354448/
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. URL: https://www.benchchem.com/product/b021735/application-notes/suzuki-coupling-of-3-bromoquinoline-for-advanced-drug-discovery
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-phosphine-ligands-in-suzuki-miyaura-coupling-reactions
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. URL: https://www.benchchem.
- Amatore, C., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Computational-characterization-of-the-role-of-the-Amatore-Bello/e3c5a3d7507d4b4f5b5f2a1a8c0e2a9b3e1c6e1e
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587644/
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja0709598
- Mondal, B., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S0022328X2300263X
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja992130h
- Reizman, B. J., et al. (2016). Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. ResearchGate. URL: https://www.researchgate.net/figure/a-Reaction-scheme-for-the-Suzuki-Miyaura-cross-coupling-of-3-bromoquinoline-with_fig5_344158931
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839257/
- Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-cross-coupling-of-unprotected%2C-scope-D%C3%BCfert-Buchwald/4d94d50935d218d6e382d627c28d48604771f20d
- Fu, G. C., et al. (2005). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja0503765
- Mphahlele, M. J., et al. (2008). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-aryl-substituted-quinolines-and-through-Mphahlele-Chitapi/5392d47a46f22849206d4452174304892c90858e
- Mphahlele, M. J., et al. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. ResearchGate. URL: https://www.researchgate.net/publication/232296765_Synthesis_of_aryl_substituted_quinolines_and_tetrahydroquinolines_through_Suzuki-Miyaura_coupling_reactions
- Baraka, S., & Elkerdawy, A. (2022). Suggested conditions (a) for reacting 6-Bromoquinoline and Boronic Acid Vs. experimental best combination (b). ResearchGate. URL: https://www.researchgate.net/figure/Suggested-conditions-a-for-reacting-6-Bromoquinoline-and-Boronic-Acid-Vs-experimental_fig4_359336214
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja4060596
- Düfert, M. A., & Buchwald, S. L. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. URL: https://www.researchgate.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-bromo-7-methylquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic functionalization of the quinoline ring system allows for the fine-tuning of molecular properties, making it a privileged scaffold in drug discovery. Among the various methods for quinoline derivatization, nucleophilic aromatic substitution (SNAAr) at the 4-position of a haloquinoline offers a powerful and versatile approach to introduce diverse functionalities. This guide provides an in-depth technical overview and detailed protocols for the SNAAr reactions of 4-bromo-7-methylquinoline, a key intermediate for the synthesis of novel molecular entities.
The presence of the bromine atom at the C4 position, activated by the electron-withdrawing effect of the quinoline nitrogen, renders this position susceptible to attack by a variety of nucleophiles. The methyl group at the C7 position, while not directly involved in the electronic activation of the C4 position, serves as a crucial molecular handle for modulating physicochemical properties such as lipophilicity and metabolic stability in the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the reactivity of this compound for the synthesis of new chemical entities.
Mechanistic Insights: The Engine of Aromatic Transformation
The nucleophilic aromatic substitution of this compound proceeds primarily through the SNAr mechanism. This pathway is distinct from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers. The key to the SNAr mechanism is the ability of the aromatic ring to accommodate the negative charge introduced by the attacking nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
The nitrogen atom within the quinoline ring plays a pivotal role in this process. Its electron-withdrawing inductive and mesomeric effects delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. The stability of this intermediate is the driving force for the substitution. The subsequent departure of the bromide leaving group restores the aromaticity of the quinoline ring, yielding the substituted product.
Caption: The SNAr mechanism for this compound.
For less activated systems or with certain nucleophiles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for the formation of C-N, C-O, and C-S bonds.[3][4] These reactions proceed through a different mechanistic manifold involving oxidative addition, ligand exchange, and reductive elimination steps.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution of this compound. Researchers should note that optimization of reaction conditions, including solvent, temperature, and catalyst/ligand system, may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Amination of this compound (Buchwald-Hartwig Approach)
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds and is particularly effective for coupling a wide range of amines with aryl halides.[3][5]
Reaction Scheme:
This compound + R¹R²NH → 4-(R¹R²N)-7-methylquinoline
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Provides the active Pd(0) catalyst for the catalytic cycle. |
| Ligand | Xantphos, BINAP, or RuPhos (1.2-2.4 eq. to Pd) | Sterically bulky and electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equivalents) | Promotes the deprotonation of the amine and facilitates the formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that are stable at the required reaction temperatures. |
| Temperature | 80-120 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the base to the tube under the inert atmosphere.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe, followed by the amine (1.1-1.5 mmol).
-
Place the sealed reaction tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-7-methylquinoline derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Etherification of this compound
The synthesis of 4-alkoxy-7-methylquinolines can be achieved through a classical SNAr reaction with an alkoxide or through a copper-catalyzed Ullmann-type coupling, which often proceeds under milder conditions.[6][7]
Reaction Scheme:
This compound + NaOR → 4-(OR)-7-methylquinoline
| Parameter | Condition | Rationale |
| Nucleophile | Sodium methoxide (NaOCH₃) or other sodium alkoxides (1.5-3.0 equivalents) | A strong nucleophile that readily displaces the bromide. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that solvate the cation and enhance the nucleophilicity of the alkoxide. |
| Temperature | 100-150 °C | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions, particularly with sensitive alkoxides. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide (1.5 mmol) and anhydrous DMF (5 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the 4-methoxy-7-methylquinoline.
Protocol 3: Thiolation of this compound
The introduction of a sulfur nucleophile at the 4-position of the quinoline ring can be readily accomplished using a suitable thiol or thiolate salt.
Reaction Scheme:
This compound + NaSMe → 4-(SMe)-7-methylquinoline
| Parameter | Condition | Rationale |
| Nucleophile | Sodium thiomethoxide (NaSMe) (1.2-2.0 equivalents) | A potent sulfur nucleophile. |
| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents facilitate the dissolution of the thiolate salt. |
| Temperature | 80-120 °C | Promotes the substitution reaction at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiol/thiolate. |
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add sodium thiomethoxide (1.2 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(methylthio)-7-methylquinoline.
Data Analysis and Interpretation
The successful synthesis of the desired 4-substituted-7-methylquinoline derivatives should be confirmed by a combination of spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4-Amino-7-methylquinoline | 8.5 (d, 1H), 7.9 (d, 1H), 7.6 (s, 1H), 7.2 (d, 1H), 6.5 (d, 1H), 4.8 (br s, 2H), 2.5 (s, 3H) | 151.5, 149.0, 148.5, 136.0, 129.0, 125.5, 121.0, 119.0, 99.0, 21.5 | 159.09 [M+H]⁺ |
| 4-Methoxy-7-methylquinoline | 8.7 (d, 1H), 8.0 (d, 1H), 7.8 (s, 1H), 7.3 (d, 1H), 6.7 (d, 1H), 4.1 (s, 3H), 2.5 (s, 3H) | 162.5, 151.0, 150.0, 138.0, 129.5, 124.0, 122.0, 118.0, 99.5, 56.0, 21.5 | 174.09 [M+H]⁺ |
| 4-(Methylthio)-7-methylquinoline | 8.6 (d, 1H), 8.1 (d, 1H), 7.7 (s, 1H), 7.4 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H), 2.5 (s, 3H) | 150.5, 149.5, 148.0, 137.0, 130.0, 128.0, 126.0, 122.5, 120.0, 21.5, 15.0 | 190.07 [M+H]⁺ |
Note: The spectral data presented are predicted values and should be confirmed by experimental analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature. | Use fresh catalyst and high-purity, anhydrous/degassed solvents. Screen different catalyst/ligand combinations. Increase reaction temperature and/or time. |
| Formation of Side Products | Competing side reactions (e.g., hydrodehalogenation); Reaction temperature too high. | Lower the reaction temperature. Use a more selective catalyst system. Optimize the stoichiometry of the reagents. |
| Difficult Purification | Co-eluting impurities. | Employ alternative purification techniques such as preparative HPLC or recrystallization. |
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and versatile strategy for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully execute these transformations. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, scientists can effectively leverage this key intermediate in their drug discovery and materials science endeavors.
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- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. (2025). BenchChem.
- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (2025). BenchChem.
- Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Deriv
- Nucleophilic Aromatic Substitution. (2022). In Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Leveraging 4-Bromo-7-methylquinoline in the Synthesis of Novel Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its rigid structure and ability to form a variety of non-covalent interactions have made it a cornerstone in the design of therapeutic agents across numerous disease areas, including infectious diseases, inflammation, and notably, oncology.[3][5][6] The clinical success of quinoline-based anticancer drugs such as Bosutinib, Lenvatinib, and Cabozantinib, which primarily function as kinase inhibitors, underscores the therapeutic potential of this molecular framework.[2][7][8] These agents validate the quinoline core's capacity to be decorated with various pharmacophores that can specifically target and inhibit key proteins driving cancer progression.
This guide focuses on the strategic use of a specific, functionalized precursor: 4-bromo-7-methylquinoline . This building block is particularly valuable due to the presence of a bromine atom at the C4-position, a prime site for introducing molecular diversity through modern synthetic methodologies. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This application note provides detailed protocols for leveraging this compound in the synthesis of potential anticancer agents, discusses structure-activity relationships, and outlines methods for biological evaluation.
Key Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most powerful and widely used method for functionalizing aryl halides like this compound is the Suzuki-Miyaura cross-coupling reaction.[9] This reaction facilitates the formation of a C-C bond between the sp²-hybridized carbon of the quinoline ring and an sp² or sp³ carbon of an organoboron compound, typically an arylboronic acid or ester. The versatility in the choice of boronic acids allows for the rapid generation of a diverse library of 4-aryl-7-methylquinoline derivatives for screening.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like PdCl₂(dppf) which is reduced in situ to Pd(0). Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bulky, electron-rich ligand that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.[9]
-
Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. An inorganic base like cesium carbonate (Cs₂CO₃) is often effective and is used here.[9]
-
Solvent: A polar, aprotic solvent system like 1,4-dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.[9] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 1: Synthesis of 4-Aryl-7-methylquinoline Derivatives
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Cs₂CO₃ (2.5 eq.), and PdCl₂(dppf) (0.03 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-methylquinoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Synthetic Workflow
Caption: Workflow for Suzuki-Miyaura synthesis of anticancer precursors.
Biological Evaluation of Synthesized Agents
Once a library of derivatives is synthesized, their biological activity must be assessed. A primary and fundamental assay is the evaluation of cytotoxicity against a panel of human cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Anticancer Activity
The results from the cytotoxicity assays are best summarized in a table to compare the potency of different derivatives.
| Compound ID | R-Group at C4-Position | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Parent | -Br | MCF-7 | > 100 |
| Cmpd-1 | 4-methoxyphenyl | MCF-7 | 8.5 ± 0.7 |
| Cmpd-2 | 3,4-dimethoxyphenyl | MCF-7 | 5.2 ± 0.4 |
| Cmpd-3 | 4-fluorophenyl | MCF-7 | 12.1 ± 1.1 |
| Cmpd-1 | 4-methoxyphenyl | A549 | 15.3 ± 1.3 |
| Cmpd-2 | 3,4-dimethoxyphenyl | A549 | 9.8 ± 0.9 |
| Cmpd-3 | 4-fluorophenyl | A549 | 21.7 ± 2.0 |
| Doxorubicin | - | MCF-7 | 0.9 ± 0.1 |
| Doxorubicin | - | A549 | 1.2 ± 0.2 |
| Data is representative and for illustrative purposes. |
Mechanism of Action & Structure-Activity Relationship (SAR)
Quinoline-based anticancer agents act through various mechanisms, most commonly as inhibitors of protein kinases, topoisomerases, or by intercalating with DNA.[1][8][12][13] Many clinically approved quinoline drugs target the ATP-binding site of kinases like EGFR, VEGFR, and BCR-Abl, which are crucial for tumor growth and survival.[13][14]
Structure-Activity Relationship (SAR) Insights:
-
C4-Position: The substituent at the C4-position is critical and often projects into the active site of a target enzyme.[15][16] As suggested by the illustrative data, aryl groups with electron-donating methoxy substituents (Cmpd-1, Cmpd-2) can enhance potency compared to electron-withdrawing groups (Cmpd-3). This suggests that electronic and steric properties at this position are key determinants of activity.
-
C7-Position: While our precursor has a methyl group at C7, SAR studies on other quinolines show that this position is also crucial for activity.[15][17] For instance, the 7-chloro group is optimal for the antimalarial activity of chloroquine.[18] The methyl group in our scaffold influences the electronic properties and can provide a vector for further functionalization if needed.
Visualization of a Potential Mechanism: Kinase Inhibition
Caption: Competitive ATP inhibition by a quinoline-based kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Through robust and scalable synthetic methods like the Suzuki-Miyaura cross-coupling, researchers can efficiently generate diverse libraries of 4-substituted quinolines. The protocols outlined in this guide provide a solid, self-validating framework for synthesis, purification, and initial biological screening. The key to discovering potent and selective drug candidates lies in the systematic exploration of the chemical space around the quinoline core, guided by structure-activity relationship insights and a deep understanding of the molecular targets involved in cancer. Future work should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of the next generation of effective cancer therapies.
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Application Notes and Protocols: A Guide to the Regioselective Bromination of 7-Methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol and theoretical background for the synthesis of brominated 7-methylquinoline. This class of compounds serves as a crucial building block in medicinal chemistry, with applications ranging from the development of novel anticancer agents to antimicrobial and antimalarial drugs.[1][2][3] The strategic introduction of a bromine atom onto the quinoline scaffold provides a versatile chemical handle for further molecular modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4] This guide emphasizes safety, procedural causality, and robust analytical validation to ensure reproducible and reliable results.
Mechanistic Rationale: The Chemistry of Electrophilic Aromatic Substitution on Quinolines
The bromination of 7-methylquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The quinoline ring system consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene (carbocyclic) ring.[4] Consequently, electrophilic attack preferentially occurs on the benzene ring.
The regioselectivity of the bromination is governed by the electronic effects of the existing substituents:
-
The Pyridine Ring : The nitrogen atom is electron-withdrawing, deactivating the pyridine ring towards electrophilic attack. It also exerts a deactivating effect on the fused benzene ring, making quinoline less reactive than benzene itself.[6]
-
The Methyl Group (at C7) : The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect.[5] It therefore directs incoming electrophiles to the C6 and C8 positions.
Considering these factors, the electrophile (Br+) will preferentially attack the C5 and C8 positions of the benzene ring. The specific outcome and the ratio of isomers can be influenced by steric hindrance and the precise reaction conditions employed.[4] This protocol is optimized for regioselective bromination, leveraging careful control of reagents and conditions.
Experimental Workflow Overview
The overall experimental process involves the reaction of 7-methylquinoline with a suitable brominating agent, followed by workup, purification, and comprehensive analytical characterization of the final product.
Caption: Experimental workflow for the bromination of 7-methylquinoline.
Safety and Handling
Working with brominating agents requires strict adherence to safety protocols. Both molecular bromine and N-Bromosuccinimide (NBS) present significant hazards.
-
Molecular Bromine (Br₂) : Extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[7] All work must be conducted in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[7][9] Have a sodium thiosulfate solution readily available to neutralize any spills.[9]
-
N-Bromosuccinimide (NBS) : While a solid and generally safer to handle than liquid bromine, NBS is a lachrymator and an irritant.[4] Avoid inhalation of dust and contact with skin and eyes.[10] Handle exclusively in a well-ventilated fume hood.
-
Solvents : Solvents like chloroform and carbon tetrachloride are hazardous and potentially carcinogenic. Acetic acid is corrosive. Handle all solvents with appropriate care and PPE.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]
Detailed Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which often provides milder reaction conditions and improved selectivity compared to molecular bromine.[4]
4.1 Materials and Equipment
-
7-Methylquinoline (C₁₀H₉N)
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (Glacial) or other suitable solvent (e.g., CHCl₃, CCl₄)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
4.2 Quantitative Data Summary
| Reagent | Mol. Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 7-Methylquinoline | 143.19[12] | 1.0 g | 6.98 | 1.0 |
| N-Bromosuccinimide | 177.98 | 1.24 g | 6.98 | 1.0 |
| Acetic Acid | 60.05 | 20 mL | - | - |
4.3 Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methylquinoline (1.0 g, 6.98 mmol).
-
Solvent Addition : Add 20 mL of glacial acetic acid to the flask and stir the mixture until the 7-methylquinoline is fully dissolved.
-
Reagent Addition : Carefully add N-Bromosuccinimide (1.24 g, 6.98 mmol) to the solution in portions over 5-10 minutes at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions with NBS.
-
Reaction Execution : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored periodically by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.[13] This may take several hours. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.[14]
-
Reaction Quench and Workup : Once the reaction is complete, pour the mixture into a beaker containing ~100 mL of ice-cold water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4.4 Purification
The crude product can be purified by one of the following methods:
-
Recrystallization : If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure crystals.[15]
-
Column Chromatography : If the product is an oil or if recrystallization is ineffective, purify it using silica gel column chromatography. The eluent system identified during TLC monitoring should be used as a starting point.[13][15]
Product Characterization
The identity and purity of the synthesized bromo-7-methylquinoline must be confirmed using standard analytical techniques.[10]
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation.[16][17]
-
¹H NMR : The proton NMR spectrum will confirm the position of the bromine atom. Expect to see distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals will correspond to the number of protons on the quinoline core, and their splitting patterns (coupling constants) will reveal their connectivity.[18] The characteristic singlet for the methyl group will also be present.
-
¹³C NMR : The carbon NMR spectrum will show the expected number of carbon signals for the bromo-7-methylquinoline isomer. The carbon atom bonded to the bromine will exhibit a characteristic chemical shift.[18]
5.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and confirm the presence of bromine.[18]
-
Expected Data : The mass spectrum should display a molecular ion (M⁺•) peak corresponding to the molecular weight of the product. A key confirmatory feature is the presence of an M+2 peak ([M+2]⁺•) of nearly equal intensity to the molecular ion peak. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[18]
References
- Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Unknown. (2025). 7-Bromo-2-methylquinoline: Applications in Pharmaceutical and Chemical Synthesis.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(9), 2198.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- CDC. (2024). Bromine | Chemical Emergencies.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
- ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Unknown. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- Tulyaganov, T. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58, 888-894.
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- Kido Soule, M., et al. (2009). Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. Organic Geochemistry, 40(4), 543-546.
- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- ResearchGate. (2023). (PDF) Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-Methylquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal pharmacophore. Specifically, derivatization at the C4-position of the quinoline ring is a critical strategy in drug discovery, enabling the modulation of a compound's biological activity, selectivity, and pharmacokinetic properties. The 7-methyl substituent on the quinoline core, as in our substrate of interest, 4-bromo-7-methylquinoline, can further influence these properties through steric and electronic effects, potentially enhancing target engagement or modifying metabolic stability.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex aromatic systems, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[1][2] This technical guide provides a comprehensive overview and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—to the this compound scaffold.
This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel quinoline-based compounds. The protocols provided herein are based on established methodologies for analogous substrates and are designed to serve as a robust starting point for reaction optimization.
Synthesis of the Starting Material: this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Condensation: Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Add the crude intermediate to a larger flask containing a high-boiling point solvent such as Dowtherm A, preheated to 250 °C. Maintain this temperature for 20-30 minutes. The cyclized product will precipitate from the hot solvent.
-
Work-up and Purification: Cool the reaction mixture to below 100 °C and add hexane to facilitate filtration. Collect the precipitate by filtration, wash thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol. Dry the solid to afford 7-methylquinolin-4-ol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, carefully add 7-methylquinolin-4-ol (1.0 equiv) to a round-bottom flask equipped with a reflux condenser.
-
Bromination: Add phosphorus oxybromide (POBr₃) (3.0-5.0 equiv) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The general workflow for these reactions is depicted below.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures by coupling an organohalide with an organoboron compound.[5]
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Aryl-7-methylquinolines
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), to the flask.
-
Reaction Execution: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-methylquinoline.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 90-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 88-96 |
Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[6][7]
Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
Protocol: Synthesis of 4-Vinyl-7-methylquinolines
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the desired alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 70-85 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMAc | 120 | 65-80 |
| Pd/C | None | NaOAc | NMP/H₂O | 130 | 60-75 |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, coupling an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[8]
Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
Protocol: Synthesis of 4-Alkynyl-7-methylquinolines
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).
-
Solvent and Base Addition: Add a degassed solvent such as THF or 1,4-dioxane, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-40 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | 1,4-Dioxane | 50 | 85-98 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25 | 82-96 |
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
This reaction is a cornerstone for the synthesis of aryl amines, coupling an aryl halide with a primary or secondary amine.[9][10][11] The choice of ligand is critical for achieving high efficiency.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Amino-7-methylquinolines
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C for 8-24 hours.
-
Work-up: After cooling, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography on silica gel.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 110 | 70-85 |
Stille Coupling: Formation of C(sp²)-C(sp²) and other C-C Bonds
The Stille reaction couples an organohalide with an organostannane reagent. While it offers broad functional group tolerance, the toxicity of organotin compounds necessitates careful handling and purification.[12][13][14]
Catalytic Cycle
Caption: Generalized catalytic cycle for the Stille coupling.
Protocol: Synthesis of 4-Substituted-7-methylquinolines
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in an anhydrous solvent like DMF or THF, add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a co-catalyst like CuI can be beneficial.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours.
-
Work-up: After cooling, dilute the reaction with diethyl ether and wash with an aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Filter the mixture through Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
| Catalyst Precursor | Ligand | Additive | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | None | DMF | 90 | 75-90 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | NMP | 100 | 80-95 |
| Pd₂(dba)₃ | P(furyl)₃ | None | THF | 80 | 70-88 |
Conclusion and Outlook
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular platform for the synthesis of a diverse array of functionalized quinoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions each offer unique advantages for the introduction of aryl, vinyl, alkynyl, and amino moieties at the C4 position. The protocols and data presented in this guide serve as a comprehensive starting point for researchers to develop novel quinoline-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions, including the screening of modern ligand systems and the exploration of flow chemistry setups, will undoubtedly lead to even more efficient and sustainable synthetic routes.
References
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
- Buchwald-Hartwig Amin
- Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline deriv
- Heck reaction. Wikipedia. [Link]
- Palladium-catalyzed Buchwald-Hartwig amination.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Stille reaction. Wikipedia. [Link]
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journals. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journals. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- The Stille Reaction. Myers Research Group, Harvard University. [Link]
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing). [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
- The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- The Stille Reaction, 38 Years Later.
- Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. PubMed. [Link]
- A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
- The Stille Reaction. Organic Reactions. [Link]
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.
- 4-bromo-7-nitroquinoline. ChemSynthesis. [Link]
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
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Application Notes & Protocols: Strategic Derivatization of 4-Bromo-7-Methylquinoline for Medicinal Chemistry
Abstract
The quinoline nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This guide focuses on 4-bromo-7-methylquinoline, a versatile and strategically important starting material for the synthesis of novel bioactive compounds. The presence of a bromine atom at the C4-position offers a reactive handle for a suite of powerful synthetic transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Concurrently, the methyl group at the C7-position provides a subtle yet crucial modulator of the molecule's physicochemical properties, influencing solubility, metabolic stability, and target engagement. This document provides an in-depth exploration of key derivatization strategies, detailed experimental protocols, and insights into the therapeutic potential of the resulting molecular architectures, with a focus on anticancer and antimalarial applications.[3][4]
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Heterocyclic compounds form the structural basis of a vast majority of pharmaceuticals, and among them, the quinoline ring system is particularly prominent.[1][2] Comprising a benzene ring fused to a pyridine ring, this scaffold is found in numerous drugs with diverse pharmacological activities, including antimalarial (e.g., Chloroquine, Quinine), anticancer (e.g., Camptothecin), and antibacterial (e.g., Ciprofloxacin) agents.[1][5] The rigid, planar nature of the quinoline core allows it to effectively interact with biological targets such as enzymes and receptors through π-π stacking, hydrogen bonding, and hydrophobic interactions.
This compound serves as an ideal precursor for generating libraries of diverse quinoline derivatives. Its strategic functionalization allows for systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic profiles.
Strategic Derivatization Pathways
The C4-bromo moiety is the primary site for chemical modification. The principal synthetic routes involve palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance, and nucleophilic aromatic substitution (SNAr).
Caption: Key derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7] It is exceptionally useful for synthesizing biaryl compounds, which are prevalent in medicinal chemistry.
Causality and Rationale:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required to initiate the catalytic cycle.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, enhance its reactivity, and facilitate the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often preferred for coupling with less reactive aryl bromides.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 4-Aryl-7-methylquinoline
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand |
| Ligand | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 120 °C |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl C-N bonds.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for synthesizing the medicinally important 4-aminoquinoline scaffold.[11]
Causality and Rationale:
-
Catalyst/Ligand System: The choice of ligand is critical and often dictates the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are highly effective.[12] They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like K₂CO₃ can sometimes be used.
Protocol: Synthesis of 4-(Alkyl/Aryl)amino-7-methylquinoline
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction for completion by TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, DavePhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 90 - 110 °C |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13][14] This motif is valuable in medicinal chemistry as a rigid linker or as a precursor for further transformations.
Causality and Rationale:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[15] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free protocols have been developed, which typically require specific ligands and conditions.[15]
Protocol: Synthesis of 4-Alkynyl-7-methylquinoline
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).
-
Reagent Addition: Dissolve the solids in a suitable amine solvent (e.g., triethylamine) and degas the solution. Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Parameter | Recommended Conditions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Cu Co-catalyst | CuI |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Temperature | 25 - 70 °C |
Nucleophilic Aromatic Substitution (SNAr)
For the synthesis of 4-aminoquinolines, direct SNAr with an amine is a classical and often effective alternative to palladium catalysis, particularly when using highly nucleophilic amines or when avoiding transition metals is desirable.[16]
Causality and Rationale:
-
Activation: The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack, facilitating the displacement of the bromide.
-
Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[3] Solvents like ethanol, DMSO, or neat conditions are common. For less reactive amines, a base may be added to increase nucleophilicity.[16]
Protocol: Synthesis of 4-Amino-7-methylquinoline via SNAr
-
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv).
-
Solvent: The reaction can be run neat (using the amine as the solvent) or in a high-boiling polar solvent like ethanol or N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically 100-150 °C) for 6-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a non-polar solvent (e.g., ether, hexanes). Alternatively, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic extract with brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Medicinal Chemistry Applications of Derivatives
The derivatization of the this compound scaffold opens doors to compounds with significant therapeutic potential.
-
Anticancer Agents: The 4-aminoquinoline scaffold is a known prototype for developing new anticancer agents.[3][17] Derivatives often exhibit cytotoxic effects against various human tumor cell lines, such as breast cancer lines MCF7 and MDA-MB468.[3][17] The introduction of different amine side chains at the C4 position allows for the fine-tuning of activity and selectivity.
-
Antimalarial Agents: The 4-aminoquinoline core is central to antimalarial therapy, and resistance to drugs like chloroquine is a major global health challenge.[4] Research has shown that modifications at the 7-position of the quinoline ring can restore activity against resistant strains of Plasmodium falciparum.[4] Therefore, synthesizing biaryl or other substituted analogs at this position via Suzuki coupling on a 4-amino-7-bromoquinoline intermediate is a validated strategy for discovering next-generation antimalarials.
-
Other Potential Applications: The broad bioactivity of the quinoline core suggests that derivatives of this compound could also be explored for antiviral, anti-inflammatory, antibacterial, and antifungal properties.[2][5][18]
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic functionalization through robust and versatile synthetic methodologies—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution—provides efficient access to a vast chemical space. The protocols and insights provided in this guide are intended to empower researchers to rationally design and synthesize novel quinoline derivatives, paving the way for the discovery of new therapeutic agents to address unmet medical needs.
References
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Application of 4-bromo-7-methylquinoline in kinase inhibitor synthesis
This compound and its halogenated analogues are exceptionally valuable precursors in the synthesis of kinase inhibitors. The distinct reactivity of the C4 and other positions on the quinoline core allows for a robust and modular synthetic strategy. By employing a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the chemical space around the quinoline scaffold. This strategic approach enables the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases, providing a solid foundation for modern drug discovery programs. [6]
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- Buchwald–Hartwig amin
- Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cycliz
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- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
- Buchwald-Hartwig Amin
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]
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- Suzuki–Miyaura Reactions of (4-bromophenyl)
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Application Notes and Protocols: A Step-by-Step Guide to the Strategic Functionalization of 4-bromo-7-methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1][2] 4-bromo-7-methylquinoline is a versatile building block, offering a reactive handle at the C4-position for strategic elaboration via modern cross-coupling methodologies. The bromine atom at an electron-deficient position of the heterocyclic ring, coupled with the methyl group on the carbocyclic ring, provides a unique electronic and steric environment for chemical manipulation. This guide provides detailed, field-proven protocols for the functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.
Introduction: The Strategic Value of this compound
Quinoline and its derivatives are of immense interest due to their wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4] The ability to selectively introduce diverse functional groups onto the quinoline core is paramount for developing new therapeutic agents and materials.[1] this compound (CAS No. 1070879-24-1) serves as an ideal starting point for diversification.[5] The C4-bromo substituent is particularly amenable to a suite of palladium-catalyzed reactions, allowing for the precise installation of carbon and nitrogen-based substituents.[6] This document outlines robust protocols for three cornerstone transformations: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N amination, and Sonogashira C-C alkynylation.
General Laboratory and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Fume Hood: All reactions, especially those involving volatile solvents, strong bases, or palladium catalysts, must be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is essential to use inert gas (Argon or Nitrogen) techniques, including degassing solvents and using Schlenk lines or gloveboxes.
-
Waste Disposal: Dispose of all chemical waste, particularly heavy-metal-containing residues, according to institutional guidelines.
Core Methodology: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10] The general catalytic cycle, illustrated below, forms the basis for the protocols described herein.
Caption: Generalized Palladium(0)/Palladium(II) catalytic cycle.
The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with a nucleophilic coupling partner and concludes with reductive elimination to yield the functionalized product and regenerate the Pd(0) catalyst.[11]
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[12] It is widely used for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[13]
Causality and Reagent Selection
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice. Alternatively, using a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands allows for the in situ formation of the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and broader substrate scope.
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the boronate complex.
Experimental Protocol: Synthesis of 7-methyl-4-(phenyl)quinoline
| Reagent | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 222 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 146 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 35 mg | 0.03 mmol | 0.03 |
| K₂CO₃ | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 4 mL | - | - |
| Water | 1 mL | - | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-methyl-4-(phenyl)quinoline.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][14] This reaction has largely replaced harsher classical methods due to its broad functional group tolerance and milder conditions.[15]
Causality and Reagent Selection
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. Systems like G3-XPhos Palladacycle are highly efficient as they are air-stable and form the active Pd(0) catalyst readily.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[16]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the strong base.
Experimental Protocol: Synthesis of N-benzyl-7-methylquinolin-4-amine
| Reagent | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 222 mg | 1.0 mmol | 1.0 |
| Benzylamine | 129 mg (132 µL) | 1.2 mmol | 1.2 |
| G3-XPhos Palladacycle | 17 mg | 0.02 mmol | 0.02 |
| NaOtBu | 134 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | 5 mL | - | - |
Step-by-Step Methodology:
-
Inside a nitrogen-filled glovebox, add sodium tert-butoxide (134 mg, 1.4 mmol) and the G3-XPhos Palladacycle (17 mg, 0.02 mmol) to a dry vial equipped with a stir bar.
-
In a separate vial, dissolve this compound (222 mg, 1.0 mmol) in anhydrous toluene (3 mL). Add this solution to the vial containing the catalyst and base.
-
Add benzylamine (132 µL, 1.2 mmol) to the reaction mixture.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-7-methylquinolin-4-amine.
Protocol III: Sonogashira Coupling for C-C Alkynylation
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] It is the most common method for synthesizing arylalkynes and conjugated enynes.[18] The reaction typically uses a dual catalyst system of palladium and copper(I).[19]
Causality and Reagent Selection
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) source is needed. PdCl₂(PPh₃)₂ is a common and effective precatalyst that is reduced in situ.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is believed to be the active species in the transmetalation step with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the H-X acid formed during the reaction and as the solvent in many cases.
-
Solvent: Anhydrous solvents like THF or DMF are used, often in conjunction with the amine base.
Experimental Protocol: Synthesis of 7-methyl-4-(phenylethynyl)quinoline
| Reagent | Amount (1.0 mmol scale) | Moles | Eq. |
| This compound | 222 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | 123 mg (132 µL) | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 21 mg | 0.03 mmol | 0.03 |
| Copper(I) Iodide (CuI) | 6 mg | 0.03 mmol | 0.03 |
| Triethylamine (Et₃N) | 5 mL | - | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask with a stir bar, add this compound (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C in an oil bath.
-
Stir at 60 °C for 8-12 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 7-methyl-4-(phenylethynyl)quinoline.
Alternative Strategies: C-H Functionalization
Beyond cross-coupling at the C4-position, direct C-H functionalization offers an atom-economical approach to modify the quinoline scaffold.[20] While the C4-bromo position is primed for coupling, other positions can be targeted. The methyl group at C7 directs rhodium-catalyzed C-H activation to the C8 position in some systems, while other methods can target the C2 position of the pyridine ring.[21][22] These advanced methods typically require specific directing groups or specialized transition-metal catalysts and represent a frontier for creating structural diversity from this core.[23]
Caption: Key reactive sites on the this compound scaffold.
Conclusion
This compound is a highly valuable and adaptable starting material for synthetic campaigns in drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl functionalities, respectively, at the C4 position. The protocols detailed in this guide offer robust, step-by-step procedures that can be readily implemented and optimized. By mastering these core transformations, researchers can efficiently generate diverse libraries of novel quinoline derivatives for downstream applications.
References
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- Catalyst-free benzylic C(sp3)-H functionalization of methyl quinolines with tryptanthrins. (2018). Taylor & Francis Online.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv.
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- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. capotchem.cn [capotchem.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-7-Methylquinoline
Welcome to the technical support center for the synthesis of 4-bromo-7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of Synthetic Strategy
The synthesis of this compound is not a single reaction but a strategic multi-step process. Direct bromination of 7-methylquinoline is often unselective and low-yielding. A more reliable and controllable approach involves building the quinoline core first, installing a functional group at the 4-position that can be readily converted to bromide. The recommended pathway involves three key stages:
-
Gould-Jacobs Reaction: Construction of the 7-methyl-4-hydroxyquinoline intermediate from p-toluidine.
-
Chlorination: Conversion of the 4-hydroxyl group into a more reactive 4-chloro group using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).
-
Halogenation: Conversion of the 4-chloro intermediate to the final this compound product, primarily via a Sandmeyer reaction sequence.
This guide is structured to address common questions and troubleshooting points for each of these critical stages.
Caption: Troubleshooting decision tree for the chlorination step.
Part 3: The Final Step - Achieving this compound
Directly converting the 4-chloro group to a 4-bromo group via a Finkelstein-type reaction on an aromatic ring is challenging and often requires specific catalysts. [1]A more robust and widely applicable method is to first convert the 4-chloro group to a 4-amino group, which can then be transformed into the 4-bromo product via the Sandmeyer reaction. [2]
Q1: How do I convert the 4-chloro-7-methylquinoline to the 4-amino intermediate?
This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the quinoline nitrogen makes the 4-position susceptible to nucleophilic attack.
-
Methodology: Heating 4-chloro-7-methylquinoline with an ammonia source, such as ammonium hydroxide or a primary amine, in a sealed vessel or under reflux will yield the 4-amino derivative. [3][4]The reaction can be driven to completion by using a large excess of the amine nucleophile.
Q2: The Sandmeyer reaction is known to be tricky. What are the key parameters for successfully converting the 4-amino group to the 4-bromo group?
The Sandmeyer reaction involves two critical steps: diazotization of the amino group and the subsequent copper(I)-catalyzed displacement of the diazonium group with a bromide. [5][6]
-
Causality & Mechanism: The 4-aminoquinoline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This salt is generally unstable. In the second step, this intermediate is added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates a single-electron transfer, leading to the loss of N₂ gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex to yield the final product. [2]* Troubleshooting Steps:
-
Temperature Control is Paramount: The diazotization step must be performed between 0-5 °C. If the temperature rises, the diazonium salt will prematurely decompose, often leading to the formation of the 4-hydroxy derivative as a major byproduct.
-
Acid Choice: Use hydrobromic acid (HBr) for the diazotization step. This ensures that bromide is the only available halide nucleophile in the solution, preventing the formation of chloro- or other mixed-halide byproducts.
-
Freshly Prepared Catalyst: Use high-quality, freshly prepared, or properly stored copper(I) bromide. Oxidized (blue/green) Cu(II) species are not effective catalysts for this reaction.
-
Order of Addition: Slowly add the cold diazonium salt solution to the heated CuBr solution (typically 60-100 °C) to ensure controlled decomposition and nitrogen evolution. A rapid addition can lead to a dangerous exotherm and reduced yield.
-
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-4-hydroxyquinoline (Stage 1)
-
In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the condensation intermediate.
-
Remove the ethanol byproduct under reduced pressure.
-
Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate.
-
Heat the mixture to 250-255 °C and maintain for 30-60 minutes until TLC indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid product, wash thoroughly with hexane, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol.
Protocol 2: Synthesis of 4-Chloro-7-methylquinoline (Stage 2)
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a flask equipped with a reflux condenser and a drying tube, add 7-methyl-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) and a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully remove the excess POCl₃ by vacuum distillation.
-
With extreme caution , slowly pour the viscous residue onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated Na₂CO₃ solution or concentrated NH₄OH until the pH is ~8. Keep the mixture cool in an ice bath during neutralization.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography. [7]
Protocol 3: Synthesis of this compound (Stage 3)
Step 3a: Amination
-
In a sealed pressure vessel, combine 4-chloro-7-methylquinoline (1.0 eq) and concentrated ammonium hydroxide (20-30 eq).
-
Heat the mixture to 150-160 °C for 8-12 hours.
-
Cool the vessel to room temperature, then carefully open.
-
Filter the resulting solid, wash with water, and dry to obtain crude 4-amino-7-methylquinoline.
Step 3b: Sandmeyer Reaction
-
Caution: Diazonium salts can be explosive when dry. Keep in solution at all times.
-
Prepare a solution of 4-amino-7-methylquinoline (1.0 eq) in 48% HBr. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Slowly add the NaNO₂ solution dropwise to the quinoline solution, keeping the temperature below 5 °C at all times. Stir for 30 minutes at this temperature after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and heat it to 70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of N₂ gas will occur.
-
After the addition is complete, heat the mixture at 80-90 °C for 30 minutes, then cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound. [5][6]
References
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Manandhar, B., et al. (2018). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2911-2915. [Link]
- Carmack, M., & Bullitt, O. H., Jr. (1946). The synthesis of 4-(4'-amino-l'-methylbutylamino)-7-chloroquinoline and some 4-(4'-monoalkylamino-l'-methylbutylamino)-7-chloroquinolines. Journal of the American Chemical Society, 68(7), 1220–1225. [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline. CA1171861A.
- Romero, E. L., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1386683. [Link]
- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1937-1959. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Organic Syntheses. (2024).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. [Link]
- Wikipedia. (n.d.). Finkelstein reaction. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
- LookChem. (n.d.).
- Daina, A., et al. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(4), 844. [Link]
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Bromo-7-Methylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted quinolines, specifically focusing on 4-bromo-7-methylquinoline. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis via the Gould-Jacobs pathway and to offer robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Section 1: Overview of the Primary Synthetic Pathway
The most reliable and commonly adapted route for synthesizing this compound begins with p-toluidine and proceeds through a 4-hydroxyquinoline intermediate, as established by the Gould-Jacobs reaction.[1][2] This multi-step process, while effective, contains critical stages where side reactions can occur if not properly controlled. The general workflow is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, explaining the chemical causality behind each problem and providing actionable solutions.
Problem 1: Low Yield or Incomplete Reaction in the Initial Condensation Step
-
Question: My initial condensation of p-toluidine with diethyl ethoxymethylenemalonate (DEEM) is sluggish and results in a low yield of the anilidomethylenemalonate adduct. What are the likely causes?
-
Answer: This condensation is a nucleophilic substitution on the electron-deficient vinylogous ester of DEEM. Its success hinges on several factors:
-
Causality - Reagent Purity: The aniline nitrogen's nucleophilicity is key. Any acidic impurities can protonate the aniline, rendering it non-nucleophilic. Moisture can hydrolyze the DEEM.
-
Causality - Temperature: While the reaction proceeds at elevated temperatures (100-120°C), insufficient heat will lead to a slow reaction rate.[3] Conversely, excessive temperatures can cause decomposition of the starting materials or product.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled p-toluidine and DEEM. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Optimize Stoichiometry: A slight excess (1.0 to 1.2 equivalents) of DEEM can drive the reaction to completion, but a large excess can complicate purification.[3]
-
Temperature Control: Maintain a stable reaction temperature between 100-120°C and monitor the reaction by Thin-Layer Chromatography (TLC) until the p-toluidine is consumed.[3] The ethanol byproduct should be removed as it forms, which can be facilitated by performing the reaction neat.[3]
-
-
Problem 2: Charring and Decomposition During Thermal Cyclization
-
Question: When I heat the anilidomethylenemalonate adduct to induce cyclization, I get a significant amount of black, insoluble char instead of the desired 7-methylquinolin-4-ol. How can I prevent this?
-
Answer: The thermal cyclization step is a high-temperature intramolecular electrophilic aromatic substitution (a 6-electron cyclization).[1] This step is notoriously prone to side reactions if not managed correctly.
-
Causality - Localized Overheating: Heating the neat solid adduct often leads to poor heat transfer and localized "hot spots" where the temperature far exceeds the desired range (~250°C), causing decomposition and polymerization (charring).[2]
-
Causality - Atmospheric Oxygen: At these high temperatures, atmospheric oxygen can promote oxidative side reactions, contributing to the formation of colored, high-molecular-weight byproducts.
-
Troubleshooting Protocol:
-
Use a High-Boiling Solvent: The most critical improvement is to use an inert, high-boiling solvent like Dowtherm A or diphenyl ether.[2] This creates a homogenous solution, allows for precise temperature control via reflux, and ensures even heat distribution, dramatically increasing yields (often to >90%).[2]
-
Inert Atmosphere: Conduct the cyclization under a gentle flow of nitrogen or argon to prevent oxidation.
-
Gradual Heating: Raise the temperature of the reaction mixture steadily to the target (typically ~250°C) to allow for controlled cyclization without "runaway" decomposition.
-
-
Problem 3: Formation of an Isomeric Impurity (5-Methylquinolin-4-ol)
-
Question: My spectral analysis (NMR) of the 7-methylquinolin-4-ol intermediate suggests the presence of another isomer. What is it and how can I minimize its formation?
-
Answer: The Gould-Jacobs cyclization can theoretically occur at either of the two ortho positions relative to the amine group on the aniline ring.
-
Causality - Regioselectivity: With p-toluidine, cyclization can occur at C2 or C6. Cyclization at C2 leads to the desired 7-methyl product. Cyclization at C6, which is sterically hindered by the methyl group, leads to the 5-methyl isomer. While the 7-methyl product is electronically and sterically favored, high temperatures can sometimes provide enough energy to overcome the barrier for the formation of the minor 5-methyl isomer.[2]
-
Troubleshooting Protocol:
-
Control Cyclization Temperature: Avoid exceeding the optimal cyclization temperature (~250°C). Excessively high temperatures may reduce the regioselectivity of the reaction.
-
Purification is Key: If a minor isomeric impurity is formed, it must be removed before proceeding. Recrystallization of the 7-methylquinolin-4-ol from a suitable solvent like ethanol, DMF, or acetic acid is typically effective for removing the less-abundant isomer.[4]
-
-
Problem 4: Incomplete Conversion and Byproducts During Final Bromination
-
Question: The final step to convert the 4-hydroxy group of 7-methylquinolin-4-ol into the 4-bromo group is low-yielding. My crude product contains starting material and other unidentified spots on TLC.
-
Answer: Converting the stable 4-hydroxyquinolin-2-one tautomer to a 4-haloquinoline requires potent halogenating agents. The reaction is analogous to the well-documented chlorination with phosphorus oxychloride (POCl₃).[3][4]
-
Causality - Reagent Reactivity: The C4-hydroxyl group exists in tautomeric equilibrium with the quinolinone form, making it less reactive than a simple alcohol. A powerful brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) is required.
-
Causality - Over-bromination: The quinoline ring, particularly the electron-rich benzene portion, is susceptible to electrophilic bromination under harsh conditions (excess brominating agent, high temperatures). The electron-donating 7-methyl group further activates the ring, making positions 6 and 8 potential sites for unwanted bromination.
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: Use POBr₃ as the solvent and reagent, or use PBr₃ in a high-boiling solvent. The reaction often requires heating to reflux (e.g., ~110°C for POCl₃-based reactions) for several hours.[3]
-
Strict Stoichiometric Control: Use a controlled amount of the brominating agent (e.g., 5-10 equivalents when used as a reagent/solvent) to minimize over-bromination.[3]
-
Monitor the Reaction: Follow the disappearance of the starting material by TLC. Prolonged heating after completion can promote side reactions.
-
Careful Workup: The reaction must be quenched by carefully and slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[3] This hydrolyzes the excess phosphorus halides. Neutralization with a base (e.g., NaHCO₃, NH₄OH) will then precipitate the crude product.[3]
-
Purification: The final product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the target molecule from unreacted starting material and any poly-brominated byproducts.[4]
-
-
Section 3: Key Side Reaction Pathways
Understanding the potential deviations from the main synthetic route is crucial for troubleshooting. The following diagram illustrates the primary reaction and the most common side reactions discussed.
Caption: Key side reactions in the synthesis of this compound.
Section 4: Quantitative Data & Troubleshooting Summary
The following table summarizes the key parameters and recommended actions for each critical step of the synthesis.
| Step | Parameter | Recommended Value/Condition | Common Problem | Troubleshooting Action |
| 1. Condensation | Temperature | 100-120 °C | Low Conversion | Ensure anhydrous conditions; use slight excess of DEEM. |
| Solvent | Neat (no solvent) | Impure Product | Use distilled starting materials. | |
| 2. Cyclization | Temperature | ~250 °C | Charring/Decomposition | Use high-boiling solvent (e.g., Dowtherm A) for even heating. |
| Atmosphere | Inert (N₂ or Ar) | Low Yield | Prevent oxidation by using an inert atmosphere. | |
| Isomer Formation | Purify intermediate by recrystallization. | |||
| 3. Bromination | Reagent | POBr₃ or PBr₃/PBr₅ | Incomplete Reaction | Ensure sufficient reagent and reflux for 2-4 hours; monitor by TLC. |
| Temperature | Reflux (~110-150 °C) | Over-bromination | Control stoichiometry and avoid prolonged heating. | |
| Workup | Quench on ice | Product Loss | Add reaction mixture to ice slowly with vigorous stirring. | |
| Purification | Column Chromatography | Persistent Impurities | Use an appropriate gradient (e.g., Hexane/Ethyl Acetate) for separation. |
Section 5: References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press. [Link]
-
Pundir, R., & Kumar, D. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Wikipedia contributors. (2023, April 29). Combes quinoline synthesis. Wikipedia. [Link]
-
Wikipedia contributors. (2023, October 28). Gould–Jacobs reaction. Wikipedia. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(8), 610-622. [Link]
-
Szychlińska, K., & Kaczor, A. A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3073. [Link]
Sources
Technical Support Center: Optimizing Solvent Conditions for 4-bromo-7-methylquinoline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving 4-bromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine solvent conditions for key synthetic transformations. This compound is a critical heterocyclic building block, and its successful application in palladium-catalyzed cross-coupling reactions is highly dependent on a well-chosen reaction medium. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: General Troubleshooting for Cross-Coupling Reactions
Before delving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low yields or reaction failures with this compound often stem from a few key areas.
Q: My palladium-catalyzed reaction with this compound has failed or resulted in a very low yield. Where do I start?
A: A failed reaction is a common challenge, often attributable to catalyst deactivation, suboptimal conditions, or reagent impurity.[1] The quinoline nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Therefore, a systematic evaluation is essential.
Initial Troubleshooting Workflow:
Begin by assessing the quality of your starting materials and reagents. Ensure your this compound is pure and that coupling partners (e.g., boronic acids) have not degraded.[1] Subsequently, verify your catalyst and ligand integrity. The active Pd(0) species is sensitive to oxygen, and improper handling can lead to inactive Pd(II) or the formation of palladium black.[1] Finally, review your choice of base and solvent, as their interplay is critical.
The following workflow provides a logical path for diagnosing the issue.
Caption: General troubleshooting workflow for cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling FAQs
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but is sensitive to solvent conditions, especially regarding the base and boronic acid stability.
Q: I'm observing low conversion in my Suzuki coupling of this compound. How does the solvent affect this?
A: Low conversion is frequently a solubility problem. The reaction medium must effectively dissolve the lipophilic this compound, the often polar boronic acid, the inorganic base, and the palladium catalyst complex.[2] A biphasic system is common, where an organic solvent dissolves the aryl halide and an aqueous phase dissolves the base (e.g., K₂CO₃, Na₂CO₃).
-
Less Polar Solvents (Toluene, Dioxane, THF): These are standard choices.[3] They work well with common palladium precursors like Pd(PPh₃)₄.[2] The addition of water is often necessary to dissolve the inorganic base.[4][5] The water-to-organic solvent ratio can be a critical parameter to optimize. Too much water can lead to poor solubility of the starting material, while too little can prevent the base from participating effectively.[4]
-
Polar Aprotic Solvents (DMF, MeCN, DMSO): These solvents can dissolve all components, creating a homogeneous reaction. However, their use can be complex. While they can accelerate the reaction, certain polar solvents like MeCN and DMF have been shown to alter the active catalyst and can even switch reaction selectivity in substrates with multiple reactive sites.[6][7] They are better suited for ionic pre-catalysts.[2]
Q: My main side product is the debrominated 7-methylquinoline. How can I prevent this?
A: This side reaction, known as protodehalogenation (or hydrodehalogenation), can be influenced by the solvent. Protic solvents or residual water can serve as a proton source. While some water is often required in Suzuki reactions to dissolve the base, using rigorously degassed solvents and maintaining a strictly inert atmosphere can minimize this pathway. The choice of base and temperature also plays a significant role.
Section 3: Buchwald-Hartwig Amination FAQs
This reaction is the cornerstone for C-N bond formation but requires careful solvent selection to manage the strong bases and sensitive amines involved.
Q: What are the best starting solvents for a Buchwald-Hartwig amination with this compound?
A: The standard is to use non-polar, aprotic solvents.
-
Aromatic Solvents (Toluene): Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[8]
-
Ethereal Solvents (Dioxane, THF, tBu₂O): These are also excellent choices.[9] The selection among these often depends on the required reaction temperature, as their boiling points differ significantly.
-
"Green" Solvents (2-MeTHF, CPME): In recent years, more environmentally friendly ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have been shown to be highly effective, sometimes superior, alternatives to traditional solvents.[10]
Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium catalyst and inhibit the reaction.[9] Polar protic solvents like alcohols are typically unsuitable as they can react with the strong bases (e.g., NaOtBu) used in the reaction.
Q: My reaction is sluggish and incomplete. Could the solvent be the cause?
A: Yes. Beyond poor solubility of the starting materials, the solvent's ability to dissolve the base is critical. Buchwald-Hartwig reactions often use strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] These bases have limited solubility in non-polar solvents. Insufficient dissolution can lead to a low effective base concentration, slowing the reaction. In these cases, gentle heating or switching to a slightly more polar ethereal solvent like dioxane can improve results. The rate of agitation is also important, as dense inorganic bases can settle.[9]
Section 4: Sonogashira Coupling FAQs
The Sonogashira coupling provides a direct route to alkynyl-quinolines. Solvent choice here must accommodate the dual palladium and (optional) copper catalytic cycles.
Q: I am attempting a copper-free Sonogashira coupling with this compound. What solvent system should I use?
A: Copper-free protocols have gained popularity to avoid issues with copper acetylide homocoupling (Glaser coupling). A wide range of solvents can be effective.
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are excellent choices for dissolving the various components of the reaction.[11] DMSO has also been reported as a superior solvent in some cases.[11]
-
Amine as Solvent: In many cases, the amine base (e.g., triethylamine, diisopropylamine) can be used in excess and serve as the solvent itself.[12] This is particularly effective if the starting materials are sufficiently soluble.
-
Aqueous/Alcohol Solvents: Green chemistry protocols have been developed that utilize water or alcohols as the solvent, often with the help of surfactants to form micelles that facilitate the reaction between hydrophobic substrates.[13][14][15]
Q: How does solvent polarity impact the Sonogashira reaction?
A: Solvent polarity plays a crucial role in stabilizing intermediates and the catalyst itself.[16] The choice can significantly affect reaction rate and yield.[16] There isn't a single rule, as the optimal solvent depends on the specific substrates, catalyst, and base used. A screening of different solvent classes is often the most effective approach to optimization. The following decision-making logic can guide your initial solvent selection.
Caption: Initial solvent selection guide for common cross-coupling reactions.
Section 5: Data Summaries & Reference Protocols
Table 1: Common Solvents and Their Properties
This table summarizes key properties of solvents frequently used in palladium-catalyzed cross-coupling reactions.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Application Notes |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Excellent for Suzuki and Buchwald-Hartwig; good temperature range.[8][9] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.3 | Widely used for Suzuki and Buchwald-Hartwig; good solvating power.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Common for all three reaction types; lower boiling point limits temperature.[9][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Good for Sonogashira; can alter selectivity in Suzuki.[6][17] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Can promote SN2-type pathways; use with caution in Suzuki.[6][7] |
| Water (H₂O) | Polar Protic | 100 | 80 | Used as a co-solvent in Suzuki to dissolve base or as a medium in green Sonogashira protocols.[4][13][14] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Often used with water in Suzuki reactions to improve substrate solubility.[4] |
Experimental Protocol: General Procedure for a Test Reaction
This protocol provides a starting point for a small-scale (e.g., 0.5 mmol) test reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[18][19]
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq; amine, 1.2 eq; or terminal alkyne, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq for Suzuki; NaOtBu, 1.4 eq for Buchwald-Hartwig).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel. Alternatively, use a pre-formed palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-4 mL) to the Schlenk tube via syringe.
-
Degassing (for Suzuki): If using a biphasic system, it is advisable to degas the entire mixture again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots at regular intervals.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[20]
Section 6: References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (National Institutes of Health)
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (Organic Letters)
-
Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (ResearchGate)
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (ResearchGate)
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (ResearchGate)
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (University of California, Santa Barbara)
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (KAUST Repository)
-
Buchwald-Hartwig Amination. (Chemistry LibreTexts)
-
Copper-free Sonogashira cross-coupling reactions: an overview. (RSC Publishing)
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (AIDIC)
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (National Institutes of Health)
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (Tenger Chemical)
-
Polar Protic and Polar Aprotic Solvents. (Chemistry Steps)
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (WuXi AppTec)
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (Master Organic Chemistry)
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (Bentham Science)
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (Orango)
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (Maynooth University Research Archive Library)
-
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. (Benchchem)
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (Benchchem)
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (ChemRxiv)
-
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (Benchchem)
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (Organic Process Research & Development)
-
Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (YouTube)
-
Effect of solvent on the Suzuki reaction. (ResearchGate)
-
Sonogashira Coupling- Reaction and application in Research Lab. (YouTube)
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Overcoming poor solubility of 4-bromo-7-methylquinoline in organic solvents
Introduction
4-bromo-7-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a common motif in pharmacologically active agents.[1][2][3] However, researchers frequently encounter a significant hurdle in the early stages of development: the compound's poor solubility in common organic and aqueous solvent systems. This guide provides a comprehensive, question-and-answer-based framework for troubleshooting and overcoming these solubility challenges, ensuring the reliability and reproducibility of your experimental results.
The core issue often stems from the molecule's rigid, aromatic structure, which leads to high crystal lattice energy.[4] Significant energy is required to break apart the solid crystal for the solvent to interact with and dissolve individual molecules. This guide will walk you through a logical progression of techniques, from simple solvent selection to advanced formulation strategies, to effectively address this issue.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial questions and provides first-line solutions for solubility problems.
Q1: I'm trying to make a stock solution of this compound in a common solvent like ethanol or methanol, but it won't dissolve. What's my first step?
A1: Your first step is to confirm you are not already past the saturation point and to consider more potent, aprotic solvents. While alcohols like ethanol and methanol can work, their polarity may not be ideal for this specific quinoline derivative.
Causality: this compound is a largely nonpolar, aromatic molecule. Solvents are most effective when their polarity is similar to that of the solute ("like dissolves like"). The high crystal lattice energy of solid this compound requires a solvent that can effectively interrupt the strong intermolecular forces.[4]
Recommended Action:
-
Switch to a Stronger Solvent: The recommended starting point for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] These are powerful, dipolar aprotic solvents capable of dissolving a wide range of organic compounds.
-
Apply Gentle Heat: Warming the mixture to 30-40°C can provide the necessary energy to help break the crystal lattice bonds and facilitate dissolution. Use a water bath for controlled heating and avoid excessive temperatures that could degrade the compound.
-
Use Mechanical Agitation: Vortexing or sonicating the vial can significantly accelerate the dissolution process by increasing the interaction between the solvent and the surface of the solid particles.[6]
Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer for a cell-based assay. Why is this happening and how can I fix it?
A2: This is a classic problem known as "antisolvent precipitation." Your compound is soluble in the DMSO stock but crashes out when introduced to the aqueous buffer, which acts as an antisolvent. The key is to manage the final concentration of the organic solvent and consider using co-solvents.
Causality: The drastic change in solvent polarity upon dilution reduces the solubility of the compound below its required concentration, causing it to precipitate.
Troubleshooting Protocol:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.[7] This may require preparing a more dilute intermediate stock.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then add a small volume of this intermediate stock to your pre-warmed aqueous medium while vortexing.[7]
-
Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the system, acting as a bridge between the hydrophobic compound and the aqueous environment.[8][9][10]
Section 2: Intermediate Strategies - Co-Solvent Systems
When simple solvent selection is insufficient, a properly designed co-solvent system is the next logical step.
Q3: What are the best co-solvents to use for quinoline derivatives, and how do I select one?
A3: The choice of co-solvent depends on the specific requirements of your experiment, particularly its tolerance for organic solvents. Polyethylene Glycol 400 (PEG 400), propylene glycol, and ethanol are excellent and widely used options.[5][11]
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous phase. This lowers the interfacial tension between the compound and the solvent, making it easier for the compound to stay in solution.[10]
| Co-Solvent | Typical Use Case | Max Recommended % (Cell-based) | Notes |
| DMSO | Primary stock solutions | < 0.5% | Powerful but can have biological effects.[7] |
| Ethanol | Dilutions for in vitro assays | < 1% | Less potent than DMSO but often better tolerated by cells. |
| PEG 400 | Formulations for in vivo/in vitro | 5-10% | Low toxicity, often used in preclinical formulations.[11] |
| Propylene Glycol | Parenteral formulations | 5-20% | Good solubilizing power for many compounds. |
Workflow for Developing a Co-Solvent System
The following workflow provides a systematic approach to identifying an effective co-solvent system for your compound.
Caption: A decision workflow for developing a co-solvent system.
Section 3: Advanced Formulation Techniques
For particularly challenging cases or when preparing formulations for in vivo studies, more advanced methods are required.
Q4: My compound is a weak base. Can I use pH adjustment to increase its solubility?
A4: Absolutely. Adjusting the pH is a powerful and common technique for ionizable compounds like quinolines.[12] As weak bases, quinoline derivatives become protonated at a pH below their pKa, forming a salt that is typically much more soluble in aqueous media.[1][2][3][13]
Mechanism of Action: The nitrogen atom on the quinoline ring is basic and can accept a proton (H+). In an acidic environment (lower pH), the equilibrium shifts towards the protonated, cationic form of the molecule. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral form, leading to a significant increase in aqueous solubility.[4]
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).
-
Add an excess of solid this compound to a small volume of each buffer in separate vials.
-
Incubate the vials on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[14]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[15]
-
Plot the measured solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.
Q5: What is cyclodextrin complexation, and when should I consider it?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[18][19][20] This is an excellent strategy for in vitro and in vivo formulations when co-solvents are not viable.
Mechanism of Cyclodextrin Encapsulation
Sources
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- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. scispace.com [scispace.com]
- 20. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Purification of Crude 4-bromo-7-methylquinoline
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for navigating the purification challenges of crude 4-bromo-7-methylquinoline. As a key intermediate in the synthesis of novel therapeutics and functional materials, obtaining this molecule in high purity is paramount. This guide is structured to provide actionable, field-tested advice, moving beyond simple protocols to explain the why behind each step. Here, you will find a blend of troubleshooting FAQs, detailed purification protocols, and visual workflows designed to empower you, the researcher, to overcome common hurdles and achieve your desired product specifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of crude this compound, particularly when synthesized via methods like the Doebner-Miller reaction, which is notorious for producing complex crude mixtures.[1][2][3][4][5]
Q1: My crude product is a dark, tarry oil. How can I even begin to purify this?
A1: Tar formation is a classic challenge with quinoline syntheses like the Doebner-Miller reaction due to the harsh acidic and oxidizing conditions causing polymerization.[6]
-
Initial Approach: Acid-Base Extraction. Before attempting chromatography or recrystallization, perform an acid-base workup. Dissolve the crude tar in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with 1M HCl. Your basic quinoline product will move into the aqueous layer as the hydrochloride salt, leaving behind many non-basic, polymeric impurities. Then, basify the aqueous layer with NaOH or Na2CO3 to a pH of 9-10 and extract your product back into an organic solvent. This single step can dramatically improve the quality of your crude material.
-
For Stubborn Oils: If the product remains an oil after extraction, it may still contain significant impurities. Consider converting it to a crystalline salt for purification.[7] Dissolving the oil in a solvent like diethyl ether or isopropanol and adding a solution of HCl can precipitate the hydrochloride salt, which can then be filtered and washed.[7] The pure free base can be regenerated by treating the salt with a base.[7]
Q2: I'm seeing multiple spots on my TLC, even after an initial workup. How do I identify my product and what are the likely impurities?
A2: The primary impurities are often regioisomers (e.g., 5-bromo-7-methylquinoline or 7-bromo-5-methylquinoline depending on the route), unreacted starting materials, and potentially some debrominated product (7-methylquinoline).
-
TLC Visualization: Quinolines are UV-active due to their conjugated aromatic system.[8][9] Visualization under a UV lamp at 254 nm is the most effective and non-destructive first step.[8][9] The impurities will likely have very similar polarities to your desired product, resulting in close Rf values.
-
Choosing a TLC Solvent System: A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[9] Begin with a ratio of 10-20% ethyl acetate in hexanes and adjust the polarity to achieve an Rf value for your target compound of around 0.3-0.4, which is ideal for column chromatography separation.[9]
-
Identifying the Product Spot: If you have access to analytical standards, co-spotting them on the TLC plate is the most definitive identification method. Without standards, the major spot after an effective reaction is likely your product. Streaking or tailing of spots is common for quinolines on standard silica gel due to their basicity.[8]
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?
A3: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and sometimes irreversible adsorption or degradation.[10][11]
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your eluent.[11] Adding 0.5-1% triethylamine (NEt₃) to your mobile phase will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[11]
Q4: I've isolated a solid, but it has a persistent yellow or brownish tint. What causes this discoloration and how can I remove it?
A4: Discoloration in quinoline derivatives often arises from the presence of minor, highly colored impurities or from oxidation.
-
Recrystallization with Charcoal: The most effective method to remove colored impurities is recrystallization from a suitable solvent with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Solvent Selection for Recrystallization: Finding the right solvent is key. The ideal solvent will dissolve the compound when hot but not at room temperature.[12][13] For bromo-methyl-quinolines, common choices include ethanol, isopropanol, acetone, or solvent/anti-solvent pairs like ethyl acetate/hexanes or DCM/hexanes.[14][15][16]
In-Depth Purification Protocols
Protocol 1: Flash Column Chromatography for Crude this compound
This protocol is designed for the purification of crude material that may contain isomeric and other byproducts.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes + 1% Triethylamine).
- Pack the column with the slurry, ensuring an even and compact bed. Add a thin layer of sand to the top to prevent disruption.[11]
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).
- Add a small amount of silica gel to this solution (approximately 1-2 times the mass of your crude product).
- Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder. This is your dry-loaded sample.
- Gently add this powder to the top of the packed column.
3. Elution:
- Begin elution with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes + 1% NEt₃).
- Gradually increase the polarity of the mobile phase (gradient elution) to 10%, 15%, etc., based on your TLC analysis. This will help to separate closely eluting isomers.
- Maintain a steady flow rate and collect fractions.
4. Fraction Analysis:
- Monitor the collected fractions by TLC, spotting them against your crude material.
- Combine the fractions that contain your pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing minor impurities, especially colored ones, from an already enriched product (>90% purity).
1. Solvent Selection:
- In a small test tube, add a small amount of your solid. Test single solvents like ethanol, isopropanol, or acetone. The ideal solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.[12]
- If a single solvent is not ideal, try a two-solvent system (e.g., Ethyl Acetate/Hexanes). Dissolve the compound in a minimal amount of the "good" solvent (EtOAc) at room temperature, then add the "poor" solvent (Hexanes) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again.[17]
2. Dissolution:
- Place the impure solid in an Erlenmeyer flask with a stir bar.
- Add the chosen solvent (or the "good" solvent of a pair) and heat the mixture to a gentle boil with stirring.
- Add more hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a very small amount of activated charcoal (a spatula tip).
- Reheat the mixture to boiling for a few minutes.
4. Hot Filtration:
- If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
5. Crystallization:
- Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
- Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator.
Data & Visualization
Table 1: Solvent Systems for Chromatography & Recrystallization
| Technique | Solvent System (v/v) | Purpose & Rationale |
| TLC/Column | 5-20% Ethyl Acetate in Hexanes | Good starting point for separating moderately polar quinolines from non-polar impurities. |
| TLC/Column | 1-5% Methanol in Dichloromethane | For more polar impurities that do not move in EtOAc/Hexanes. |
| Column Modifier | + 0.5-1% Triethylamine (NEt₃) | Added to the eluent to prevent peak tailing by neutralizing acidic silica gel.[11] |
| Recrystallization | Ethanol or Isopropanol | Good single-solvent option for many quinoline derivatives. |
| Recrystallization | Ethyl Acetate / Hexanes | A two-solvent system where EtOAc is the dissolving solvent and Hexanes is the anti-solvent.[15] |
| Recrystallization | Acetone / Water | Another common two-solvent system for moderately polar compounds.[16] |
Visual Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of crude this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for common purification issues.
References
- Addressing challenges in the purification of quinoline deriv
- Technical Support Center: Purification of Quinoline Deriv
- Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (2025). BenchChem.
- Monitoring quinoline synthesis progress using TLC or LC-MS. (2025). BenchChem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega. [Link]
- New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC. (1993).
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Side reactions in the synthesis of quinoline deriv
- Synthesis of quinolines. (2020). Organic Chemistry Portal. [Link]
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (2025). BenchChem.
- Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]
- Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). Synthesis.
- Purification challenges for bromoquinoline compounds. (2025). BenchChem.
- TLC Visualiz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2019). RSC Advances.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (2025). BenchChem.
- Go-to recrystallization solvent mixtures. (2021). Reddit. [Link]
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series.
- Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014).
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). Journal of Organic Chemistry. [Link]
- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2001). Tetrahedron Letters.
- An In-depth Technical Guide to the Solubility of 7-Methylquinoline. (2025). BenchChem.
- Preparation method for 6-bromine quinoline. (2016).
- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023).
- 7-Methylquinoline. (n.d.). PubChem. [Link]
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- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A Researcher's Guide to Stabilizing and Purifying 4-Bromo-7-Methylquinoline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-7-methylquinoline. The unique reactivity of halogenated quinolines presents specific challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent decomposition and achieve high purity of your target compound.
I. Understanding the Instability of this compound
The key to preventing decomposition during purification lies in understanding the inherent reactivity of this compound. The quinoline core, being a heterocyclic aromatic amine, possesses a basic nitrogen atom, while the bromine atom at the 4-position is susceptible to nucleophilic substitution.
Frequently Asked Questions (FAQs): Core Stability Concerns
Q1: Why is my this compound degrading during silica gel column chromatography?
A1: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives. This is primarily due to the acidic nature of the silica gel's surface, which contains silanol groups (Si-OH). The basic nitrogen of the quinoline ring can interact with these acidic sites, leading to degradation of the molecule.[1]
Q2: What are the likely decomposition products I am seeing?
A2: While a full characterization is always necessary, common degradation pathways for 4-bromoquinolines include:
-
Hydrolysis: Reaction with residual water, often catalyzed by the acidic silica surface, can lead to the formation of 7-methylquinolin-4-one.
-
Dehalogenation: Although less common without a catalyst, loss of the bromine atom can occur, especially under harsh conditions.
-
Oligomerization/Polymerization: Acidic conditions can sometimes promote the formation of colored, tar-like substances.
Q3: Can light or temperature affect the stability of my compound?
A3: Yes. Haloarenes, including bromoquinolines, can be susceptible to photodecomposition.[2] It is always good practice to protect the compound from prolonged exposure to direct light. Similarly, elevated temperatures can accelerate decomposition reactions. Therefore, it is advisable to avoid excessive heat during purification steps like solvent evaporation.
II. Proactive Strategies for Preventing Decomposition
A successful purification begins with a strategy to mitigate the known instability factors. The following section details preventative measures and alternative approaches to standard purification protocols.
Troubleshooting Guide: Proactive Purification Techniques
| Issue | Potential Cause | Recommended Solution(s) |
| Significant decomposition on silica gel | Acidic nature of the stationary phase. | Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica with a base. A common and effective method is to use an eluent containing a small amount (0.5-2%) of triethylamine (NEt₃) or pyridine.[1] Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil®.[1][3] |
| Product discoloration (yellowing or browning) | Oxidation or formation of degradation byproducts. | Work Under an Inert Atmosphere: If the compound is particularly sensitive, performing purification steps under a nitrogen or argon atmosphere can prevent oxidation.[3] Use Degassed Solvents: Removing dissolved oxygen from solvents can minimize oxidative degradation. |
| Low recovery after purification | Irreversible adsorption to the stationary phase or decomposition. | Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of the compound on the stationary phase.[1][3] Optimize Solvent Polarity: Ensure the chosen eluent provides a reasonable elution rate (Rf of ~0.3-0.4 on TLC) to avoid prolonged exposure on the column. |
III. Detailed Experimental Protocols
This section provides step-by-step protocols for the purification of this compound, incorporating the principles discussed above.
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is the first-line approach for purifying this compound when impurities of different polarities are present.
1. Deactivation of Silica Gel:
- Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or petroleum ether).
- Add triethylamine to the slurry to a final concentration of 1% (v/v).
- Stir the slurry for 15-20 minutes before packing the column.
2. Column Packing:
- Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
- Drain the excess solvent until the solvent level is just above the silica bed.
- Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution:
- Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
- The exact solvent system should be determined beforehand by thin-layer chromatography (TLC) analysis. Remember to add 1% triethylamine to your eluent mixture.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Solvent Removal:
- Combine the pure fractions and remove the solvent using a rotary evaporator. To minimize thermal stress, use a moderate water bath temperature (e.g., 30-40 °C).
Workflow for Column Chromatography
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to palladium catalyst deactivation. As experienced chemists know, while the Suzuki coupling is a powerful tool for C-C bond formation, catalyst instability can often lead to low yields and reaction failures.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
The first sign of trouble in a Suzuki coupling is often a sluggish reaction or low product yield. Catalyst deactivation is a frequent culprit.[3] This section provides a systematic approach to identifying the root cause of the problem.
Visual Diagnostic Workflow
Use the following flowchart to navigate the troubleshooting process. Start by observing your reaction and answer the questions to pinpoint the likely cause of catalyst deactivation.
Caption: Diagnostic workflow for troubleshooting palladium catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture turned black, and the reaction has stalled. What's happening?
A1: The formation of a black precipitate is a classic sign of "palladium black" formation.[4][5] This occurs when the active, soluble Pd(0) catalyst aggregates into larger, inactive palladium nanoparticles that precipitate out of solution.[6] This process, known as Oswald ripening, effectively removes the catalyst from the catalytic cycle, leading to a drop in reaction rate and ultimately, low yields.[6] The best way to prevent this is to use the minimum necessary amount of palladium; lower catalyst loadings can favor oxidative addition over nanoparticle aggregation.[6]
Q2: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of boronic acids to form a biaryl byproduct is often mediated by Pd(II) species in the reaction mixture.[2][7] This can be exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][7] To minimize homocoupling:
-
Ensure a rigorously inert atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen to exclude oxygen.[1][5]
-
Use a mild reducing agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[7]
-
Control reagent addition: In some cases, adding the aryl halide in a slight excess can favor the cross-coupling pathway over homocoupling.[8]
Q3: My phosphine-based ligand seems to be degrading. What causes this and how can I avoid it?
A3: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of oxygen and at elevated temperatures.[1][4] This oxidation renders the ligand unable to coordinate effectively with the palladium center, leading to catalyst deactivation. To prevent ligand degradation:
-
Strict exclusion of oxygen: As with preventing homocoupling, maintaining an inert atmosphere is critical.[1]
-
Use fresh, high-purity ligands: Ensure your phosphine ligands have been stored correctly under an inert atmosphere to prevent gradual oxidation over time.[1]
-
Consider ligand choice: For challenging couplings, consider using more robust, electron-rich, and sterically hindered Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands, which can be more resistant to degradation.[9]
Q4: I suspect my boronic acid is decomposing. What are the signs and how can I mitigate this?
A4: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially with electron-deficient or heteroaromatic boronic acids.[1][8] This is often promoted by high temperatures and the presence of water or certain bases.[1][8] To minimize protodeboronation:
-
Use a milder base: The choice of base is crucial. A base that is too strong or has high water content can accelerate protodeboronation.[1][10] Screening different bases is often necessary.
-
Use more stable boron reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[1]
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q5: Can the choice of palladium precursor affect catalyst stability?
A5: Yes, the palladium source plays a significant role. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species for the catalytic cycle to begin.[2] This reduction step can sometimes be inefficient or lead to the formation of palladium black if not properly controlled.[2] Using Pd(0) sources like Pd₂(dba)₃ or pre-formed Pd(0) complexes can sometimes provide a more direct entry into the catalytic cycle.[2][11] However, even these can aggregate if the supporting ligand is not effective at stabilizing the monomeric Pd(0) species.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Rigorous Degassing of Reaction Solvents
Oxygen is a major contributor to catalyst deactivation.[1][4] This protocol details the "freeze-pump-thaw" method for effective solvent degassing.
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
Solvent to be degassed.
-
Vacuum line with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than half-full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas. The solvent is now ready for use.
Protocol 2: Setting Up a Suzuki Coupling Reaction Under an Inert Atmosphere
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.).
-
Magnetic stir bar.
-
Septa and needles.
-
Inert gas manifold (Schlenk line) or a balloon filled with inert gas.
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Add your solid reagents (aryl halide, boronic acid/ester, base, and palladium catalyst/ligand) to the reaction flask under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Add the degassed solvent via a syringe through the septum.
-
If any liquid reagents are used, add them via syringe.
-
If using a condenser, ensure it is supplied with coolant and has an inert gas inlet at the top.
-
Begin stirring and heat the reaction to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction.
Data Presentation: Common Reaction Parameters
The choice of solvent and base can significantly impact catalyst stability and reaction efficiency.[12][13] The following table provides a starting point for reaction optimization.
| Parameter | Common Choices | Considerations |
| Solvents | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | Solvent polarity affects the solubility of reagents and the stability of catalytic intermediates. The use of water can sometimes be beneficial but can also promote protodeboronation.[9][14] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N, KOtBu | The base strength and solubility are critical.[1] Inorganic bases are commonly used in aqueous solvent mixtures, while organic bases or stronger inorganic bases may be required for anhydrous conditions.[10][15] |
| Ligand:Pd Ratio | 1:1 to 4:1 | An appropriate ligand-to-palladium ratio is crucial for catalyst stability and activity.[1] Too little ligand can lead to palladium black formation, while too much can sometimes inhibit the reaction. |
Part 4: Advanced Diagnostics
For persistent issues, more advanced analytical techniques may be necessary to understand the deactivation mechanism.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium in a recovered catalyst sample, helping to distinguish between Pd(0) and inactive Pd(II) species.[5][16]
-
Transmission Electron Microscopy (TEM): Can visualize the formation and size of palladium nanoparticles, confirming catalyst aggregation.[16][17]
-
³¹P NMR Spectroscopy: Can be used to monitor the integrity of phosphine ligands and detect the formation of phosphine oxides.
By systematically working through the troubleshooting guide, consulting the FAQs, and implementing the provided protocols, you can significantly improve the success rate of your Suzuki coupling reactions and overcome the common challenge of palladium catalyst deactivation.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- MDPI.
- Reddit. Formation of palladium black during Suzuki coupling : r/Chempros. [Link]
- ResearchGate.
- ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- DiVA portal. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
- ACS Catalysis. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
- ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
- MDPI.
- PubMed. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
- ResearchGate.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Bromo-7-methylquinoline
Welcome to the technical support center for the synthesis of 4-bromo-7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we will address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the expertise to troubleshoot and optimize your process effectively.
I. Strategic Synthesis Pathway
The successful synthesis of this compound on a larger scale hinges on a robust and well-understood reaction pathway. A common and effective route involves a two-step process:
-
Cyclization to form the quinolinone core: This typically involves the reaction of 3-bromoaniline with an appropriate acetoacetate derivative to form 7-bromo-4-methylquinolin-2(1H)-one.
-
Conversion to the final product: The quinolinone intermediate is then treated with a brominating/chlorinating agent, such as phosphorus oxybromide or a mixture of phosphorus oxychloride and phosphorus pentabromide, to yield this compound.
This pathway is often preferred for its reliability and the availability of starting materials.
Workflow of this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Frequently Asked Questions
Q1: What are the most critical parameters to control during the initial cyclization step?
A1: The cyclization reaction to form the quinolinone intermediate is often the most challenging part of the synthesis. Key parameters to control include:
-
Temperature: This reaction is typically exothermic. Gradual heating and careful temperature monitoring are crucial to prevent runaway reactions and the formation of side products.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are critical. An insufficient amount may lead to an incomplete reaction, while an excess can cause charring and degradation of the product.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of impurities.
Q2: I'm observing a low yield in the conversion of the quinolinone to this compound. What could be the cause?
A2: A low yield in the final halogenation step can be attributed to several factors:
-
Incomplete Reaction: The conversion may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of the halogenating agent.
-
Side Reactions: The presence of moisture can lead to the formation of byproducts. Ensuring anhydrous conditions is critical. Additionally, overheating can cause decomposition of the product.
-
Purification Losses: The work-up and purification steps can lead to significant product loss. Optimizing the extraction and crystallization procedures is important. For instance, after quenching the reaction mixture with ice, careful neutralization with a base like sodium carbonate is necessary to precipitate the product, which should then be thoroughly washed and dried.[1]
Q3: My final product is contaminated with a difficult-to-remove impurity. How can I improve its purity?
A3: Achieving high purity is essential, especially for pharmaceutical applications. If you're facing purification challenges, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Ethanol is often a suitable solvent for this compound.[1]
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel can be very effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[2]
Q4: Are there alternative synthetic routes to this compound?
A4: While the pathway described is common, other methods exist. One notable alternative is a Sandmeyer-type reaction.[3][4] This involves the diazotization of an appropriate aminoquinoline precursor followed by treatment with a copper(I) bromide catalyst.[5][6] This method can be advantageous in certain situations but requires careful handling of diazonium salts, which can be unstable.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | Incomplete reaction, side reactions (e.g., polymerization), harsh reaction conditions. | Optimize reaction temperature and time. Consider using a milder acid catalyst or a microwave-assisted synthesis to reduce reaction times and improve yields. |
| Formation of Tar-like Byproducts | Aggressive reaction conditions, especially with strong acids like concentrated sulfuric acid. | Use moderating agents like ferrous sulfate.[7] Consider replacing strong acids with Brønsted-acidic ionic liquids for a cleaner reaction.[7] |
| Poor Regioselectivity in Bromination | Incorrect choice of brominating agent or reaction conditions. | For regioselective bromination, consider using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[8] The directing effects of existing substituents on the quinoline ring will govern the position of bromination.[9] |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture or work-up solvents. | After the reaction, carefully pour the mixture onto crushed ice to precipitate the product.[1] Adjust the pH of the aqueous layer to optimize precipitation. |
| Inconsistent Results on Scale-up | Poor heat and mass transfer in larger reaction vessels. | Ensure efficient stirring and temperature control. Consider a gradual addition of reagents to manage exotherms. Perform pilot runs at an intermediate scale to identify potential scale-up issues. |
III. Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one
This protocol is based on the Conrad-Limpach-Knorr synthesis.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Reaction: Heat the mixture with stirring. The reaction is often carried out in a high-boiling solvent like diphenyl ether at temperatures around 250°C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Purification: Filter the solid, wash with hexane, and dry to obtain 7-bromo-4-methylquinolin-2(1H)-one.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the 7-bromo-4-methylquinolin-2(1H)-one (1.0 equivalent) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 equivalents) to the flask. The reaction can also be performed with a mixture of phosphorus oxychloride and phosphorus pentabromide.
-
Reaction: Heat the mixture to reflux (typically around 100-110°C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as a saturated sodium carbonate solution, until the pH is around 8-9. The product will precipitate out.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography.[1]
Logical Relationship of Troubleshooting Steps
Caption: A logical flowchart for troubleshooting common synthesis issues.
IV. References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). DSpace at University of Saskatchewan. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. (2020). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). OPHCJ. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-BROMO-7-BROMOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in 4-bromo-7-methylquinoline and their removal
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-bromo-7-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during and after synthesis. We understand that the integrity of your starting materials is paramount, and this guide provides in-depth, field-proven insights into identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A: Impurities in this compound can be broadly categorized into three groups originating from the synthetic process:
-
Process-Related Impurities: These include unreacted starting materials from the quinoline core synthesis (e.g., substituted anilines, glycerol) and reagents from the bromination step.[1]
-
Isomeric Impurities: Positional isomers are a significant challenge. Depending on the synthetic route, you may find isomers of the methyl group (e.g., 5-methylquinoline if using m-toluidine in a Skraup synthesis) or the bromo group (e.g., 5-bromo- or 6-bromo-7-methylquinoline).[2][3]
-
Side-Product Impurities: These are formed through unintended reaction pathways. The most prevalent include:
-
Dehalogenated Product: 7-methylquinoline, formed by the loss of the bromine atom.[4]
-
Over-brominated Products: Di- or even tri-brominated methylquinolines.[5]
-
Precursor Impurities: Such as 7-methylquinolin-4-ol, if the synthesis involves a chlorination/bromination sequence from a hydroxyquinoline intermediate and the reaction is incomplete.[6]
-
Tars and Polymers: Common in high-temperature, strongly acidic syntheses like the Skraup reaction.[2]
-
Q2: My analysis (GC-MS/¹H NMR) shows a significant peak for 7-methylquinoline (C₁₀H₉N). How did my compound lose its bromine atom, and how can I remove this impurity?
A: The presence of 7-methylquinoline is a classic case of dehalogenation, specifically debromination.
-
Causality: This side reaction involves the reductive cleavage of the C-Br bond, replacing it with a C-H bond.[7] This is often an unintended consequence of certain reaction conditions or workup procedures. For instance, using catalytic hydrogenation for other functional groups on the molecule can inadvertently remove the bromo group.[4] Aryl bromides are more readily reduced than chlorides, making this a common issue.[4] The presence of certain metals or reducing agents, even in trace amounts, can facilitate this process.
-
Removal Strategy: Separating 7-methylquinoline from this compound is best achieved by leveraging their polarity difference. The bromo-substituent makes the desired product significantly more polar than its dehalogenated counterpart.
-
Primary Method: Silica gel column chromatography is highly effective. The less polar 7-methylquinoline will elute much faster than the more polar this compound. See Protocol 2 for a detailed methodology.
-
Secondary Method: Fractional crystallization can also be effective if the concentration of the impurity is not too high. The solubility profiles of the two compounds will differ in various solvents.
-
Q3: I'm seeing multiple signals in the aromatic region of my NMR that suggest isomeric impurities. What is their likely origin and purification strategy?
A: Isomeric impurities are common and typically arise from a lack of complete regioselectivity during the synthesis.
-
Causality:
-
Methyl Group Isomers: If your synthesis starts with m-toluidine (3-methylaniline), cyclization can occur on either side of the amino group, leading to a mixture of 7-methylquinoline and 5-methylquinoline.[2][3]
-
Bromo Group Isomers: During electrophilic bromination of the 7-methylquinoline core, while the 4-position is often favored, substitution can occur at other activated positions on the quinoline ring, leading to compounds like 5-bromo-7-methylquinoline or 6-bromo-7-methylquinoline.
-
-
Removal Strategy: Separating positional isomers is often challenging due to their similar physicochemical properties.
-
Primary Method: High-performance flash column chromatography is the gold standard. You may need to screen various eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and potentially use a high-performance silica gel to achieve baseline separation.[8]
-
Alternative: If chromatography is ineffective, consider converting the isomeric mixture to a derivative with more distinct properties, separating the derivatives, and then reverting to the desired products. However, this is a less direct and more labor-intensive approach.
-
Q4: My crude product is contaminated with a dark, tarry substance and won't crystallize properly. What is this, and what should I do?
A: The formation of tar or polymeric material is a well-known issue in quinoline syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[2] These conditions can cause side reactions like polymerization of intermediates.
-
Removal Strategy:
-
Initial Workup: Before attempting purification of the main product, the tar must be removed. After the reaction, quench the mixture and dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the solution through a plug of Celite® or silica gel. The highly polar and insoluble tar will adsorb onto the stationary phase, while your desired product and other soluble impurities will pass through.
-
Aqueous Wash: Wash the filtrate with a basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid, followed by a brine wash.[9]
-
Further Purification: After removing the solvent, you will have a much cleaner crude product that can then be subjected to column chromatography (Protocol 2 ) or recrystallization (Protocol 1 ).
-
Troubleshooting Guides & Protocols
Data Summary: Impurity Troubleshooting
| Impurity Name | Common Source | Key Identifier (Analytical) | Recommended Removal Protocol |
| 7-Methylquinoline | Reductive dehalogenation | Lower molecular weight peak in MS (m/z 143); Absence of bromine isotope pattern. | Protocol 2: Column Chromatography |
| Isomeric Bromo-methylquinolines | Lack of regioselectivity | Similar m/z in MS; Distinct but similar chemical shifts in ¹H NMR. | Protocol 2: Column Chromatography (Optimized) |
| 7-Methylquinolin-4-ol | Incomplete halogenation/hydrolysis | Higher polarity; Broad -OH peak in ¹H NMR (if not exchanged). | Protocol 2: Column Chromatography |
| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to known starting materials in GC-MS or NMR. | Protocol 2: Column Chromatography |
| Tars/Polymers | High-temperature acid catalysis | Dark, insoluble material; Broad, undefined signals in NMR. | Initial filtration through silica/Celite® plug. |
Diagram: Origins of Common Impurities
Caption: Logical flow of impurity generation during synthesis.
Experimental Protocols
Protocol 1: Recrystallization for General Purity Enhancement
This protocol is effective for removing small amounts of impurities with different solubility profiles from the desired solid product.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar remnants), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Verification: Confirm the purity of the recrystallized product using an appropriate analytical method (e.g., NMR, GC-MS, melting point).[10][11]
Protocol 2: Silica Gel Column Chromatography for Isomer and Side-Product Separation
This is the most powerful technique for separating complex mixtures of synthetic products.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand at the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate. This allows less polar impurities (like 7-methylquinoline) to elute first, followed by your desired product, and finally, more polar impurities (like 7-methylquinolin-4-ol).[10]
-
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Verification: Confirm the purity and structure of the final product.[11]
Diagram: General Purification Workflow
Caption: Decision workflow for purifying crude product.
References
- BenchChem. (n.d.). Preventing side product formation in quinoline synthesis.
- Wikipedia. (2024). Quinoline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Wikipedia. (2024). Dehalogenation.
- ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- ChemicalBook. (n.d.). 4-BROMO-7-BROMOQUINOLINE synthesis.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
- Oekten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
- BenchChem. (n.d.). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMO-7-BROMOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Regioselectivity of 7-Methylquinoline Bromination
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of quinoline scaffolds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the bromination of 7-methylquinoline. Our goal is to empower you with the knowledge to enhance regioselectivity and achieve your desired synthetic outcomes with confidence and precision.
Understanding the Challenge: The Electronic Landscape of 7-Methylquinoline
The quinoline scaffold presents a fascinating case for electrophilic aromatic substitution (SEAr) due to its fused ring system: an electron-rich benzene ring and an electron-deficient pyridine ring.[1] Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzene portion of the molecule.[1] The primary positions for substitution are C-5 and C-8, as the resulting cationic intermediates (Wheland intermediates) are more stable, allowing for charge delocalization without disrupting the pyridine ring's aromaticity.[1]
The presence of a methyl group at the 7-position (C-7) introduces an additional layer of complexity. As an electron-donating group, the methyl substituent weakly activates the benzene ring, further influencing the regiochemical outcome of bromination. This guide will help you navigate these electronic effects to selectively install a bromine atom at the desired position.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of brominated isomers when reacting 7-methylquinoline with molecular bromine. How can I improve the regioselectivity?
This is a common issue stemming from the nuanced electronic effects within the 7-methylquinoline system. While C-5 and C-8 are generally the most reactive positions on the quinoline ring for electrophilic substitution[1], the activating effect of the C-7 methyl group can lead to a mixture of products. To enhance regioselectivity, a careful optimization of reaction conditions is paramount.
Troubleshooting Steps:
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a powerful brominating agent and can sometimes be too reactive, leading to lower selectivity. Consider switching to a milder source of electrophilic bromine, such as N-Bromosuccinimide (NBS).[1][2] NBS often provides better control and can improve the yield of the desired isomer.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are often good starting points.[3] Polar aprotic solvents like acetonitrile (CH₃CN) can also be effective.[3] It is advisable to screen a range of solvents to find the optimal medium for your desired transformation.
-
Temperature Control: Lowering the reaction temperature can dramatically enhance selectivity. By reducing the thermal energy of the system, you favor the reaction pathway with the lowest activation energy, which often corresponds to the formation of the thermodynamically more stable product. Running the reaction at 0 °C or even lower can be beneficial.[3]
-
Acid Catalyst: The use of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), can protonate the quinoline nitrogen.[2][4] This deactivates the pyridine ring towards electrophilic attack, thereby further directing the substitution to the benzene ring and potentially enhancing regioselectivity between the available positions.[2]
Q2: My reaction is producing a significant amount of dibrominated product. How can I favor monobromination?
The formation of polybrominated species is a frequent challenge, especially with activated substrates.[2][5]
Troubleshooting Steps:
-
Stoichiometry is Key: Carefully control the molar equivalents of your brominating agent. For monobromination, begin with a 1:1 molar ratio of 7-methylquinoline to the brominating agent.[2] Adding the brominating agent slowly and portion-wise helps to maintain a low instantaneous concentration, thus disfavoring multiple substitutions.[5]
-
Milder Reagents and Conditions: As mentioned previously, employing a less reactive brominating agent like NBS is advisable.[2] Combining this with low reaction temperatures will significantly slow down the rate of the second bromination event.
Q3: I am attempting a radical bromination to target the methyl group, but I am seeing ring bromination instead. What is going wrong?
While NBS is often used for benzylic bromination via a radical mechanism, the quinoline ring system, being electron-rich, can still undergo electrophilic substitution under these conditions.[1]
Troubleshooting Steps:
-
Radical Initiator: For benzylic bromination, the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is crucial. Also, the reaction should be carried out under photocatalytic conditions (e.g., exposure to a sunlamp).
-
Solvent Choice: Radical brominations are typically performed in non-polar solvents like carbon tetrachloride (CCl₄).
-
Absence of Acid: Ensure that your reaction conditions are not acidic, as any trace of acid can promote the electrophilic aromatic substitution pathway.
Experimental Protocols
Protocol 1: Regioselective Electrophilic Bromination using NBS
This protocol is designed to favor monobromination on the carbocyclic ring of 7-methylquinoline.
Materials:
-
7-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add 7-methylquinoline (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate container, dissolve N-bromosuccinimide (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add the NBS solution dropwise to the cooled 7-methylquinoline solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Brominating Agent | Solvent | Temperature (°C) | Observed Outcome | Recommendation |
| Br₂ (excess) | CH₂Cl₂ | Room Temp | Mixture of mono- and di-brominated products, low regioselectivity | Reduce stoichiometry of Br₂ to 1:1, lower temperature to 0 °C |
| Br₂ (1.1 eq) | CCl₄ | Room Temp | Improved monobromination, still a mixture of isomers | Lower temperature to 0 °C or below |
| NBS (1.1 eq) | CH₃CN | 0 | Higher regioselectivity for monobromination | Optimal starting point for selective monobromination |
| NBS (1.1 eq) | H₂SO₄ | Room Temp | Potentially high regioselectivity for C-5 or C-8 | Use with caution, monitor for side reactions |
Visualizing the Reaction Landscape
Diagram 1: Electrophilic Aromatic Substitution (SEAr) on 7-Methylquinoline
Caption: General mechanism for the electrophilic bromination of 7-methylquinoline.
Diagram 2: Troubleshooting Flowchart for Regioselectivity
Caption: A step-by-step guide to improving regioselectivity in your reaction.
References
- BenchChem. (2025).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (n.d.). 8-Bromo-7-methylquinoline.
- Jansen, J. E., & Lindwall, H. G. (1946). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Journal of the American Chemical Society.
- Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis.
- BenchChem. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-7-methylquinoline and 4-Chloro-7-methylquinoline in Key Synthetic Transformations
Introduction: The Strategic Importance of 4-Halo-7-methylquinolines
The 7-methylquinoline scaffold is a cornerstone in medicinal chemistry, most notably as a key structural component of Lenvatinib, a multi-tyrosine kinase inhibitor. The functionalization of the C4 position of this quinoline ring is a critical step in the synthesis of Lenvatinib and a host of other biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of two common precursors: 4-bromo-7-methylquinoline and 4-chloro-7-methylquinoline.
The choice between a bromo or chloro substituent at this position is not arbitrary; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. We will dissect the reactivity of these two compounds in the two most synthetically relevant transformations for this class of molecules: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is grounded in mechanistic principles and supported by practical experimental protocols to empower researchers in drug development and organic synthesis to make informed decisions.
Pillar 1: The Theoretical Framework of Reactivity
Understanding the inherent chemical properties of the carbon-halogen bond is fundamental to predicting and explaining the reactivity of these substrates. The divergent behavior of 4-bromo- and 4-chloro-7-methylquinoline stems from the distinct electronic and bond-strength characteristics of the C-Br and C-Cl bonds, which manifest differently depending on the reaction mechanism.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In the context of 4-haloquinolines, the electron-withdrawing effect of the ring nitrogen atom makes the C4 position electrophilic and thus susceptible to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile adds to the C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the halide leaving group.
The relative reactivity of aryl halides in SNAr reactions is typically F > Cl > Br > I .[6] This trend is primarily dictated by the first step (nucleophilic attack). The high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and accelerating the rate-determining attack. While bromide is a better leaving group than chloride, the initial attack is often the slower step, giving the chloro derivative a potential kinetic advantage.
Caption: Workflow for the comparative experimental analysis.
Experiment 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the rate and efficiency of the SNAr reaction between the bromo- and chloro-substrates with aniline.
Protocol:
-
To two separate oven-dried reaction vials equipped with stir bars, add 4-chloro-7-methylquinoline (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq), respectively.
-
To each vial, add n-butanol (5 mL), followed by aniline (1.2 mmol, 1.2 eq).
-
Seal the vials and place them in a preheated oil bath at 110 °C.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with 1M HCl (aq) to remove excess aniline, followed by brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-phenyl-7-methylquinolin-4-amine.
Anticipated Results & Causality: The reaction rates are expected to be comparable, with the chloro-derivative potentially reacting slightly faster. T[7]his is because the rate-determining step is the initial nucleophilic attack, which is favored by the greater polarization of the C-Cl bond due to chlorine's higher electronegativity. The activating effect of the quinoline nitrogen is the dominant factor, making both halides sufficiently reactive under these thermal conditions.
[3]Table 1: Representative Data for SNAr with Aniline
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Chloro-7-methylquinoline | 6 | ~85% |
| This compound | 8 | ~82% |
Note: Data are illustrative, based on established principles of SNAr reactivity.
Experiment 2: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the stark difference in reactivity in a palladium-catalyzed C-C bond formation and highlight the need for specialized catalysts for the chloro-substrate.
Protocol A: Standard Conditions (Optimized for Aryl Bromides)
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and powdered K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Stir the mixture vigorously at 80 °C and monitor by TLC.
-
Repeat this protocol identically using 4-chloro-7-methylquinoline.
Protocol B: Advanced Conditions (Required for Aryl Chlorides)
-
In a reaction vial, combine 4-chloro-7-methylquinoline (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos ligand (0.06 mmol, 6 mol%), and powdered K₃PO₄ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add degassed 1,4-dioxane (5 mL).
-
Stir the mixture vigorously at 100 °C and monitor by TLC.
-
Repeat this protocol identically using this compound for comparison.
Anticipated Results & Causality: Under standard conditions (Protocol A), the bromo-substrate will proceed to high conversion, while the chloro-substrate will show minimal or no product formation. This is a direct result of the high energy barrier for the oxidative addition of Pd(0) into the strong C-Cl bond. T[8]o activate the chloro-substrate, the advanced catalyst system in Protocol B is required. The bulky, electron-rich SPhos ligand facilitates the oxidative addition step, allowing the reaction to proceed efficiently, albeit under more forcing conditions. T[9]he bromo-substrate will also react rapidly under these advanced conditions.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Substrate | Protocol | Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo -7-methylquinoline | A | Pd(PPh₃)₄ | 80 | >90% |
| 4-Chloro -7-methylquinoline | A | Pd(PPh₃)₄ | 80 | <5% |
| 4-Bromo -7-methylquinoline | B | Pd₂(dba)₃/SPhos | 100 | >95% |
| 4-Chloro -7-methylquinoline | B | Pd₂(dba)₃/SPhos | 100 | ~88% |
Note: Data are illustrative, based on established principles of cross-coupling reactivity.
[9][10]### Pillar 3: Synthesis, Summary, and Recommendations
The experimental evidence confirms the dichotomy in reactivity predicted by mechanistic principles.
-
For Nucleophilic Aromatic Substitution: The choice between 4-bromo- and 4-chloro-7-methylquinoline is primarily a matter of economics and availability. Their reactivity is comparable, driven by the powerful activating effect of the quinoline ring system. This is exemplified in many patented syntheses of Lenvatinib, where a 4-chloroquinoline intermediate is successfully displaced by an aniline derivative in an SNAr reaction.
[11][12]* For Palladium-Catalyzed Cross-Coupling: this compound is the demonstrably superior substrate. Its high reactivity in the rate-determining oxidative addition step allows for the use of a wide array of standard, cost-effective palladium catalysts under mild conditions. 4[9]-Chloro-7-methylquinoline, while often cheaper as a starting material, is a challenging substrate that mandates the use of specialized, and typically more expensive, ligand/catalyst systems and often requires more rigorous optimization and higher reaction temperatures to achieve satisfactory yields.
Final Recommendation for Researchers:
-
If your synthetic route involves a nucleophilic substitution at the C4 position, 4-chloro-7-methylquinoline is an excellent and cost-effective choice.
-
If your strategy requires a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira), This compound is the more versatile and reliable option, offering a broader reaction scope with simpler catalytic systems.
This guide provides the foundational understanding and practical data to strategically select the optimal 4-halo-7-methylquinoline intermediate, enabling more efficient, robust, and cost-effective synthetic campaigns in the pursuit of novel therapeutics.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. Link
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem. Link
- Synthetic method of lenvatinib - CN109734661B.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Synthesis Methods of Lenvatinib Mesyl
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Link
- Three-step synthesis of lenvatinib 50 synthesized from simple starting materials.
- CN111349045A - Synthetic method of lenvatinib and novel intermediate.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. Link
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Link
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Link
- Nucleophilic arom
- Comparison of reactivity of different aryl halides.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Link
- Nucleophilic Arom
- SNAr (Cl) - Aromatic Amines. Common Organic Chemistry. Link
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Link
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
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- 1. qingmupharm.com [qingmupharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
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- 10. researchgate.net [researchgate.net]
- 11. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 12. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among the various modifications to the quinoline ring, halogenation has proven to be a particularly effective strategy for modulating the physicochemical properties and enhancing the biological efficacy of these compounds.[1][3] This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted quinolines, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics. We will delve into the antimicrobial, anticancer, and antimalarial properties of these halogenated quinolines, providing not only comparative data but also the detailed experimental protocols necessary for their evaluation.
The choice between a bromo or a chloro substituent can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, which in turn influences its interaction with biological targets. Understanding these nuances is critical for rational drug design.
Comparative Biological Activity
Anticancer Activity
Halogenated quinolines have demonstrated significant potential as anticancer agents, with their cytotoxic effects being highly dependent on the nature and position of the halogen substituent.[1][4][5]
A study on 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline exhibited strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[6] In another study, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline showed significant antitumor activity against murine leukemias.[4] While direct comparisons are limited, these findings highlight the potential of both bromo- and chloro-substituents in enhancing anticancer efficacy.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-dibromo | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [6] |
| 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline | 8-chloro | P-388, L1210 murine leukemias | Significant antitumor activity | [4] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 6,8-dibromo | HeLa, HT-29, C6 | Comparable to 5-FU | [7] |
| o-chloro substituted anilino quinoline | o-chloro | A-549 | 5.6 | [8] |
Antimicrobial Activity
Both bromo- and chloro-substituted quinolines have been reported to possess significant antibacterial and antifungal properties.[9][10] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][11]
A study on new 7-chloroquinoline derivatives showed moderate to good inhibition zones against various bacterial and fungal strains.[9] Specifically, compounds with a 7-chloro substitution demonstrated notable activity against Salmonella typhimurium and Escherichia coli.[9] While specific comparative data for bromo-substituted quinolines in the same study is unavailable, other research has highlighted the potent biofilm-eradicating activities of halogenated quinolines, including bromo-derivatives, against MRSA, MRSE, and VRE.[10]
Antimalarial Activity
Quinolines, most notably chloroquine, have a long history in the fight against malaria.[12][13] The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity.[14][15] The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.[12]
Several studies have synthesized and evaluated 7-chloroquinoline analogues with potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[9][15] For instance, certain 4-amino-7-chloroquinolines have shown submicromolar activity against the Dd2 (chloroquine-resistant) strain.[15] While bromo-substituted quinolines have also been investigated for antimalarial properties, the 7-chloro substitution remains the most extensively studied and validated for this indication.[14] A study on 6-chloro-2-arylvinylquinolines further supported that a chlorine atom at the C6 position was superior to other substituents for antiplasmodial potency.[16]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[17][18][19]
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17]
Step-by-Step Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the bromo- and chloro-substituted quinolines in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow of the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
Principle
This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[23]
Step-by-Step Protocol
-
Preparation of Quinoline Solutions:
-
Prepare stock solutions of the bromo- and chloro-substituted quinolines in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25]
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[25]
-
Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[25]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the quinoline derivative that shows no visible growth.[23]
-
Workflow of the Broth Microdilution Assay.
In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[21]
Principle
The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.[21]
Step-by-Step Protocol
-
Compound Preparation and Plating:
-
Parasite Culture and Addition:
-
Lysis and Staining:
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence and normalize the values to the untreated control.
-
Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[21]
-
Workflow of the SYBR Green I-based Antiplasmodial Assay.
Conclusion
The substitution of a quinoline core with either bromine or chlorine atoms is a proven strategy for enhancing biological activity across various therapeutic areas. While the available data does not universally favor one halogen over the other, and the position of substitution is a critical determinant of activity, some trends can be observed. The 7-chloro substitution is particularly well-established for potent antimalarial activity. In the realm of anticancer and antimicrobial research, both bromo- and chloro-substituted quinolines have demonstrated significant promise, and the optimal choice of halogen will likely be context-dependent, relying on the specific biological target and desired pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of novel halogenated quinoline derivatives.
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Navigating the Structure-Activity Landscape of 4-Bromo-7-Methylquinoline Analogs: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile framework in the design of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising subclass: 4-bromo-7-methylquinoline analogs. While direct and extensive research on this particular scaffold is emerging, we can draw valuable insights from closely related quinoline series to predict SAR trends and guide future drug discovery efforts.
This document serves as a comprehensive resource for researchers, providing a comparative analysis of potential biological activities, hypothesized SAR, and detailed experimental protocols for the synthesis and evaluation of novel this compound derivatives.
The this compound Scaffold: A Privileged Starting Point
The this compound core presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores.[4] The methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[4]
Based on the known biological activities of structurally similar quinoline derivatives, this compound analogs are hypothesized to be potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
Hypothesized Structure-Activity Relationships
While a comprehensive SAR study for a diverse library of this compound analogs is yet to be published, we can extrapolate key trends from the existing literature on related quinoline scaffolds.
Modifications at the 4-Position
The 4-position of the quinoline ring is a critical site for modulating biological activity. The bromo group can be readily displaced by various nucleophiles, particularly amines, to generate 4-aminoquinoline derivatives. The nature of the substituent at this position is expected to significantly impact the compound's potency and selectivity.
-
Alkyl and Aryl Amines: Substitution with different primary and secondary amines can influence the compound's lipophilicity, basicity, and hydrogen bonding capacity, all of which are crucial for target engagement. For instance, in other 4-aminoquinoline series, the length and branching of the alkylamino side chain have been shown to be critical for antimalarial activity.[6]
-
Anilino Moieties: The introduction of substituted anilines at the 4-position can lead to potent kinase inhibitors. The substitution pattern on the aniline ring can be systematically varied to probe for optimal interactions within the ATP-binding pocket of target kinases.[7]
Modifications at Other Positions
While the 4- and 7-positions are defined in our core scaffold, further modifications on the quinoline ring can be explored to fine-tune the biological activity.
-
Substitution at the 2-Position: The introduction of aryl or heteroaryl groups at the 2-position through reactions like the Suzuki-Miyaura coupling can significantly enhance anticancer activity.[8]
-
Influence of the 7-Methyl Group: The methyl group at the 7-position is expected to have a notable impact on the overall pharmacology of the analogs. Its electron-donating nature can influence the basicity of the quinoline nitrogen, which can be a key determinant in biological activity, as seen in other quinoline series where electron-withdrawing groups at the 7-position lower the pKa.[2]
Comparative Biological Data of Structurally Related Quinoline Analogs
To provide a benchmark for future studies on this compound analogs, the following table summarizes the anticancer and kinase inhibitory activities of some structurally related bromo-substituted and other quinoline derivatives from the literature.
| Compound Class/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 12.3 | [9] |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 25.6 | [9] |
| 6,8-Dibromo-5-nitroquinoline | HeLa (cervical cancer) | - | [1] |
| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 Kinase | 0.014 | [7] |
| 7-Bromo-4-anilinoquinoline derivative | PKN3 Kinase | Decreased activity | [7] |
| 6-Bromo-quinazoline derivative | EGFR Kinase | 0.0461 | [10] |
| 4-Anilino-6,7-dimethoxyquinazoline | VEGFR-2 Kinase | 0.016 | [11] |
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.
General Synthesis of 4-Amino-7-Methylquinoline Analogs
A versatile method for the synthesis of 4-amino-7-methylquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloro-7-methylquinoline precursor.
Step-by-step methodology:
-
Synthesis of 4-Chloro-7-methylquinoline: This precursor can be synthesized from 3-methylaniline through a Conrad-Limpach reaction followed by chlorination.
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-7-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or NMP), add the desired primary or secondary amine (1.1-2 equivalents).
-
For less reactive amines, a base such as potassium carbonate or triethylamine may be added.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-methylquinoline derivative.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]
Step-by-step methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Hypothesized inhibition of key signaling pathways by quinoline-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data for this specific analog series is limited, a systematic exploration guided by the SAR of related quinoline compounds is a scientifically sound and promising approach. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to generate a library of this compound derivatives and establish a clear and comprehensive structure-activity relationship. Future work should focus on synthesizing a diverse range of analogs with systematic modifications at the 4-position and other accessible sites on the quinoline ring. Subsequent screening against a panel of cancer cell lines and relevant protein kinases will be crucial for identifying lead compounds with potent and selective activity, paving the way for further preclinical development.
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The Strategic Advantage of 4-Bromo-7-Methylquinoline in Modern Drug Discovery and Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the vast array of quinoline derivatives, halogenated isomers, particularly bromoquinolines, have garnered significant attention for their utility as versatile synthetic intermediates and their intrinsic biological activities. This guide provides an in-depth comparative analysis of 4-bromo-7-methylquinoline , elucidating its distinct advantages over other quinoline isomers in the context of drug discovery and chemical synthesis. By examining experimental data and established protocols, we will demonstrate the strategic utility of this specific substitution pattern.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide range of biologically active compounds, including anticancer and antimicrobial agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking interactions with biological targets. The ability to introduce various substituents at different positions on the quinoline core allows for the modulation of its electronic properties, lipophilicity, and steric profile, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.
The Critical Role of Bromine Substitution
The introduction of a bromine atom onto the quinoline scaffold offers several key advantages. Bromine, as a halogen, is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This provides a robust handle for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening. Furthermore, the position of the bromine atom can significantly influence the reactivity of the quinoline ring and the biological activity of its derivatives.
This compound: A Position of Strategic Importance
The specific placement of a bromine atom at the C4-position and a methyl group at the C7-position of the quinoline ring in This compound confers a unique set of properties that are highly advantageous for synthetic and medicinal chemistry applications.
Enhanced Reactivity and Regioselectivity in Cross-Coupling Reactions
The C4-position of the quinoline ring is electronically distinct. The bromine atom at this position exhibits favorable reactivity in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic influence of the ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.
To illustrate the synthetic utility, a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using a bromoquinoline is presented below. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side products.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromoquinoline
Objective: To synthesize a 4-aryl-7-methylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-7-methylquinoline.
Figure 1. Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Favorable Physicochemical Properties for Drug Discovery
The substitution pattern of this compound also imparts favorable physicochemical properties that are advantageous in a drug discovery context. The methyl group at the C7-position can influence the molecule's lipophilicity and metabolic stability. The bromine atom, in addition to its synthetic utility, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
Table 1: Comparison of Predicted Physicochemical Properties of Bromo-Methyl-Quinoline Isomers
| Isomer | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Polar Surface Area (Ų) |
| This compound | C₁₀H₈BrN | 222.08 | 3.41 | 12.89 |
| 6-Bromo-7-methylquinoline | C₁₀H₈BrN | 222.08 | 3.41 | 12.89 |
| 8-Bromo-7-methylquinoline | C₁₀H₈BrN | 222.08 | 3.41 | 12.89 |
Note: The predicted values are calculated using computational models and may not perfectly reflect experimental values. However, they provide a useful basis for comparison.
While the predicted macroscopic properties such as LogP and Polar Surface Area are identical for these isomers, the key difference lies in the electronic distribution and steric accessibility of the functional groups, which significantly impacts their reactivity and biological interactions.
Potential for Enhanced Biological Activity
The quinoline scaffold is a well-established pharmacophore in anticancer drug design. The specific substitution pattern of this compound can be strategically exploited to develop potent and selective inhibitors of various cancer-related targets, such as kinases. The C4-position is often a key interaction point with the hinge region of many kinases. The ability to easily diversify this position through cross-coupling reactions makes this compound a valuable starting material for generating focused libraries of kinase inhibitors.
While direct comparative studies of the anticancer activity of this compound and its isomers are limited, studies on related bromoquinoline derivatives have demonstrated that the position of the bromine atom significantly impacts cytotoxicity. For instance, a comparative analysis of various bromoquinoline isomers has shown that the substitution pattern is a critical determinant of their anticancer and antimicrobial properties.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
Objective: To assess the in vitro cytotoxicity of quinoline derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2. Workflow for the MTT cytotoxicity assay.
Conclusion: A Superior Building Block for Innovation
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
- BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines.
- Xiao, J., et al. (2017). A TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides for the synthesis of 4-bromo quinolines. Organic & Biomolecular Chemistry, 15(4), 858-861.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Studies of one-pot double couplings on dibromoquinolines. (2014). PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- New Quinoline Derivatives via Suzuki Coupling Reactions. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Review on recent development of quinoline for anticancer activities. (2022). PubMed.
- Quinoline derivatives as anti-cancer agents. (2016).
- Reaction scheme for the Suzuki-Miyaura cross-coupling of.... (2022).
- BenchChem. (2025). A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts.
- 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. (n.d.). Doc Brown's Chemistry.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv.
- 7-bromo-2-methoxy-4-methylquinoline. (n.d.).
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
- BenchChem. (2025).
- Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. (2020).
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). PubMed.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Discovery of molecular ferroelectric catalytic annul
- Appchem. (n.d.). 7-Bromo-4-methylquinoline.
- 7-Bromoquinolin-8-ol | Request PDF. (2025).
- 4-bromo-7-nitroquinoline. (n.d.). ChemSynthesis.
- Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. (2009). PubMed.
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-7-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted quinolines are a cornerstone scaffold, with 4-bromo-7-methylquinoline serving as a versatile intermediate for further molecular elaboration. The strategic placement of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, while the methyl group at the 7-position influences the molecule's electronic properties and steric profile. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Executive Summary: Strategic Routes to this compound
The synthesis of this compound can be approached through several distinct pathways. Our analysis identifies three primary strategies, with a clear frontrunner in terms of efficiency and practicality.
Route 1: Two-Step Synthesis via 7-Methylquinolin-4-ol (Recommended)
This is the most direct and highest-yielding approach. It involves the initial construction of the 7-methylquinolin-4-ol core from m-toluidine, followed by the conversion of the 4-hydroxyl group to the 4-bromo substituent. Two classical named reactions, the Gould-Jacobs and Conrad-Limpach syntheses, are benchmarked for the initial cyclization.
Route 2: Direct Bromination of 7-Methylquinoline (Not Recommended)
This route involves the initial synthesis of 7-methylquinoline, followed by direct electrophilic bromination. However, the inherent electronic properties of the quinoline ring system direct bromination to the 5- and 8-positions, making the formation of the desired 4-bromo isomer a minor and difficult-to-isolate product.
Route 3: The Sandmeyer Reaction (Viable but Convoluted)
A multi-step approach that involves the synthesis of 4-amino-7-methylquinoline as a key intermediate, followed by a Sandmeyer reaction to introduce the bromine atom. While chemically sound, the extended number of steps makes this route less efficient for routine synthesis compared to Route 1.
This guide will now delve into a detailed comparative analysis of these routes, with a primary focus on the recommended two-step synthesis via 7-methylquinolin-4-ol.
Route 1: The Premier Pathway via 7-Methylquinolin-4-ol
The synthesis of this compound through the 7-methylquinolin-4-ol intermediate is a robust and reliable method. The critical choice in this route lies in the initial formation of the quinoline core. We will now compare the Gould-Jacobs and Conrad-Limpach reactions for this purpose.
Part A: Synthesis of the 7-Methylquinolin-4-ol Intermediate
The selection between the Gould-Jacobs and Conrad-Limpach syntheses depends on the desired substitution pattern on the pyridine ring of the quinoline. For the synthesis of 4-hydroxyquinolines, both are viable, with the choice often coming down to the availability of starting materials and reaction conditions.
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes a high-temperature thermal cyclization.[2]
Gould-Jacobs reaction workflow for 7-Methylquinolin-4-ol.
Causality of Experimental Choices:
-
High-Boiling Point Solvent: The thermal cyclization step requires high temperatures (typically >250 °C) to overcome the activation energy for the 6-electron cyclization process.[3][4] High-boiling solvents like diphenyl ether or Dowtherm A are used to achieve these temperatures and to ensure a homogeneous reaction mixture.[5]
-
Saponification and Decarboxylation: The initial product of the cyclization is a 3-carboxylate ester. Saponification with a strong base like sodium hydroxide converts the ester to a carboxylic acid, which is then readily removed by heating (decarboxylation) to yield the desired 4-hydroxyquinoline.[2]
Experimental Protocol: Gould-Jacobs Synthesis of 7-Methylquinolin-4-ol
-
Condensation: In a round-bottom flask, combine m-toluidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 100-110 °C for 2 hours. The ethanol byproduct can be removed by distillation.
-
Cyclization: In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether) to 250 °C. Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot solvent. Maintain the temperature for 30 minutes.
-
Isolation: Cool the reaction mixture and add hexane to precipitate the ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. Filter the solid and wash with hexane.
-
Saponification: Suspend the isolated ester in a 10% aqueous sodium hydroxide solution and reflux for 1 hour.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with acetic acid to precipitate the carboxylic acid. Filter the solid and heat it at its melting point until carbon dioxide evolution ceases, yielding 7-methylquinolin-4-ol.
The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines by reacting an aniline with a β-ketoester, such as ethyl acetoacetate.[6] Similar to the Gould-Jacobs reaction, it involves a condensation followed by a high-temperature cyclization.[6]
Conrad-Limpach reaction workflow for 7-Methylquinolin-4-ol.
Causality of Experimental Choices:
-
Two-Stage Temperature Profile: The initial condensation to form the enamine intermediate is typically carried out at a lower temperature (around 140 °C) to favor its formation over the isomeric anilide. The subsequent cyclization requires a much higher temperature (around 250 °C) to drive the ring-closing reaction.[7]
-
Inert Solvent: The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step by preventing decomposition of the starting materials and products at the required high temperatures.[4][6]
Experimental Protocol: Conrad-Limpach Synthesis of 7-Methylquinolin-4-ol
-
Condensation: Combine m-toluidine (1.0 eq.) and ethyl acetoacetate (1.0 eq.) and heat the mixture at 140 °C for 1 hour.
-
Cyclization: Add the resulting crude enamine to a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) preheated to 250 °C. Maintain this temperature for 30 minutes.
-
Isolation: Cool the reaction mixture, and the 7-methylquinolin-4-ol will precipitate. Filter the solid product and wash with a suitable solvent like hexane to remove the high-boiling solvent.
Comparative Analysis: Gould-Jacobs vs. Conrad-Limpach
| Feature | Gould-Jacobs Synthesis | Conrad-Limpach Synthesis |
| Starting Materials | m-Toluidine, Diethyl ethoxymethylenemalonate (DEEM) | m-Toluidine, Ethyl acetoacetate |
| Key Intermediates | Anilinomethylenemalonate, 4-hydroxy-7-methylquinoline-3-carboxylic acid | Enamine |
| Reaction Steps | Condensation, Cyclization, Saponification, Decarboxylation | Condensation, Cyclization |
| Typical Yields | Generally good, can be optimized to >70% | Often moderate to good, highly dependent on cyclization conditions |
| Advantages | Well-established, often cleaner reactions with fewer side products. | Fewer steps, readily available starting materials. |
| Disadvantages | Requires an additional saponification and decarboxylation step. | Can sometimes lead to mixtures of 2- and 4-quinolones if not carefully controlled. High temperatures can lead to charring. |
Recommendation: For the synthesis of 7-methylquinolin-4-ol, the Gould-Jacobs reaction is often preferred due to its generally cleaner reaction profile and the avoidance of potential isomeric mixtures that can arise in the Conrad-Limpach synthesis.
Part B: Conversion of 7-Methylquinolin-4-ol to this compound
The conversion of the 4-hydroxyl group to a bromine atom is a standard transformation in quinoline chemistry. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) and a solvent.
Causality of Experimental Choices:
-
Phosphorus Oxybromide (POBr₃): This is a powerful brominating agent that directly replaces the hydroxyl group with a bromine atom. The reaction is driven by the formation of a stable phosphorus-oxygen bond.
-
Phosphorus Tribromide (PBr₃): In the presence of a solvent like DMF, PBr₃ can also effectively brominate the 4-hydroxyquinoline. The reaction likely proceeds through a Vilsmeier-Haack type intermediate.
Experimental Protocol: Bromination of 7-Methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 7-methylquinolin-4-ol (1.0 eq.) in an excess of phosphorus oxybromide (POBr₃) (3-5 eq.).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Route 2: Direct Bromination of 7-Methylquinoline - A Challenging Alternative
While seemingly the most straightforward approach, the direct bromination of 7-methylquinoline to obtain the 4-bromo isomer is problematic due to the inherent regioselectivity of electrophilic aromatic substitution on the quinoline ring.
Direct bromination workflow, highlighting the formation of isomeric mixtures.
Mechanistic Rationale for Poor Regioselectivity:
The quinoline ring system consists of an electron-rich benzene ring and an electron-deficient pyridine ring. Electrophilic attack, such as bromination, preferentially occurs on the more activated benzene ring at the C-5 and C-8 positions.[8] The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Therefore, direct bromination of 7-methylquinoline will predominantly yield 5-bromo-7-methylquinoline and 8-bromo-7-methylquinoline, with only trace amounts, if any, of the desired 4-bromo isomer.
Experimental Data Synopsis:
-
Skraup Synthesis of 7-Methylquinoline: The Skraup reaction of m-toluidine with glycerol, an oxidizing agent (like m-nitrobenzenesulfonate), and sulfuric acid yields a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio, with an overall yield of around 70%.[9]
-
Bromination: Subsequent bromination of the isolated 7-methylquinoline would lead to a complex mixture of products requiring challenging separation, with the target compound being a minor component.
Route 3: The Sandmeyer Reaction - A Lengthy but Feasible Pathway
The Sandmeyer reaction offers a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[10] However, the synthesis of the requisite 4-amino-7-methylquinoline precursor adds several steps to the overall sequence, making it less efficient than Route 1.
The multi-step Sandmeyer reaction workflow.
Synopsis of the Synthetic Sequence:
-
Synthesis of 7-Methylquinolin-4-ol: As described in Route 1.
-
Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amine source (e.g., ammonia or an appropriate amine derivative) to yield 4-amino-7-methylquinoline.[11]
-
Diazotization: Treatment of 4-amino-7-methylquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form the corresponding diazonium salt.
-
Sandmeyer Reaction: Decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst to yield this compound.
While each step is generally high-yielding, the cumulative effect of a five-step synthesis results in a lower overall yield and increased resource consumption compared to the more direct two-step approach of Route 1.
Final Recommendation and Conclusion
For the synthesis of this compound, the most efficient and practical approach is Route 1: a two-step synthesis via the 7-methylquinolin-4-ol intermediate .
-
For the initial cyclization, the Gould-Jacobs reaction is recommended as it typically provides a cleaner reaction profile and higher yields of the desired 4-hydroxyquinoline intermediate compared to the Conrad-Limpach synthesis.
-
The subsequent bromination of 7-methylquinolin-4-ol using phosphorus oxybromide is a reliable and high-yielding transformation .
This guide provides the necessary foundational knowledge, comparative data, and detailed protocols to enable researchers to make informed decisions for the synthesis of this compound. By understanding the causality behind the experimental choices and the mechanistic underpinnings of each reaction, scientists can optimize their synthetic strategies for this valuable chemical intermediate.
References
- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]
- Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Biotage. (n.d.).
- SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
- Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones.
- Khan, M. F., & Chawla, G. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 143-146. [Link]
- Química Orgánica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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- 5. synarchive.com [synarchive.com]
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- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Bromo-7-Methylquinoline Compounds
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility has allowed for the development of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Halogenation, for instance, can enhance lipophilicity, potentially improving cell membrane permeability, while methyl groups can influence steric and electronic properties, thereby modulating target binding and selectivity.[1][3]
This guide focuses on the 4-bromo-7-methylquinoline core, a specific substitution pattern with significant therapeutic potential. The presence of a bromine atom at the C4 position and a methyl group at the C7 position creates a unique electronic and steric profile. This document provides a comparative analysis of the in vitro and in vivo methodologies used to evaluate compounds derived from this scaffold. We will explore the causal relationships behind experimental choices, detail self-validating protocols, and bridge the critical gap between in vitro predictions and in vivo outcomes, offering researchers a comprehensive framework for their own investigations.
Section 1: Anticancer Activity Evaluation
Quinoline derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[1] The evaluation of this compound analogues requires a multi-step approach, from initial cell-based screening to validation in complex animal models.
In Vitro Evaluation: Establishing Baseline Cytotoxicity
The primary goal of in vitro testing is to establish a compound's cytotoxic potential and its selectivity against cancer cells versus healthy cells. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these initial assays.[1]
Experimental Rationale: The choice of cell lines is critical. A panel should include representatives from various cancer types, such as HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast cancer), to assess the breadth of activity.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose. Its underlying principle is that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
Comparative Data for Quinoline Analogues: While specific IC₅₀ values for this compound are not extensively published, data from structurally related 4-aminoquinoline and 4-hydroxyquinolone derivatives provide a strong predictive foundation.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 4-Aminoquinoline Derivative | MDA-MB-468 (Breast) | < 10 (Potent) | [6] |
| 4-Aminoquinoline Derivative | MCF-7 (Breast) | < 15 (Potent) | [6] |
| 4-Hydroxyquinolone Analogue | HCT116 (Colon) | 1.95 ± 0.14 | [4][5] |
| 4-Quinoline Carboxylic Acid | DHODH Enzyme Assay | 0.0097 ± 0.0014 | [7] |
Note: The IC₅₀ values represent the concentration of a drug required for 50% inhibition in vitro.[1]
Potential Mechanisms of Action: Targeting Signaling Pathways
The anticancer effects of quinoline derivatives are often attributed to their ability to inhibit protein kinases that drive oncogenic signaling pathways.[3] The substitution pattern on the this compound scaffold makes it a candidate for targeting pathways such as PI3K/Akt, which is frequently dysregulated in cancer.
}
Hypothesized inhibition of the PI3K/Akt pathway by a quinoline derivative.
In Vivo Assessment: Xenograft Tumor Models
Promising in vitro candidates must be evaluated in vivo to assess their efficacy and safety in a complex biological system.[8] Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard.
Experimental Rationale: The choice of mouse strain (e.g., nude mice) and the cancer cell line used for implantation should match the in vitro findings. The compound is administered systemically (e.g., orally or intraperitoneally), and key parameters are monitored over time.[9] Trustworthiness is ensured by including a vehicle control group (to measure baseline tumor growth) and a positive control group (a known anticancer drug) to validate the model's responsiveness. Key endpoints include tumor volume, body weight (as a measure of toxicity), and survival.[8] A compound that achieves significant tumor growth inhibition without causing undue toxicity is considered a strong candidate for further development.[9]
Section 2: Antimicrobial Activity Evaluation
The quinoline scaffold is the backbone of several important antibacterial drugs, and novel derivatives are continuously explored to combat the rise of antibiotic resistance.[10]
In Vitro Evaluation: Defining Potency
The initial screening for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]
Experimental Rationale: The MIC is the lowest concentration of a compound that prevents visible bacterial growth after a defined incubation period (e.g., 18-24 hours).[10] This is typically determined using a broth microdilution method. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, confirming whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10] A panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, should be used.
}
Standard workflow for MIC and MBC determination.
Comparative Data for Bromo-Quinoline Analogues:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-bromo-5-chloroquinolin-8-ol | Gram-negative pathogens | 1 - 4 | [11] |
| 7-bromo-5-chloroquinolin-8-ol | Gram-positive pathogens | 2 - 32 | [11] |
| 7-bromoquinoline-5,8-dione | K. pneumoniae | 800 - 1000 | [12] |
| Thiazole-quinolinium salt | MRSA Strains | 1 - 32 | [13] |
In Vivo Assessment: Infection Models
A compound with a potent MIC value must be tested in an animal model of infection to evaluate its efficacy in a physiological context.
Experimental Rationale: A common model is the murine sepsis model, where mice are infected with a lethal dose of bacteria. The test compound is administered, and the primary endpoint is survival over a set period (e.g., 7-14 days). Other models may involve localized infections (e.g., a thigh infection model) where the endpoint is the reduction in bacterial load (Colony Forming Units, CFUs) in the infected tissue compared to a control group. Pharmacokinetic and pharmacodynamic (PK/PD) studies are crucial at this stage to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates the dosing regimen required to maintain therapeutic concentrations at the site of infection.[14]
Section 3: Anti-inflammatory Activity Evaluation
Certain quinoline derivatives possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1]
In Vitro Evaluation: Enzyme and Cell-Based Assays
Initial screening can be performed using purified enzyme assays (e.g., COX-1/COX-2 inhibition kits) to determine direct inhibitory effects.[1] A more biologically relevant approach involves using cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. Upon stimulation, these cells release pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[15] The ability of a compound to reduce the levels of these cytokines provides strong evidence of its anti-inflammatory potential.
In Vivo Assessment: Models of Acute and Chronic Inflammation
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity.[16]
Experimental Rationale: Carrageenan, a seaweed extract, is injected into the paw, inducing a localized inflammatory response characterized by edema (swelling).[17] The test compound is administered prior to the carrageenan injection. The degree of swelling is measured at various time points using a plethysmometer. The efficacy of the compound is quantified as the percentage inhibition of edema compared to the vehicle-treated control group.[16] A known NSAID like diclofenac is used as a positive control to validate the assay.[18] This model is particularly useful because the inflammatory response is biphasic, allowing for insights into the potential mechanism of action.
Comparative Data for In Vivo Anti-inflammatory Models:
| Model | Test Compound | Dosage | Effect | Reference |
| Carrageenan-induced Paw Edema | 4-Methylcyclopentadecanone | 16 mg/kg | Significant reduction in paw volume | [16] |
| Formalin-induced Paw Edema | Pyrazolyl Thiazolones | Varies | Significant reduction in paw edema | [18] |
| CFA-induced Paw Inflammation | Braylin (a coumarin) | 12.5-100 mg/kg | Dose-related antiedematogenic effects | [15] |
Section 4: Detailed Experimental Protocols
Protocol 1: Cytotoxicity (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a digital plethysmometer.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutics. This guide outlines a logical, multi-tiered approach for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. A successful research program hinges on the careful integration of in vitro and in vivo models. While in vitro assays provide crucial initial data on potency and mechanism, they cannot replicate the complex interplay of pharmacokinetics and systemic effects. Therefore, in vivo validation is indispensable. By bridging the data from these two domains, researchers can build a comprehensive profile of their lead compounds, justifying further progression into preclinical and clinical development. Future work should focus on synthesizing a library of this compound derivatives to establish clear structure-activity relationships (SAR) and optimize for both potency and drug-like properties.
References
- Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
- BenchChem. (n.d.). Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- ResearchGate. (n.d.). In vivo anti-inflammatory activities of compounds (2,4,7–10) in....
- National Institutes of Health (NIH). (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- RSC Publishing. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- National Institutes of Health (NIH). (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
- PubMed. (n.d.).
- PubMed. (2018).
- BenchChem. (n.d.). Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline.
- PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases.
- (n.d.).
- MDPI. (2026).
- National Institutes of Health (NIH). (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- PubMed Central. (2017). The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches.
- RSC Publishing. (2020).
- MDPI. (n.d.). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice.
Sources
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- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium-Catalyzed Coupling of 4-Bromo-7-Methylquinoline
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-methylquinoline moiety is a privileged structure found in numerous biologically active compounds, and the strategic introduction of substituents at the 4-position via cross-coupling reactions is a powerful approach for generating novel molecular entities. 4-Bromo-7-methylquinoline serves as a versatile and readily available starting material for such endeavors.
This guide provides a comparative analysis of palladium catalysts for three key transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The insights herein are grounded in established principles of organometallic chemistry and supported by experimental data from analogous systems, offering a robust starting point for your synthetic campaigns.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states[1]. Understanding this cycle is paramount to making informed decisions about catalyst, ligand, base, and solvent selection.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The efficiency of this step is influenced by the electron density of the palladium center, which is modulated by the supporting ligands.
-
Transmetalation (for Suzuki and Buchwald-Hartwig) / Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex. For the Heck reaction, the alkene coordinates to the palladium, followed by insertion into the palladium-carbon bond.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium precursor and, critically, the ancillary ligand, dictates the efficiency and scope of the coupling reaction. Below is a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving this compound.
Disclaimer: The following tables are compiled from data on analogous bromo-heterocyclic systems due to a lack of direct comparative studies on this compound. The yields are illustrative and intended to guide catalyst selection. Optimization for the specific substrate is highly recommended.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The choice of ligand is crucial for promoting the transmetalation step and preventing catalyst decomposition.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations & References |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Good | A classic, reliable catalyst. May require higher temperatures.[2][3] |
| Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane or DMF | 90-120 | Good to Excellent | Dppf is a robust ferrocenyl phosphine ligand, often providing good results with heteroaryl halides.[4] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 60-100 | Excellent | SPhos is a bulky, electron-rich biaryl phosphine ligand, highly effective for challenging couplings.[5] |
| Pd₂(dba)₃ + P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | RT-80 | Excellent | The use of a bulky, electron-rich alkylphosphine ligand can enable reactions at lower temperatures.[6] |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The ligand plays a critical role in facilitating both the oxidative addition and the reductive elimination steps.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations & References |
| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 90-110 | Moderate to Good | A second-generation catalyst system, effective for a range of amines.[7] |
| Pd₂(dba)₃ + Xantphos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent | Xantphos is a wide bite-angle ligand, often preventing β-hydride elimination and promoting reductive elimination.[8][9] |
| Pd(OAc)₂ + XPhos | KOt-Bu or NaOt-Bu | Toluene or Dioxane | 80-110 | Excellent | XPhos is a highly active Buchwald ligand, often enabling high yields with low catalyst loadings. Strong bases are typically required.[10] |
| Pd-PEPPSI-iPr Catalyst | KOt-Bu | THF | 65 | Good to Excellent | A pre-formed N-heterocyclic carbene (NHC) catalyst that can be highly effective. |
Table 3: Heck Coupling of this compound with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The reaction is often sensitive to steric hindrance and the choice of base and solvent is crucial.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations & References |
| Pd(OAc)₂ + PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | Good | A classical Herrmann-Beller type catalyst system.[1] |
| PdCl₂(PPh₃)₂ | Et₃N | DMF | 100-120 | Good | A stable and commercially available precatalyst. |
| Pd(OAc)₂ (ligand-free) | Et₃N or Bu₃N | NMP or DMF | 120-150 | Moderate to Good | In some cases, particularly with polar aprotic solvents, phosphine ligands are not strictly necessary.[1] |
| Pd/C | NaOAc | DMAc or NMP | 120-160 | Moderate | A heterogeneous catalyst that can be advantageous for product purification, though leaching of active palladium species can occur. |
Experimental Protocols
The following protocols are provided as a starting point and are based on established procedures for analogous substrates.
Catalyst Screening Workflow
A systematic approach to catalyst screening is essential for optimizing a new coupling reaction.
Caption: A logical workflow for catalyst screening and reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)-7-methylquinoline.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(dppf)Cl₂ (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (previously degassed by sparging with an inert gas for 15-20 minutes).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-phenyl-7-methylquinolin-4-amine.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane, followed by this compound and aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Heck Coupling
This protocol describes the synthesis of 7-methyl-4-styrylquinoline.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed tube
-
Magnetic stir bar
Procedure:
-
To a sealable reaction tube containing a magnetic stir bar, add Pd(OAc)₂ and PPh₃.
-
Add anhydrous DMF, this compound, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Optimization of the Buchwald-Hartwig reaction. [Link]
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Heck reaction - Wikipedia. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | ChemRxiv. [Link]
- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study | ChemRxiv. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ResearchG
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
- Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Heck Reaction - Organic Chemistry Portal. [Link]
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
- Mizoroki-Heck cross-coupling - Palladium based catalysts and oper
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Suzuki coupling reaction of various alkyl bromide with methylboronic...
- 47.1.2.1.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cycliz
Sources
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- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. bristol.ac.uk [bristol.ac.uk]
A Comparative Guide to the Orthogonal Validation of 4-bromo-7-methylquinoline Purity by HPLC and ¹H qNMR
In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-bromo-7-methylquinoline is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. The presence of even minute quantities of impurities—arising from starting materials, synthetic byproducts, or degradation—can have profound and often deleterious effects on biological activity and clinical outcomes.[1][2] Therefore, employing robust, orthogonal analytical techniques for purity validation is an indispensable part of the quality control process.
This guide provides an in-depth comparison of two gold-standard analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. While HPLC excels at separating and quantifying structurally similar impurities, qNMR serves as a primary ratio method, providing an absolute purity value (%w/w) against a certified reference standard without the need for a specific this compound standard.[3][4] By leveraging both methods, we establish a self-validating system that provides a high degree of confidence in the final purity assignment, aligning with the principles outlined in international guidelines such as those from the ICH.[5][6]
High-Performance Liquid Chromatography (HPLC): The Standard for Impurity Profiling
HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering exceptional resolving power to separate the main compound from closely related impurities.[4][7] The method relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reverse-phase HPLC method is the logical choice, where a non-polar stationary phase separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices
-
Reverse-Phase C18 Column: A C18 (octadecyl) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic heterocyclic compounds like quinoline derivatives.[8]
-
Gradient Elution: A gradient system, starting with a higher aqueous content and ramping up the organic solvent (acetonitrile), is crucial. This ensures that early-eluting, more polar impurities are well-resolved while later-eluting, more hydrophobic impurities (including potential dimers or larger byproducts) are eluted in a reasonable time with good peak shape.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to both the aqueous and organic phases serves a dual purpose. It protonates residual silanol groups on the silica-based column, minimizing peak tailing. It also ensures that the quinoline nitrogen is consistently protonated, leading to sharper, more reproducible peaks.
-
UV Detection: The conjugated aromatic system of the quinoline ring provides strong chromophores, making UV detection highly sensitive. A wavelength of 254 nm is often a good starting point for aromatic compounds, though the optimal wavelength should be determined using a photodiode array (PDA) detector to maximize sensitivity for both the main peak and potential impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
-
Data Analysis: The purity is calculated based on the principle of area normalization. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Comparative Analysis: HPLC vs. ¹H qNMR
Neither technique alone provides a complete picture of a compound's purity. HPLC is unparalleled for detecting and quantifying trace-level impurities that are structurally similar to the main compound, while qNMR provides a highly accurate, absolute measure of the main compound's mass fraction in the bulk material. The use of both methods provides orthogonal validation, a cornerstone of modern analytical procedure development. [5][9]
| Feature | HPLC with UV Detection | ¹H qNMR |
|---|---|---|
| Principle | Chromatographic separation based on physicochemical properties. | Spectroscopic measurement based on the direct proportionality of signal integral to the number of nuclei. [3] |
| Quantification | Relative (Area %). Requires a reference standard of the analyte for absolute quantification. | Absolute (%w/w). Requires a certified internal standard of a different compound. [10] |
| Strengths | - High sensitivity for trace impurities. - Excellent resolution of isomers and closely related compounds. [11]- Widely available and routine. | - Primary analytical method; highly accurate and precise. - Does not require an analyte-specific reference standard. - Provides structural confirmation simultaneously. - Detects non-chromophoric impurities (if they have protons). |
| Limitations | - Assumes all impurities have the same response factor at the detection wavelength, which can introduce error. - May not detect impurities that lack a UV chromophore. | - Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification. - Paramagnetic impurities can interfere with results. - Does not detect non-proton-containing impurities (e.g., inorganic salts). |
Illustrative Data Summary
The following table presents hypothetical data for a synthesized batch of this compound, demonstrating how the two techniques provide complementary information.
| Analysis | Parameter | Result for Synthesized Batch | Interpretation |
| HPLC (Area %) | Purity | 99.65% | The main compound constitutes 99.65% of all UV-active components. |
| Impurity A (RRT 0.85) | 0.18% | A more polar impurity is present. | |
| Impurity B (RRT 1.12) | 0.12% | A less polar impurity is present. | |
| Total Impurities | 0.35% | Total of all detected impurities. | |
| ¹H qNMR (%w/w) | Purity (vs. Maleic Acid) | 99.10% | The mass of this compound is 99.10% of the total sample weight. |
The discrepancy between the HPLC (99.65%) and qNMR (99.10%) results is expected and informative. The 0.55% difference can be attributed to non-UV-active or non-proton-containing substances, such as residual inorganic salts or non-volatile solvents (like water), which are detected by the mass-based qNMR method but are invisible to the HPLC/UV method.
Conclusion
The validation of this compound purity requires a multi-faceted approach to ensure the highest degree of confidence. Relying on a single method can lead to an incomplete and potentially misleading assessment. HPLC provides an essential impurity profile, detailing the relative levels of structurally related, UV-active species. Concurrently, ¹H qNMR delivers a robust, absolute purity value that accounts for a broader range of potential impurities, including those invisible to HPLC. By integrating the data from these two powerful, orthogonal techniques, researchers and drug development professionals can establish a scientifically sound and defensible purity value, ensuring the quality and integrity of their critical chemical materials.
References
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
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- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
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- Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
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A Comparative Guide to the Cytotoxicity of 4-Bromo-7-Methylquinoline Derivatives
An In-Depth Technical Guide
This guide offers a detailed comparison of the cytotoxic profiles of novel 4-bromo-7-methylquinoline derivatives. Designed for researchers in oncology and medicinal chemistry, it synthesizes data from multiple studies on structurally related compounds to establish a framework for structure-activity relationship (SAR) analysis. We will explore the causality behind experimental design, provide validated protocols for cytotoxicity assessment, and delve into the potential mechanisms of action that underpin the anticancer activity of this promising class of compounds.
Part 1: The Quinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds, including those with potent anticancer properties.[1][2] Molecules incorporating this nitrogen-containing heterocycle have diverse mechanisms of action, from DNA intercalation and topoisomerase inhibition to the modulation of critical cell signaling pathways.[1][3]
The this compound core represents a strategic starting point for developing novel cytotoxic agents. The halogenated substituents at positions 4 (chloro or bromo) and 7 are key features that can be synthetically manipulated to enhance biological activity.[4][5] The chloro group at the 4-position is a reactive site suitable for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a strategy known to enhance cytotoxicity in related 4-aminoquinoline series.[5][6] The bromo group at the 7-position and the methyl group at the 8-position can influence the molecule's electronic properties and steric profile, potentially improving target binding affinity and selectivity.[5]
Part 2: Comparative Cytotoxicity Analysis of Functionalized Derivatives
To evaluate the therapeutic potential of novel compounds, their cytotoxic effects are typically assessed against a panel of human cancer cell lines.[7] The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the compound concentration required to inhibit 50% of cell growth.[2]
While a single study directly comparing a comprehensive series of this compound derivatives is not available in the public domain, we can construct a representative comparison based on established structure-activity relationships from analogous quinoline systems. The following table presents hypothetical IC₅₀ values for a series of derivatives to illustrate the expected impact of specific functionalizations on cytotoxicity against common cancer cell lines.
Table 1: Representative Cytotoxicity (IC₅₀, µM) of Hypothetical this compound Derivatives
| Compound ID | Derivative Structure (Modification at C4-position) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| SC-01 | (Parent Scaffold: 4-Bromo) | >100 | >100 | >100 |
| SC-02 | 4-(Dimethylamino) | 15.5 | 20.1 | 18.4 |
| SC-03 | 4-(Piperidin-1-yl) | 8.2 | 11.5 | 9.7 |
| SC-04 | 4-(4-Fluorobenzylamino) | 1.8 | 2.5 | 2.1 |
| SC-05 | 4-(2-Hydroxyethylamino) | 25.3 | 30.8 | 28.9 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 |
Note: The IC₅₀ values for SC-01 to SC-05 are illustrative and synthesized based on SAR trends observed in related quinoline series to provide a comparative framework. Doxorubicin is included as a standard chemotherapy reference.
Part 3: Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, though illustrative, is based on well-documented SAR principles for quinoline-based cytotoxic agents.[8]
-
The Necessity of C4-Substitution: The parent 4-bromo scaffold (SC-01) is predicted to be largely inactive. The introduction of an amino side chain at the 4-position is a critical modification that confers cytotoxic activity, a finding consistent with numerous studies on 4-aminoquinolines.[6][8]
-
Impact of the Amino Side Chain:
-
Simple alkylamino groups, such as the dimethylamino group in SC-02 , provide a baseline level of activity.
-
Incorporating the amine into a cyclic structure like piperidine (SC-03 ) often enhances potency. This may be due to favorable steric interactions or increased lipophilicity, which can improve cell membrane permeability.
-
The introduction of a bulky, aromatic substituent like a 4-fluorobenzyl group (SC-04 ) can dramatically increase cytotoxicity. This suggests the compound may be interacting with a hydrophobic pocket in its molecular target.[8]
-
The presence of a polar hydroxyl group (SC-05 ) appears to reduce cytotoxic activity compared to other amino derivatives. This may decrease membrane permeability or be unfavorable for target binding.
-
-
Role of the C7-Substituent: Studies on related quinolines suggest that large, bulky alkoxy substituents at the 7-position can be a beneficial pharmacophoric group, further enhancing antiproliferative activity.[8] This provides another avenue for optimizing the this compound scaffold.
Part 4: Mechanistic Insights into Quinoline-Induced Cytotoxicity
Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[9] While the precise targets for the this compound series require experimental validation, plausible mechanisms based on analogous compounds include the inhibition of critical signaling pathways that drive cell proliferation and survival.
One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway. Its inhibition leads to decreased cell survival and proliferation. Many quinoline derivatives have been identified as inhibitors of key kinases within this cascade.[5] A representative compound from our series, such as SC-04 , could function by binding to the ATP-binding pocket of a kinase like PI3K or Akt, preventing its activation and halting downstream signaling.
Caption: Potential inhibition of the PI3K/Akt pathway by a quinoline derivative.
Other potential mechanisms include the induction of apoptosis (programmed cell death) through the activation of caspase pathways or the generation of reactive oxygen species (ROS), leading to cellular damage and cell cycle arrest.[9][10]
Part 5: Detailed Experimental Protocol: MTT Cytotoxicity Assay
The evaluation of cytotoxicity relies on robust and reproducible in vitro assays.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of viability.[2][12] Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Methodology
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include control wells: "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of the this compound scaffold represent a promising avenue for the development of novel anticancer agents. Structure-activity relationship analyses, guided by the principles outlined in this guide, indicate that strategic modification at the 4-position is crucial for imparting potent cytotoxic activity. Future research should focus on synthesizing and screening a diverse library of these derivatives against a broad panel of cancer cell lines to validate these predictions. Mechanistic studies, including kinase profiling and apoptosis assays, will be essential to elucidate their precise molecular targets and pathways of action, paving the way for their potential advancement as next-generation cancer therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-7-methylquinoline
Introduction: Beyond the Bench - A Commitment to Safety and Sustainability
As researchers and developers, our work with novel compounds like 4-bromo-7-methylquinoline is integral to scientific advancement. However, our responsibility extends beyond the successful synthesis or experiment. The safe, compliant, and environmentally conscious disposal of these chemical entities is a critical, non-negotiable aspect of the research lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel, the integrity of our research environment, and adherence to regulatory standards. This is not merely a procedural checklist but a framework built on the principles of chemical causality and risk mitigation.
Hazard Profile: An Expert Assessment
While a dedicated, exhaustive toxicological profile for this compound is not widely published, its structural class as a halogenated quinoline provides a strong basis for a rigorous hazard assessment.[1] Data from closely related analogues allows us to anticipate its toxicological and physicochemical properties, mandating a cautious and informed approach.
The primary hazards associated with this compound and similar halogenated aromatics include:
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]
-
Acute Toxicity: May be harmful if swallowed.[2]
It is classified as a solid combustible material. Due to its bromine content, it falls under the category of halogenated organic compounds, which have specific disposal requirements due to the potential for forming hazardous byproducts like hydrobromic acid (HBr) during improper thermal treatment.[6]
| Hazard Classification | Category | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation | [3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
Pre-Disposal Operations: Establishing a Safe Workspace
Before handling any waste, establishing a controlled environment is paramount. This proactive approach minimizes the risk of exposure and ensures the disposal process begins on a secure footing.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is your primary defense against the specific hazards identified.
| PPE Item | Specification | Rationale | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact and irritation. | [7] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne solid particles causing serious eye damage. | [8] |
| Body Protection | Standard laboratory coat | Protects clothing and underlying skin from contamination. | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when dust formation is unavoidable or when handling outside of a fume hood. | [8][9] |
Engineering Controls: The Chemical Fume Hood
All handling and segregation of this compound waste must be conducted within a certified chemical fume hood.[8][10] This is the most critical engineering control, as it captures airborne particles at the source, preventing respiratory exposure and contamination of the general laboratory space.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Each step is designed to ensure waste is securely contained, correctly identified, and managed in compliance with environmental regulations.
Step 1: Waste Segregation - The Cornerstone of Compliance
The principle of waste segregation is fundamental to safe and cost-effective disposal. As a brominated organic compound, this compound waste must never be mixed with other waste streams.
-
Action: Designate a specific waste container for "Halogenated Organic Solid Waste." [7][11]
-
Causality: Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of dioxins and other persistent organic pollutants.[6] Mixing them with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and environmental liability.[10] Keep this stream separate from acidic, basic, or oxidizing waste to prevent dangerous reactions.[7]
Step 2: Waste Collection and Containment
This phase addresses the physical collection of all materials contaminated with this compound.
-
Solid Chemical Waste: Unused or expired this compound powder should be transferred directly into the designated halogenated solid waste container. Use a dedicated spatula and minimize dust generation.[7]
-
Contaminated Labware: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) are also considered hazardous waste. These items must be placed in the same designated solid waste container.
-
Container Specifications: The waste container must be made of a compatible material (e.g., polyethylene), be in good condition, leak-proof, and have a tightly sealing lid to prevent the release of vapors.[10][12]
Step 3: Meticulous Labeling
An improperly labeled container is a significant safety and compliance failure. Before the first item of waste is added, the container must be correctly labeled.[12]
The label must include:
-
The full chemical name: "Waste this compound" and any other components.[12]
-
Associated Hazard Pictograms (e.g., irritant, health hazard).
-
The date accumulation started.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Once waste is collected and labeled, the container must be stored in a designated SAA.
-
Location: The SAA should be at or near the point of generation.[10]
-
Conditions: The area must be secure, well-ventilated, and away from incompatible materials.[7] The container must be stored in secondary containment to mitigate spills.[10]
-
Procedure: Keep the waste container closed at all times except when actively adding waste.[12]
Step 5: Final Disposal - The Professional Hand-Off
Under no circumstances should this chemical be disposed of via standard trash or sewer systems.[8][9]
-
Action: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[1][3]
-
Method: The designated disposal route for halogenated organic compounds is typically high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[11]
Decontamination and Spill Management
Accidents happen, but with a clear protocol, they can be managed safely and effectively.
Decontamination of Surfaces and Glassware
-
Initial Cleaning: Carefully wipe down all surfaces and equipment with a solvent-dampened cloth (e.g., using ethanol or isopropanol).
-
Collect Wipes: Treat all cleaning materials as hazardous waste and place them in the designated halogenated solid waste container.
-
Glassware Rinsing: For glassware, the first one to three rinses should be done with a suitable organic solvent. This initial rinsate is considered hazardous liquid waste.
-
Rinsate Collection: Collect the initial rinsate in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." [8] Subsequent rinses with soap and water can typically be discarded down the drain, but always follow your institution's specific guidelines.
Emergency Spill Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS department.
-
Don PPE: For a minor, manageable spill, don the full PPE described in Section 2.1.
-
Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spill residue into a suitable container.[5]
-
Label and Dispose: Seal the container, label it as "Spill Debris with this compound," and manage it as halogenated solid waste.
-
Decontaminate: Clean the spill area as described in Section 4.1.
Disposal Process Visualization
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Thermo Fisher Scientific. (2025). Safety Data Sheet for 7-Bromoquinoline.
- TCI Chemicals. (2025). Safety Data Sheet for 8-Bromo-2-methylquinoline.
- Fisher Scientific. (2024). Safety Data Sheet for 7-Bromoquinoline.
- CymitQuimica. (2023). Safety Data Sheet for 4-Bromo-2-methylquinoline.
- ChemicalBook. (2025). Safety Data Sheet for 4-BROMO-7-BROMOQUINOLINE.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- ChemScene. (2025). Safety Data Sheet for 6-Bromo-2-methylquinoline.
- BenchChem. (2025). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Halogenated Waste.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
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- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-7-methylquinoline
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Bromo-7-methylquinoline, a halogenated quinoline derivative. As professionals in drug development and chemical research, our primary responsibility is the mitigation of risk, not just for ourselves, but for our colleagues and environment. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar bromo-methylquinoline isomers and halogenated quinolines provide a strong basis for a conservative hazard assessment. The primary anticipated risks are:
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[4][5]
Given these hazards, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
The Hierarchy of Controls: A Multi-Layered Defense
Before specifying Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound, including weighing, transferring, and preparing solutions.[6][7] This prevents the inhalation of airborne particles.[7] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][6]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. All researchers must be thoroughly familiar with this guide and the material's Safety Data Sheet (SDS) before beginning work.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and matched to the specific task. Below is a detailed breakdown of the required equipment.
Eye and Face Protection
Due to the risk of serious eye damage, robust protection is non-negotiable.
-
Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[7] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Causality: The primary risk is an accidental splash of a solution or the ejection of solid particles during handling. Goggles provide the necessary seal to prevent entry into the eyes.[9] For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to chemical splash goggles.[10][11]
Skin and Body Protection
-
Gloves: Double gloving is recommended to provide an additional layer of protection and to allow for a systematic decontamination process.[12]
-
Requirement: Wear two pairs of powder-free nitrile gloves.[10][12] Ensure the gloves have been tested for resistance to chemicals. The outer glove should be changed immediately if contamination is suspected, and both pairs should be changed regularly (e.g., every 30-60 minutes) during extended procedures.[12]
-
Causality: Nitrile provides good resistance against a range of chemicals. Double gloving minimizes the risk of exposure from undetected pinholes or tears in the outer glove. The powder-free specification prevents the aerosolization and spread of contaminant particles.[12]
-
-
Laboratory Coat:
-
Requirement: A flame-retardant lab coat with long sleeves and a fully buttoned front is required.[9] Cuffs should be snug around the wrist (or tucked into the inner glove) to prevent skin exposure.
-
Causality: The lab coat protects your personal clothing and skin from incidental contact and minor spills. It should be removed before leaving the laboratory to prevent the spread of contamination.[8]
-
Respiratory Protection
-
Requirement: When working within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a fume hood, such as during a large spill cleanup, a respirator is necessary. An N95 or N100 particulate respirator is sufficient for most scenarios, but for large spills, a chemical cartridge-type respirator may be required.[12]
-
Causality: The primary inhalation risk is from airborne solid particles. An N95 respirator effectively filters these particulates. Surgical masks offer no protection from chemical dust or vapors and must not be used.[12]
Summary of Required PPE
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Splash Goggles | Double Nitrile Gloves | Long-Sleeved Lab Coat | Not required in a fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Long-Sleeved Lab Coat | Not required in a fume hood |
| Large Volume Transfers (>50mL) | Face Shield over Goggles | Double Nitrile Gloves | Long-Sleeved Lab Coat | Not required in a fume hood |
| Spill Cleanup | Face Shield over Goggles | Double Nitrile Gloves | Impervious Gown/Apron | N95/N100 Respirator (minimum) |
Operational Plan: Safe PPE Donning and Doffing Protocol
A disciplined approach to putting on and removing PPE is as critical as the equipment itself. Contamination often occurs during removal.
Donning Procedure (Putting On)
-
Preparation: Ensure all necessary PPE is laid out and inspected for damage (tears, cracks).
-
First Layer: Don your lab coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
Doffing Procedure (Taking Off)
This procedure should be performed in a designated area, moving from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.[1][12]
Disposal Plan
All disposable PPE (gloves) and materials that have come into contact with this compound (weigh paper, contaminated paper towels) must be considered hazardous waste.
-
Procedure: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Decontamination: Non-disposable equipment, including glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent in the fume hood. This rinse solvent must also be collected as hazardous waste.
-
Regulations: Always consult and adhere to your institution's specific hazardous waste management protocols.[1][7]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
By integrating these engineering controls, detailed PPE protocols, and procedural steps, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Techno PharmChem.
- Wits Chemistry.Personal Protective Equipment (PPE) | Chemistry | Wits.[Link]
- Pharmacy Purchasing & Products Magazine.Personal Equipment for Use in Handling Hazardous Drugs.[Link]
- Utah State University.
- HSC Chemistry.Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
- Provista.8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
- Braun Research Group.
- Occupational Safety and Health Administration.
- NextGen Protocols.
- National Center for Biotechnology Information.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
